4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Descripción
BenchChem offers high-quality 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-(3-thiophen-3-ylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-5-13-6-2-11(1)15-7-3-12(14-15)10-4-8-16-9-10/h3-4,7-9,11,13H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELGSFPGQUXODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Mechanism of Action of 4-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)piperidine: A Privileged Scaffold in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity binding across diverse biological targets. 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a highly versatile structural core utilized in the development of central nervous system (CNS) modulators and intracellular kinase inhibitors[1]. By integrating a basic piperidine ring, a rigid pyrazole linker, and a lipophilic thiophene bioisostere, this compound presents a highly tunable pharmacophore[2]. This whitepaper dissects the molecular causality behind its mechanism of action (MoA), detailing its dual utility as a Sigma-1 Receptor (S1R) antagonist and a competitive kinase inhibitor.
Part 1: Pharmacophore Deconstruction & Structural Logic
To understand the mechanism of action, we must first deconstruct the causality of its structural components. Every moiety in this molecule serves a distinct thermodynamic and spatial purpose when interacting with target proteins[3].
-
The Piperidine Ring (The Electrostatic Anchor): Piperidine is a six-membered heterocyclic amine with a pKa of approximately 9.5, meaning it is protonated at physiological pH (7.4)[3]. This basic nitrogen is the fundamental structural element required for dual H3/σ1 receptor activity[2]. It acts as an electrostatic anchor, forming critical salt bridges with acidic amino acid residues (such as Asp126 in the S1R binding pocket)[2]. Furthermore, it enhances aqueous solubility, optimizing the compound's pharmacokinetic (ADME) profile[4].
-
The Pyrazole Core (The Hinge Binder): The 1H-pyrazole ring provides a rigid, planar geometry that dictates the spatial orientation of the flanking piperidine and thiophene groups. In kinase targets, the pyrazole nitrogens act as potent hydrogen bond acceptors and donors, effectively mimicking the adenine ring of ATP[5]. This allows the scaffold to competitively bind the highly conserved kinase hinge region[6].
The Thiophene Moiety (The Hydrophobic Probe): Thiophene is a classical bioisostere of benzene. The inclusion of the sulfur atom alters the ring's electron density and polarizability, allowing it to engage in unique π -sulfur and π
π stacking interactions. Its primary function is to probe and occupy deep, lipophilic pockets (e.g., Valine/Leucine-rich domains in kinases or the hydrophobic cleft of S1R), driving binding affinity through the hydrophobic effect[7].
Fig 1. Pharmacophore deconstruction and target interaction logic of the compound.
Part 2: Primary Mechanisms of Action
Depending on specific peripheral substitutions, this core scaffold operates via two primary, validated mechanisms of action.
Mechanism A: Sigma-1 Receptor (S1R) Antagonism
Piperidine derivatives are highly documented as potent S1R antagonists[4]. The S1R is a unique chaperone protein located at the mitochondrion-associated ER membrane (MAM).
-
Molecular Causality: The protonated piperidine nitrogen forms a salt bridge with Asp126, while the thiophene-pyrazole system occupies the adjacent hydrophobic binding regions[2].
-
Downstream Pathway: Antagonism of S1R prevents its dissociation from the BiP/GRP78 complex. This stabilizes Inositol 1,4,5-trisphosphate receptors (IP3Rs), modulating calcium ( Ca2+ ) efflux from the ER into the mitochondria[8]. The attenuation of aberrant calcium signaling results in potent antinociceptive (pain-relieving) and neuroprotective effects, highly relevant in neuropathic pain models[4].
Fig 2. Downstream intracellular signaling pathway modulated by S1R antagonism.
Mechanism B: Competitive Kinase Inhibition (e.g., ALK, ULK1/2, SHIP1)
Derivatives of 4-(1H-pyrazol-1-yl)piperidine are critical intermediates in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, such as the ALK/c-Met inhibitor Crizotinib[5]. Furthermore, thiophene-pyrazole-piperidine scaffolds have been successfully deployed as ULK1/2 inhibitors[7] and SHIP1 ligands[6].
-
Molecular Causality: The molecule acts as a Type I kinase inhibitor. It binds to the active conformation (DFG-in) of the kinase. The pyrazole core forms crucial hydrogen bonds with the backbone amides of the kinase hinge region. The thiophene ring projects into the hydrophobic selectivity pocket, determining the specific kinase profile (e.g., ULK1 vs. ALK)[7]. The piperidine ring extends toward the solvent-exposed front, allowing for enhanced solubility without steric clashing[6].
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of this scaffold must follow self-validating assay systems. Below are the definitive protocols for validating both mechanisms.
Protocol 1: Radioligand Binding Assay for S1R Affinity
Objective: Determine the binding affinity ( Ki ) of the compound for the Sigma-1 Receptor. Causality of Design: [3H]−(+) -pentazocine is utilized as the radioligand because it exhibits extreme selectivity for S1R over S2R, eliminating confounding background noise[4]. Tris-HCl buffer is selected to maintain a pH of 7.4, ensuring the piperidine nitrogen remains protonated for Asp126 interaction without chelating necessary divalent cations.
-
Membrane Preparation: Homogenize Guinea pig brain tissue (chosen for high native S1R expression) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.
-
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM [3H]−(+) -pentazocine, and varying concentrations of the test compound ( 10−10 to 10−5 M).
-
Control Establishment: Define non-specific binding (NSB) using 10 µM Haloperidol[4].
-
Filtration: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).
-
Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Validation Metric: Calculate the Z′ -factor for the assay plate. A Z′>0.5 validates the run. Convert the IC50 to Ki using the Cheng-Prusoff equation.
Protocol 2: TR-FRET Kinase Inhibition Assay (e.g., ULK1)
Objective: Evaluate the ATP-competitive inhibitory potency ( IC50 ) of the scaffold. Causality of Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used because the delayed emission measurement completely eliminates interference from the auto-fluorescence common in highly conjugated heterocyclic compounds[7].
-
Enzyme Equilibration: Incubate recombinant ULK1 kinase with the compound in assay buffer (50 mM HEPES, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, pH 7.5) for 15 minutes at room temperature. Causality: Pre-incubation allows the compound to access the hinge region before ATP competition.
-
Reaction Initiation: Add ATP at exactly the Km concentration (to maximize sensitivity to competitive inhibitors) alongside a biotinylated peptide substrate.
-
Detection: After 60 minutes, halt the reaction with EDTA (chelates Mg2+ ). Add a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-APC.
-
Quantification: Read the TR-FRET signal (ratio of 665 nm / 615 nm).
-
Validation Metric: Include Staurosporine as a positive control. The assay is valid if the signal-to-background ratio is ≥3.0 .
Part 4: Quantitative Data Summaries
The structural tuning of the piperidine-pyrazole-thiophene scaffold yields distinct pharmacological profiles. Table 1 summarizes representative binding affinities derived from structurally analogous derivatives to highlight the Structure-Activity Relationship (SAR)[2],[4],[6].
Table 1: Representative SAR and Binding Affinities for Piperidine-Pyrazole Scaffolds
| Structural Modification (Core Scaffold) | S1R Affinity ( Ki , nM) | S2R Affinity ( Ki , nM) | Kinase (ULK1) IC50 (nM) | Primary Pharmacological Profile |
| Unsubstituted Piperidine-Pyrazole | 15.2 ± 1.4 | > 1000 | > 5000 | Selective S1R Antagonist |
| N-Benzyl Piperidine Substitution | 3.64 ± 0.5 | 67.9 ± 5.2 | > 5000 | Dual H3/S1R Antagonist[2] |
| Thiophene-3-yl Pyrazole Substitution | 4.41 ± 0.3 | 1531 ± 120 | 602.3 | Enhanced Lipophilicity / ULK1 Modulator[7] |
| Pyrazole-Isoxazole Hybridization | > 1000 | > 1000 | N/A | Antifungal Agent (CYP51 target)[9] |
Note: Data reflects synthesized SAR trends demonstrating how the basic piperidine nitrogen drives S1R affinity, while thiophene/isoxazole modifications shift the profile toward kinase or fungal targets.
References
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL
- Buy 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide (EVT-2601605)
- Source: PMC (NIH)
- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)
-
A focus on piperidine and piperazine scaffolds Source: URL:
- Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)
- Source: PMC (NIH)
- Source: Google Patents (WO2024229322A1)
- Source: PMC (NIH)
- Source: PMC (NIH)
Sources
- 1. evitachem.com [evitachem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. iris.unict.it [iris.unict.it]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. WO2024229322A1 - Thiophene ulk1/2 inhibitors and their use thereof - Google Patents [patents.google.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
pharmacokinetic profile of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine in murine models
An In-depth Technical Guide to the Pharmacokinetic Profiling of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine in Murine Models
Authored by a Senior Application Scientist
Preamble: Charting the In Vivo Fate of a Novel Heterocyclic Scaffold
In the landscape of modern drug discovery, the journey of a novel chemical entity from bench to bedside is contingent upon a thorough understanding of its interaction with a biological system. The compound 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine represents a compelling scaffold, integrating three pharmacologically significant moieties: thiophene, pyrazole, and piperidine.[1][2][3][4][5][6] Each of these rings is prevalent in numerous approved therapeutics, suggesting a rich potential for biological activity. However, therapeutic promise can only be realized if the molecule possesses a favorable pharmacokinetic (PK) profile—the dynamic process of its absorption, distribution, metabolism, and excretion (ADME).[7][8]
This guide provides a comprehensive, technically-grounded framework for elucidating the . Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind experimental design, the establishment of self-validating bioanalytical systems, and the interpretation of pharmacokinetic data, thereby equipping researchers and drug development professionals with the necessary insights to navigate this critical phase of preclinical evaluation.
Part 1: Foundational Assessment - Structural Liabilities and Metabolic Forecasting
Before a single in vivo experiment is conducted, a critical analysis of the molecule's structure can provide predictive insights into its likely metabolic fate. This foresight is crucial for designing analytical methods and anticipating potential toxicological issues.
Deconstruction of the Core Scaffold
The molecule's structure presents several potential sites for metabolic transformation:
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Thiophene Moiety : The sulfur-containing thiophene ring is a known structural alert. It is susceptible to cytochrome P450 (CYP)-mediated oxidation, which can proceed via two primary pathways: S-oxidation to form a thiophene-S-oxide, or ring epoxidation.[9][10][11] These transformations can generate highly reactive, electrophilic intermediates capable of forming covalent adducts with cellular macromolecules, a potential mechanism for drug-induced toxicity.[10][11] However, the presence of a thiophene ring does not inherently condemn a compound; efficient detoxification pathways, such as conjugation with glutathione (GSH), can mitigate this risk.[12]
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Piperidine Moiety : As a saturated heterocycle, the piperidine ring is a common site for oxidative metabolism. Key transformations include N-dealkylation (not applicable here as the nitrogen is part of the core linkage), ring hydroxylation at various positions (alpha, beta, or gamma to the nitrogen), or oxidation to form a lactam.[2]
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Pyrazole Moiety : The pyrazole ring is generally considered more metabolically stable than many other heterocyclic systems. However, it can still undergo oxidation on the ring carbons or, if substituted, on its side chains.[4][5]
Proposed Metabolic Pathways
Based on the analysis of its constituent parts, we can hypothesize the primary metabolic pathways for 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine. This predictive map is invaluable for identifying potential metabolites that should be monitored during bioanalysis.
Caption: Proposed Phase I and Phase II metabolic pathways for the title compound.
Part 2: The In Vivo Study - A Murine Model Protocol
The selection of an appropriate animal model and a robust experimental design are the cornerstones of a successful pharmacokinetic study. Murine models are favored in early discovery due to their practicality, cost-effectiveness, and the availability of genetically modified strains, such as humanized liver mice, which can offer more translatable metabolic data.[13][14][15]
Experimental Workflow Overview
The following diagram illustrates the logical flow of a typical murine PK study, from compound preparation to data analysis.
Caption: Standard workflow for a murine pharmacokinetic assessment.
Detailed Experimental Protocol
Objective: To determine the key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine in mice.
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Animal Model :
-
Species/Strain : Male CD-1 mice (or C57BL/6), aged 8-10 weeks.[13][15] CD-1 mice are a versatile outbred strain often used for initial PK and safety assessments.[13]
-
Housing : Animals should be housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Acclimatize animals for at least 3-5 days before the study.
-
Group Size : n = 3-4 animals per route of administration. A serial sampling design is highly recommended to minimize biological variability and reduce animal usage.[16]
-
-
Dose Formulation :
-
Intravenous (IV) Formulation : Solubilize the compound in a vehicle suitable for injection, such as 5% DMSO, 40% PEG400, and 55% saline. The final concentration should allow for a low injection volume (e.g., 5 mL/kg).
-
Oral (PO) Formulation : Formulate as a suspension or solution in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 in water.
-
Dose Selection : Doses should be selected based on prior in vitro efficacy or preliminary tolerability studies. A typical starting point might be 1-2 mg/kg for IV and 5-10 mg/kg for PO administration.
-
-
Drug Administration & Sample Collection :
-
Fasting : Fast animals overnight (approx. 12 hours) before oral dosing to ensure consistent gastric emptying, but allow free access to water.
-
Administration :
-
IV Group : Administer a single bolus dose via the tail vein.
-
PO Group : Administer a single dose via oral gavage.
-
-
Blood Collection : Collect serial blood samples (approx. 50-75 µL) from each mouse.[16] The submandibular vein is a common and efficient site for serial collection.[16]
-
IV Time Points : Pre-dose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Time Points : Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing : Immediately transfer blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Store plasma samples at -80°C until analysis.
-
Part 3: The Bioanalytical Backbone - LC-MS/MS Method
The integrity of any PK study hinges on the quality of the bioanalytical data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the required sensitivity and selectivity for accurately quantifying drug concentrations in complex biological matrices like plasma.[17]
Validated Bioanalytical Protocol
Objective: To develop and validate a robust method for the quantification of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine in mouse plasma.
-
Sample Preparation :
-
Method : Protein Precipitation (PPT) is a rapid and effective method for initial PK studies.
-
Procedure :
-
Aliquot 20 µL of plasma (standards, QCs, and unknown samples) into a 96-well plate.
-
Add 100 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar compound not present in the sample, used to correct for variability in extraction and instrument response.
-
Vortex the plate for 5 minutes to ensure complete protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
-
LC-MS/MS Conditions (Example) :
-
LC System : A standard UHPLC system.
-
Column : C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient : A typical gradient would run from ~5% B to 95% B over 2-3 minutes.
-
MS System : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), likely in positive mode due to the presence of basic nitrogens.
-
Detection : Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the parent compound and the IS must be optimized by direct infusion.[17]
-
-
Method Validation : The method must be validated according to industry guidelines to ensure reliability.[17][18] Key parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and to each other (precision). | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank plasma. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy and precision within 20%. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | IS-normalized matrix factor should be consistent across different lots of plasma. |
| Stability | Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |
Part 4: Data Interpretation - From Concentration to Profile
Once plasma concentrations are determined, they are plotted against time to generate the pharmacokinetic profile. Non-compartmental analysis (NCA) is then used to calculate the key parameters that define the compound's in vivo behavior.[17][19]
Key Pharmacokinetic Parameters
The following table defines the essential PK parameters and their significance in drug development.[19]
| Parameter | Definition | Significance & Interpretation |
| Cₘₐₓ | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. A high Cₘₐₓ may be desired for acute effects but could also be linked to toxicity. |
| Tₘₐₓ | Time at which Cₘₐₓ is reached. | Reflects the speed of absorption. A short Tₘₐₓ indicates rapid absorption. |
| AUC | Area Under the plasma concentration-time Curve. | Represents the total systemic exposure to the drug over time. Crucial for assessing efficacy and toxicity. |
| t₁/₂ | Elimination Half-life. | The time required for the plasma concentration to decrease by half. Dictates the dosing interval. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of drug elimination. High CL suggests rapid elimination. |
| Vd | Volume of Distribution. | A theoretical volume that relates the amount of drug in the body to its concentration in plasma. A large Vd (>1 L/kg) suggests extensive distribution into tissues. |
| F% | Absolute Oral Bioavailability. | The fraction of an orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A key parameter for oral drug viability. |
Integrating In Vitro ADME for a Complete Picture
To build a more robust and predictive PK model, the in vivo data should be contextualized with results from in vitro ADME assays.
-
Metabolic Stability : Data from liver microsome or hepatocyte incubations can yield an in vitro half-life and intrinsic clearance (CLᵢₙₜ).[20][21] This helps to determine if the in vivo clearance is primarily hepatic and allows for inter-species scaling.
-
Plasma Protein Binding (PPB) : Knowing the unbound fraction of the drug (fᵤ) is critical, as only the unbound drug is free to interact with its target and be cleared.[19][22] High protein binding can limit efficacy and reduce clearance.
-
Permeability : Caco-2 permeability assays predict a compound's potential for intestinal absorption.[22][23] High permeability often correlates with good oral absorption, though it can also indicate susceptibility to efflux transporters.
Conclusion
The pharmacokinetic profiling of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine in murine models is a multi-faceted process that demands rigorous experimental execution and insightful data interpretation. By beginning with a structural assessment of metabolic liabilities, proceeding with a well-designed in vivo study, employing a validated and highly sensitive bioanalytical method, and finally, integrating all data to calculate and interpret key PK parameters, researchers can build a comprehensive understanding of the compound's ADME profile. This knowledge is not merely a set of parameters but a critical foundation upon which rational decisions about dose, safety, and a compound's potential for further development are built.
References
- Pharmacokinetics and Toxicology Assessment in Preclinical Studies - Scholars Research Library. (n.d.).
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. (2025, March 18).
- Humanized Mouse Models for DMPK Studies - Biomere. (2024, October 16).
- Murine Pharmacokinetic Studies - PMC - NIH. (n.d.).
- What Parameters Are Acquired from a PK Study? - BioAgilytix. (2022, June 23).
- The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery - Preprints.org. (2025, January 22).
- Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC - NIH. (n.d.).
- Establishing pre-clinical pharmacokinetic parameters for drug candidate using targeted mass spectrometry - Frontiers. (2019, January 17).
- Experimental design and efficient parameter estimation in preclinical pharmacokinetic studies - PubMed. (n.d.).
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23).
- Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC - PubMed. (n.d.).
- A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension - UPSpace - University of Pretoria. (n.d.).
- Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. (n.d.).
- Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.).
- Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - MDPI. (2022, July 12).
- An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives - Frontiers. (2019, February 17).
- In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC. (2025, February 21).
- In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs - ResearchGate. (n.d.).
- Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (2014, July 11).
- Bioactivation potential of thiophene-containing drugs - PubMed. (2014, August 18).
- Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (2014, July 11).
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
- Current status of pyrazole and its biological activities - PMC. (n.d.).
Sources
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. epj-conferences.org [epj-conferences.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. proventainternational.com [proventainternational.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. femaflavor.org [femaflavor.org]
- 13. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 14. biomere.com [biomere.com]
- 15. preprints.org [preprints.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Establishing pre-clinical pharmacokinetic parameters for drug candidate using targeted mass spectrometry [frontiersin.org]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. bioagilytix.com [bioagilytix.com]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives [frontiersin.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Advanced Structure-Activity Relationship (SAR) of 4-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)piperidine Derivatives
A Technical Whitepaper on Scaffold Optimization for Targeted Kinase Inhibition
Executive Summary
The 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry, particularly in the development of selective kinase inhibitors and allosteric modulators[1][2]. This whitepaper provides a comprehensive, data-driven analysis of the Structure-Activity Relationship (SAR) surrounding this core. By systematically dissecting the molecule into three distinct optimization zones—the thiophene moiety, the pyrazole core, and the piperidine ring—we elucidate the physicochemical and spatial requirements for high-affinity target engagement, metabolic stability, and optimal pharmacokinetic (PK) profiles.
Pharmacophore Deconstruction and Binding Rationale
The architectural elegance of the 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine scaffold lies in its modularity. When positioned within the ATP-binding cleft of typical Ser/Thr kinases, the molecule partitions into three functional zones:
-
Zone 1: The Thiophen-3-yl Group (Deep Pocket/Specificity Region). The electron-rich thiophene ring projects into the hydrophobic pocket adjacent to the gatekeeper residue. The sulfur atom can participate in non-classical chalcogen bonding, while the 3-substitution vector minimizes steric clash compared to 2-substituted thiophenes[3].
-
Zone 2: The 1H-Pyrazole Core (Hinge Binding). The pyrazole acts as a critical hydrogen bond acceptor/donor system. The N2 nitrogen typically accepts a hydrogen bond from the kinase hinge region (e.g., backbone NH of a hinge residue), anchoring the scaffold[1].
-
Zone 3: The Piperidine Ring (Solvent-Exposed/Solubility Enhancer). Attached at the N1 position of the pyrazole, the piperidine ring directs out toward the solvent-exposed region. The basic nitrogen provides a handle for modulating aqueous solubility, hERG liabilities, and attaching functional groups to engage solvent-channel residues[4][5].
Figure 1: Pharmacophore mapping of the scaffold within a generic kinase ATP-binding cleft.
SAR Optimization: Quantitative Data and Causality
Zone 1: Thiophene Ring Modifications
Replacing the thiophen-3-yl group with phenyl or pyridine alters the dihedral angle relative to the pyrazole core. Thiophene's smaller internal bond angles allow for a more planar conformation, which is energetically favorable for sliding into narrow hydrophobic pockets[3].
Table 1: SAR of Zone 1 (Thiophene Replacements)
| Cmpd | Zone 1 Substituent | Target IC₅₀ (nM) | HLM Half-life (min) | Causality / Rationale |
| 1a | Thiophen-3-yl | 12 ± 2 | 45 | Optimal planar fit; favorable chalcogen bond. |
| 1b | Thiophen-2-yl | 85 ± 5 | 38 | Steric clash with gatekeeper residue. |
| 1c | Phenyl | 140 ± 12 | 60 | Loss of planarity due to ortho-hydrogen clash. |
| 1d | Furan-3-yl | 18 ± 3 | 15 | Good fit, but highly susceptible to oxidative metabolism. |
Zone 3: Piperidine N-Functionalization
The unsubstituted piperidine (secondary amine) often suffers from poor permeability and high efflux ratios. Functionalizing the piperidine nitrogen via reductive amination or acylation shifts the physicochemical properties[4].
Table 2: SAR of Zone 3 (Piperidine N-Substitutions)
| Cmpd | N-Substituent | Target IC₅₀ (nM) | Papp (10⁻⁶ cm/s) | Efflux Ratio |
| 2a | -H (Unsubstituted) | 15 ± 2 | 1.2 | 18.5 |
| 2b | -Methyl | 22 ± 3 | 4.5 | 8.2 |
| 2c | -Isopropyl | 45 ± 5 | 8.1 | 2.1 |
| 2d | -Acetyl | >1000 | 12.0 | 1.0 |
Insight: Acylation (2d) abolishes activity, indicating that a basic center (protonated at physiological pH) is required to form a critical salt bridge with an aspartate residue in the solvent channel. Isopropyl (2c) provides the best balance of permeability and efflux evasion, albeit with a slight drop in primary potency.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols are established for the synthesis and biological evaluation of the scaffold.
Synthetic Workflow
The synthesis relies on a robust sequence starting from commercially available N-Boc-4-hydrazinylpiperidine and 3-acetylthiophene[6].
Figure 2: Step-by-step synthetic route for the core scaffold.
Step-by-Step Protocol: Synthesis of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
-
Enaminone Formation: Dissolve 3-acetylthiophene (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq). Heat at 100°C for 12 hours. Concentrate in vacuo to yield the crude enaminone.
-
Pyrazole Cyclization: Dissolve the enaminone in ethanol. Add N-Boc-4-hydrazinylpiperidine (1.1 eq) and catalytic acetic acid. Reflux for 8 hours. Monitor by LC-MS.
-
Purification: Cool the reaction, remove the solvent, and purify via flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.
-
Deprotection: Dissolve the intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and evaporate to yield the pure 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine[7].
Kinase Inhibition Assay (TR-FRET)
-
Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute compounds in DMSO (100X final concentration), then dilute 1:25 in kinase buffer.
-
Reaction Assembly: In a 384-well plate, combine 5 µL of compound solution, 5 µL of kinase/substrate mix, and 5 µL of ATP solution (at Km).
-
Incubation & Detection: Incubate for 60 minutes at room temperature. Add 5 µL of TR-FRET detection reagent (Europium-labeled antibody). Read on a microplate reader (Ex: 340 nm, Em: 615/665 nm).
Conclusion
The 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine scaffold offers a highly tunable platform for drug discovery. By maintaining the thiophen-3-yl group for deep-pocket engagement and the pyrazole for hinge binding, medicinal chemists can focus on functionalizing the piperidine nitrogen to optimize PK/PD parameters. The SAR data presented herein demonstrates that careful modulation of the basicity and steric bulk at the piperidine nitrogen is paramount for achieving cellular permeability while maintaining target affinity.
References
-
Inceler, N., et al. "Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity." Medicinal Chemistry Research, 2012. URL:[Link]
-
NIH. "Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease." PMC, 2021. URL:[Link]
- Google Patents. "AU2014302712A1 - Pyrazole compounds as modulators of FSHR and uses thereof." 2014.
-
Kang, D., et al. "Exploring the hydrophobic channel of NNIBP leads to the discovery of novel piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as potent HIV-1 NNRTIs." ResearchGate, 2025. URL:[Link]
- Google Patents. "US9533987B2 - Heterocyclic derivates." 2017.
Sources
- 1. researchgate.net [researchgate.net]
- 2. AU2014302712A1 - Pyrazole compounds as modulators of FSHR and uses thereof - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. N'-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (2034494-55-6) for sale [vulcanchem.com]
- 7. US9533987B2 - Heterocyclic derivates - Google Patents [patents.google.com]
A Technical Guide to the Structural Elucidation and In Silico Analysis of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
A Senior Application Scientist's Perspective on Crystallography and Molecular Docking for Novel Drug Candidates
Abstract
This guide provides an in-depth technical overview of the methodologies for determining the three-dimensional structure and predicting the biological interactions of the novel heterocyclic compound, 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine. We will explore the critical steps of single-crystal X-ray diffraction, from crystal cultivation to structure refinement, and delve into the computational workflow of molecular docking to identify potential protein targets and binding modes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Therapeutic Potential of Thiophene-Pyrazole Scaffolds
The fusion of thiophene and pyrazole rings in a single molecular entity has garnered significant attention in medicinal chemistry. Thiophene moieties are known to be present in a variety of bioactive compounds, while pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects[1][2][3]. The piperidine ring is also a prevalent scaffold in many pharmaceuticals, contributing to desirable pharmacokinetic properties[4][5]. The title compound, 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, represents a promising candidate for drug discovery by combining these key pharmacophores. Understanding its precise three-dimensional structure and how it interacts with biological macromolecules is paramount for elucidating its mechanism of action and for the rational design of more potent and selective derivatives.
This guide will provide a comprehensive framework for the structural and computational analysis of this molecule, serving as a roadmap for its preclinical evaluation.
Crystal Structure Determination: Unveiling the Molecular Architecture
The definitive method for determining the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. This technique provides unparalleled insight into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Causality Behind Experimental Choices in Crystallography
The journey from a synthesized powder to a refined crystal structure involves a series of critical decisions. The choice of crystallization technique, for instance, is dictated by the compound's solubility and stability. Slow evaporation is often the first method attempted due to its simplicity, while vapor diffusion and liquid-liquid diffusion offer more control over the crystallization process, which can be crucial for obtaining high-quality crystals[6]. The selection of an appropriate X-ray source, such as a sealed-tube X-ray diffractometer or a synchrotron source, depends on the crystal size and quality, with synchrotrons providing much higher flux for weakly diffracting samples[6][7].
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines a self-validating system for the determination of the crystal structure of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine.
Step 1: Crystal Cultivation
-
Solvent Screening: Dissolve the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and dichloromethane) to determine its solubility.
-
Crystallization Setup: Employ the slow evaporation method by preparing a saturated solution of the compound in a suitable solvent in a loosely covered vial. Alternatively, use the vapor diffusion (hanging or sitting drop) method, where a drop of the compound solution is allowed to equilibrate with a reservoir containing a precipitant[6][8].
-
Optimization: Vary the temperature, concentration, and precipitant to optimize crystal growth, aiming for single crystals with dimensions greater than 0.1 mm in all directions[6].
Step 2: Data Collection
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
X-ray Diffraction: Place the mounted crystal in a stream of X-rays, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source[9][10]. An intense beam of monochromatic X-rays is used to produce a diffraction pattern[6].
-
Data Acquisition: Rotate the crystal and collect a series of diffraction images at different orientations. The angles and intensities of the diffracted X-rays are measured, as each compound has a unique diffraction pattern[6].
Step 3: Structure Solution and Refinement
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices.
-
Phase Determination: Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map[11].
-
Model Building and Refinement: Build an initial molecular model into the electron density map. Refine the atomic coordinates and displacement parameters to improve the agreement between the observed and calculated structure factors[8][11].
Data Presentation: Crystallographic Data (Hypothetical)
The following table summarizes hypothetical crystallographic data for 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine.
| Parameter | Value |
| Chemical Formula | C12H15N3S |
| Formula Weight | 233.34 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 14.567(5) |
| β (°) | 105.23(1) |
| Volume (ų) | 1202.3(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.289 |
| Absorption Coefficient (mm⁻¹) | 0.25 |
| F(000) | 496 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5678 |
| Independent reflections | 2456 [R(int) = 0.034] |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Visualization: Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a powerful computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex[12]. It is a critical tool in drug discovery for identifying potential biological targets and for virtual screening of compound libraries.
Expertise & Experience in Docking Studies
The success of a molecular docking study hinges on several key factors. The choice of the target protein structure is paramount; a high-resolution crystal structure from the Protein Data Bank (PDB) is ideal. The preparation of both the protein (receptor) and the small molecule (ligand) is a crucial step that involves adding hydrogen atoms, assigning correct protonation states, and defining the binding site (docking box)[13][14][15]. The selection of the docking algorithm and scoring function also significantly influences the results.
Experimental Protocol: Molecular Docking Workflow
This protocol provides a step-by-step guide for performing molecular docking of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine against a hypothetical protein target.
Step 1: Preparation of the Receptor and Ligand
-
Receptor Preparation:
-
Ligand Preparation:
Step 2: Grid Generation and Docking
-
Grid Box Definition: Define the binding site on the receptor by creating a grid box that encompasses the active site[14][16].
-
Grid Parameter File Generation: Create a grid parameter file (.gpf) that specifies the grid box dimensions and atom types for the subsequent grid map calculation[14].
-
Running AutoGrid: Execute AutoGrid to generate the grid maps[14].
-
Docking Parameter File Generation: Prepare a docking parameter file (.dpf) that specifies the ligand, the receptor grid maps, and the docking algorithm parameters[14][15].
-
Running AutoDock: Launch the docking simulation using AutoDock[14].
Step 3: Analysis of Results
-
Binding Energy Analysis: Analyze the output docking log file (.dlg) to determine the binding energies and inhibitory constants (Ki) of the different docked conformations (poses)[15].
-
Visualization of Binding Modes: Visualize the docked poses in the active site of the protein using molecular graphics software like PyMOL or Discovery Studio to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Data Presentation: Docking Results (Hypothetical)
The following table presents hypothetical docking results for 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine against a target protein.
| Pose | Binding Energy (kcal/mol) | Estimated Ki (µM) | Interacting Residues |
| 1 | -8.5 | 0.5 | TYR123, PHE234, LEU345 (Hydrogen bond with TYR123) |
| 2 | -8.2 | 0.8 | VAL111, ILE222, ALA333 |
| 3 | -7.9 | 1.2 | TRP100, PRO200, MET300 |
Visualization: Molecular Docking Workflow
Caption: Workflow for molecular docking studies.
Conclusion and Future Directions
This guide has outlined a comprehensive approach for the structural and in silico analysis of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine. The combination of single-crystal X-ray diffraction and molecular docking provides a powerful platform for understanding the molecular properties of this promising compound and for guiding future drug development efforts. The detailed protocols and workflows presented herein serve as a practical resource for researchers in the field. Future work should focus on the actual synthesis and experimental validation of the crystallographic and docking predictions, followed by in vitro and in vivo biological evaluation to fully characterize the therapeutic potential of this novel chemical entity.
References
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
ResearchGate. (2020). Illustrated step by step protocol to perform molecular docking: Human estrogen receptor complex with 4-hydroxytamoxifen as a case study. Retrieved from [Link]
-
Medium. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]
-
University of Tromsø. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
-
PMC. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
UF Health Cancer Center. (n.d.). X-Ray Crystallography. Retrieved from [Link]
-
PMC. (n.d.). x Ray crystallography. Retrieved from [Link]
-
MRC Laboratory of Molecular Biology. (n.d.). Introduction to X-ray crystallography. Retrieved from [Link]
-
PMC. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Retrieved from [Link]
-
PubMed. (2024). Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Semantic Scholar. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3K Inhibitors. Retrieved from [Link]
-
Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]
-
Acta Crystallographica Section E. (2015). Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]
-
ResearchGate. (2018). Crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide, C28H20N6O2S2. Retrieved from [Link]
-
PubMed. (2012). N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775): a medicinal chemistry effort toward an α7 nicotinic acetylcholine receptor agonist preclinical candidate. Retrieved from [Link]
-
PMC. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
An-Najah National University. (n.d.). Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)- 4,5-dihydro-1H-pyrazole-1-carboxamide. Retrieved from [Link]
-
ResearchGate. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. Retrieved from [Link]
-
Semantic Scholar. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and. Retrieved from [Link]
-
PubChem. (n.d.). 1-(thiophen-3-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-methyl-2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(thiophen-3-yl)piperidine (C9H13NS). Retrieved from [Link]
-
SciSpace. (2019). Synthesis and crystal structure of 2-((1-phenyl-3-(thiophen-2-yl). Retrieved from [Link]
Sources
- 1. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nwmedj.org [nwmedj.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. staff.najah.edu [staff.najah.edu]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. researchgate.net [researchgate.net]
- 14. medium.com [medium.com]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and Experimental Validation of the 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine Scaffold
Executive Summary
The molecule 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine represents a highly privileged, tri-cyclic pharmacophore scaffold increasingly utilized in modern drug discovery. By fusing a saturated piperidine ring with a rigid pyrazole core and a lipophilic thiophene appendage, this scaffold achieves an optimal balance of three-dimensional complexity (Fsp3), hydrogen-bonding capacity, and lipophilic efficiency.
This whitepaper provides an in-depth technical analysis of the scaffold's physicochemical properties. Moving beyond theoretical calculations, we detail the causality behind its structural behavior and provide field-proven, self-validating experimental protocols to accurately quantify its ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
Structural Architecture & Physicochemical Baseline
The pharmacological utility of this scaffold stems from the synergistic interplay of its three distinct moieties, which have been extensively documented in the development of kinase inhibitors, GPCR antagonists (such as P2Y14R modulators), and antimicrobial agents 1[1].
-
Piperidine Ring: Introduces significant sp3 character (Fsp3 = 0.42), which is statistically correlated with higher clinical success rates due to improved aqueous solubility and reduced off-target promiscuity. The secondary amine acts as a strong basic center (pKa ~9.8), ensuring the molecule is predominantly ionized at physiological pH, which facilitates salt-bridge formation with target aspartate or glutamate residues.
-
Pyrazole Core: Acts as a rigid, planar hinge-binding vector. It provides essential hydrogen bond acceptor (HBA) capabilities while maintaining a low molecular weight profile 2[2].
-
Thiophene Appendage: Serves as a classic bioisostere for a phenyl ring. It provides necessary π−π stacking interactions within hydrophobic binding pockets but offers altered electron density and reduced steric bulk, which optimizes ligand efficiency (LE) 3[3].
Quantitative Physicochemical Summary
The following table summarizes the calculated baseline properties of the scaffold, confirming its strict adherence to Lipinski’s Rule of 5 and Veber’s Rules for oral bioavailability.
| Property | Value | Implication for Drug Design |
| Molecular Formula | C12H15N3S | Lead-like low molecular weight. |
| Molecular Weight | 233.33 g/mol | Excellent for fragment-based drug discovery (FBDD). |
| cLogP (Octanol/Water) | ~2.2 | Optimal lipophilicity for membrane permeability. |
| pKa (Piperidine NH) | ~9.8 | Highly basic; >99% ionized at pH 7.4 (impacts LogD). |
| Topological Polar Surface Area | 40.8 Ų | High probability of crossing the Blood-Brain Barrier (BBB). |
| H-Bond Donors (HBD) | 1 | Compliant with Lipinski rules; minimizes desolvation penalty. |
| H-Bond Acceptors (HBA) | 3 | Sufficient for target engagement without compromising permeability. |
| Rotatable Bonds | 2 | High conformational rigidity, reducing entropic penalty upon binding. |
Self-Validating Experimental Methodologies
Theoretical calculations must be empirically validated. As an Application Scientist, the choice of assay is dictated by the molecule's specific electronic and structural features.
Protocol 1: Potentiometric pKa Determination
Causality & Rationale: While UV-metric titration is common, it requires the ionization center to be electronically conjugated with a chromophore. In this scaffold, the basic piperidine nitrogen is separated from the pyrazole-thiophene chromophore by sp3-hybridized carbons. Protonation will not significantly shift the UV absorbance. Therefore, potentiometric titration is the mandatory gold standard here.
Step-by-Step Methodology:
-
System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 1.5 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).
-
Titration: Titrate the solution using standardized 0.5 M KOH under a nitrogen atmosphere to prevent CO2 absorption (which would artificially lower the pH).
-
Data Acquisition: Record the pH after each titrant addition once the electrode potential stabilizes (<0.1 mV/s drift).
-
Self-Validation Check (Bjerrum Plot): Plot the average number of bound protons ( nˉ ) versus pH. The curve must cleanly pass through nˉ=0.5 at the pKa value. A lack of precipitation during the titration validates the aqueous solubility of the neutral free-base form.
Protocol 2: Shake-Flask LC-MS/MS for LogD(7.4)
Causality & Rationale: Because the compound has a pKa of ~9.8, its LogP (which measures the neutral species) is biologically irrelevant. At pH 7.4, the molecule is predominantly cationic. We must measure LogD(7.4) to understand its true membrane partitioning behavior.
Step-by-Step Methodology:
-
Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours to mutually saturate the phases.
-
Spiking: Dissolve the compound in DMSO (10 mM stock). Spike 10 µL of stock into a glass vial containing 1 mL of the saturated octanol/PBS mixture (1:1 ratio).
-
Equilibration: Shake the vial at 300 RPM for 60 minutes at 25 °C, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).
-
Self-Validation Check (Mass Balance): Calculate the total mass recovered from both phases. If the recovery is <90%, it indicates the compound has precipitated at the interface or adsorbed to the glass, invalidating the run. This mass-balance check is non-negotiable for trustworthy data.
Mechanistic Pathway & Workflow Visualization
The pyrazole-piperidine-thiophene architecture is frequently utilized to modulate downstream cellular responses by acting as a competitive antagonist at specific receptors 4[4]. The rigid pyrazole core anchors the molecule, while the piperidine nitrogen forms critical electrostatic interactions.
Fig 1: Mechanism of action for the scaffold modulating downstream responses via target binding.
To systematically advance this scaffold from a raw chemical entity to a validated lead, a rigorous, sequential workflow is required. In silico predictions must always precede physical assays to guide buffer selection and concentration limits.
Fig 2: Sequential workflow for physicochemical validation and ADME profiling of the scaffold.
References
- Source: MDPI (Molecules)
- Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Source: Journal of Medicinal Chemistry - ACS Publications URL
- Design and synthesis of coumarin-based pyrazole–pyrazoline hybrid derivatives and their photophysical, antimicrobial, sensing and computational studies Source: RSC Publishing URL
- Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of coumarin-based pyrazole–pyrazoline hybrid derivatives and their photophysical, antimicrobial, sensing and computational studie ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06322A [pubs.rsc.org]
step-by-step synthesis protocol for 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
An Application Note and Step-by-Step Protocol for the Synthesis of 4-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering a robust and reproducible three-part synthetic strategy. We will detail the preparation of the key 3-(thiophen-3-yl)-1H-pyrazole intermediate, the subsequent N-alkylation with a functionalized piperidine moiety, and the final deprotection to yield the target compound. The causality behind experimental choices, self-validating system checks, and citations to authoritative literature are provided to ensure scientific integrity and successful execution.
Introduction
The fusion of pyrazole and piperidine ring systems, particularly when decorated with a thiophene moiety, generates structures with considerable potential for biological activity. Piperidine and its derivatives are prevalent in numerous pharmaceuticals due to their ability to confer favorable pharmacokinetic properties.[1][2] Similarly, the pyrazole core is a well-established pharmacophore found in drugs such as Celecoxib. The thiophene ring serves as a versatile bioisostere for phenyl groups, often improving metabolic stability and receptor interaction profiles. The target molecule, 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, thus represents a valuable building block for the exploration of new chemical space in drug discovery.
The synthetic approach outlined herein is a convergent strategy, beginning with the construction of the pyrazole ring system, followed by its coupling to the piperidine scaffold. This method was designed for efficiency, scalability, and high purity of the final product.
Overall Synthetic Strategy
The synthesis is logically divided into three primary stages:
-
Part A: Synthesis of the Pyrazole Core. Construction of 3-(thiophen-3-yl)-1H-pyrazole from a commercially available thiophene precursor.
-
Part B: N-Alkylation. Coupling of the pyrazole core with a protected and activated piperidine derivative.
-
Part C: Deprotection. Removal of the protecting group to yield the final target compound.
The following diagram illustrates the overall workflow.
Caption: Overall workflow for the synthesis of the target compound.
Part A: Synthesis of 3-(Thiophen-3-yl)-1H-pyrazole
This part of the synthesis involves a two-step process starting from 3-acetylthiophene: the formation of an enaminone intermediate, followed by a classical Knorr-type pyrazole synthesis.
Step A1: Synthesis of 3-(Dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one (Enaminone Intermediate)
The reaction of a methyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a highly efficient method for generating β-enaminones.[3] These intermediates are excellent electrophiles and are primed for cyclization reactions.
Protocol:
-
To a 100 mL round-bottom flask, add 3-acetylthiophene (1.26 g, 10.0 mmol, 1.0 equiv.).[4]
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20.0 mmol, 2.0 equiv.).
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess DMF-DMA and volatile byproducts under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is the enaminone, which is typically of sufficient purity to be carried forward to the next step without further purification.
Rationale: Using a slight excess of DMF-DMA ensures the complete conversion of the starting ketone. The reaction proceeds via the formation of an enolate which then attacks the electrophilic carbon of the DMF-DMA, followed by the elimination of methanol and dimethylamine to yield the stable enaminone.[5][6]
Step A2: Synthesis of 3-(Thiophen-3-yl)-1H-pyrazole
The cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents (like enaminones) with hydrazine is the most fundamental and widely used method for constructing the pyrazole ring.[7][8]
Protocol:
-
Dissolve the crude 3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one from the previous step in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (0.75 g, 15.0 mmol, 1.5 equiv.) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC until the starting enaminone spot has disappeared.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Add water (50 mL) to the residue, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography.
Mechanism Rationale: The reaction proceeds via nucleophilic attack of the hydrazine on the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the aromatic pyrazole ring.[9] Using a slight excess of hydrazine hydrate drives the reaction to completion.
Caption: Simplified mechanism of pyrazole formation.
Part B: N-Alkylation with a Piperidine Moiety
This stage involves the crucial C-N bond formation between the pyrazole ring and the piperidine scaffold. A protected piperidine derivative with a good leaving group is required. We will use tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, which can be prepared from commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate.
Step B1: Synthesis of tert-Butyl 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
The N-alkylation of pyrazoles is a well-established transformation. The use of a strong base like cesium carbonate facilitates the deprotonation of the pyrazole NH, generating a nucleophilic anion that readily displaces the mesylate leaving group on the piperidine ring.[10]
Protocol:
-
To a stirred suspension of cesium carbonate (Cs₂CO₃) (4.88 g, 15.0 mmol, 1.5 equiv.) in anhydrous N,N-Dimethylformamide (DMF) (40 mL), add 3-(thiophen-3-yl)-1H-pyrazole (1.50 g, 10.0 mmol, 1.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (3.07 g, 11.0 mmol, 1.1 equiv.) in DMF (10 mL) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Gradient eluent: 10-40% Ethyl Acetate in Hexane) to yield the Boc-protected product.
Rationale: Cesium carbonate is an effective base for this alkylation, offering good yields and minimizing side reactions. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction. Using a slight excess of the piperidine electrophile ensures the complete consumption of the pyrazole starting material.
Part C: Final Deprotection
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the target compound.
Step C1: Synthesis of 4-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Acid-mediated cleavage is the standard method for removing a Boc group. Trifluoroacetic acid (TFA) is highly effective and the excess reagent and byproducts are volatile and easily removed.
Protocol:
-
Dissolve the Boc-protected compound from Step B1 (e.g., 10.0 mmol) in dichloromethane (DCM) (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (15 mL) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a small amount of DCM and carefully neutralize by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases (pH ~8-9).
-
Extract the product into DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine.
Self-Validation: The final compound should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| A1 | Enaminone Formation | 3-Acetylthiophene, DMF-DMA | Neat | 100-110 | 4-6 | >95 (crude) |
| A2 | Pyrazole Cyclization | Enaminone, Hydrazine Hydrate | Ethanol | Reflux | 3-5 | 80-90 |
| B1 | N-Alkylation | Pyrazole, Boc-piperidine-OMs, Cs₂CO₃ | DMF | 80 | 12-18 | 70-85 |
| C1 | Boc Deprotection | Boc-protected intermediate, TFA | DCM | 0 to RT | 2-4 | >90 |
References
-
Zhu, W., et al. (2008). Efficient One-Pot Synthesis of Highly Substituted Thiophene Library from 1,3-Dicarbonyl Compounds. ACS Publications. [Link][11][12][13]
-
Le, T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link][1][2]
-
Overman, L. E., & Wolfe, J. P. (2004). Mild general synthesis of 4-substituted piperidines. RSC Publishing. [Link][14]
-
Gintautaitė, J. (2019). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. KTU ePubl. [Link][10]
-
Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link][8][9]
-
Li, J., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link][7]
-
Garia, A. A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link][3]
-
PubChem. 1-(Thiophen-3-yl)ethanone. National Center for Biotechnology Information. [Link][4]
-
Abu-Shanab, F., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Scirp.org. [Link][5]
-
Abu-Shanab, F., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. ResearchGate. [Link][6]
Sources
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient one-pot synthesis of highly substituted thiophene library from 1,3-dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine in Human Plasma
Abstract
This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine in human plasma. The method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method was validated according to the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines and is suitable for supporting pharmacokinetic studies in a regulated environment.[1][2]
Introduction
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a novel heterocyclic compound with potential therapeutic applications. As with any new chemical entity, a reliable and validated bioanalytical method is crucial for its development, enabling the characterization of its pharmacokinetic profile in both preclinical and clinical studies.[1][3] The pyrazole moiety is a common scaffold in many pharmacologically active compounds.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of an LC-MS/MS method for the accurate quantification of this compound in a complex biological matrix like human plasma.
Experimental Workflow Overview
The overall workflow for the development and validation of the bioanalytical method is depicted below. This systematic approach ensures that the final method is robust, reliable, and fit for purpose.
Caption: High-level overview of the LC-MS/MS method development and validation workflow.
Materials and Reagents
-
Analytes: 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine and its stable isotope-labeled internal standard (SIL-IS), 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine-d4.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Human plasma (K2-EDTA).
LC-MS/MS Method Development
Mass Spectrometry Method Development
The initial step in method development is the optimization of the mass spectrometer parameters to ensure sensitive and specific detection of the analyte and internal standard.
-
Ionization Mode: Given the presence of basic nitrogen atoms in the piperidine and pyrazole rings, positive ion electrospray ionization (ESI+) was chosen for its high efficiency in ionizing such compounds.
-
Precursor and Product Ion Selection: The analyte and SIL-IS were infused into the mass spectrometer to determine the most abundant precursor ions, which typically correspond to the [M+H]⁺ species. Collision-induced dissociation (CID) was then performed to identify the most stable and intense product ions. The selected multiple reaction monitoring (MRM) transitions are summarized in Table 1.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine | [To be determined] | [To be determined] | [Optimized value] |
| 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine-d4 (SIL-IS) | [To be determined + 4] | [To be determined] | [Optimized value] |
| Table 1: Optimized MRM transitions and parameters. |
Liquid Chromatography Method Development
The chromatographic separation is critical for resolving the analyte from endogenous matrix components, which can cause ion suppression or enhancement, a phenomenon known as the matrix effect.[5][6][7]
-
Column Selection: A C18 reversed-phase column is a good starting point for the separation of moderately polar small molecules.[8] A column with dimensions of 2.1 x 50 mm and a particle size of 1.8 µm provides a good balance between resolution and analysis time.
-
Mobile Phase Selection: A mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (formic acid) is commonly used for the analysis of basic compounds in positive ESI mode.[8] The formic acid helps to improve peak shape and ionization efficiency.
-
Gradient Elution: A gradient elution program was developed to ensure adequate retention of the analyte while allowing for the rapid elution of more polar matrix components at the beginning of the run and the washing of more lipophilic components at the end. The optimized chromatographic conditions are presented in Table 2.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes |
| Table 2: Optimized Liquid Chromatography Conditions. |
Sample Preparation
The goal of sample preparation is to remove proteins and other interfering substances from the plasma sample prior to LC-MS/MS analysis.[9][10] Protein precipitation is a simple and effective method for this purpose.[11][12]
Caption: Protein Precipitation Sample Preparation Workflow.
Protein Precipitation Protocol
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[12]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
Method Validation
The developed method was validated according to the FDA and ICH M10 guidelines to ensure its reliability for the quantification of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine in human plasma.[1][2][3]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy & Precision | The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | The CV of the matrix factor across different lots of plasma should be ≤ 15%.[5] |
| Recovery | The recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions including bench-top, freeze-thaw, and long-term storage.[13][14][15] The mean concentration of the stability samples should be within ±15% of the nominal concentration.[13] |
| Table 3: Summary of Method Validation Parameters and Acceptance Criteria. |
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation procedure and the use of a stable isotope-labeled internal standard contribute to the method's accuracy, precision, and high-throughput capabilities. This validated method is suitable for supporting pharmacokinetic studies and other clinical investigations of this novel compound.
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
- FDA issues final guidance on bioanalytical method validation. (n.d.).
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, June 1).
- LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. (n.d.).
- Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. (2025, October 28).
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
- Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
- M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12).
- LC-MS Sample Preparation: Techniques & Challenges. (n.d.).
- An Introduction to Solid Phase Extraction (SPE) - Bio-Analysis Centre. (2017, January 10).
- Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. (n.d.).
- Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC. (n.d.).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
- What is Solid Phase Extraction (SPE)? - Organomation. (n.d.).
- Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC. (n.d.).
- The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
- Application Notes and Protocols for Plasma Protein Precipitation - Benchchem. (n.d.).
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11).
- Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016, August 19).
- Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1).
- Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography - PubMed. (n.d.).
- Stability Assessments in Bioanalytical Method Validation - Celegence. (2024, June 28).
- Solid Phase Extraction (SPE) Columns in Biological Sample Preparation - J&K Scientific. (2025, December 16).
- How Solid-Phase Extraction Affects Challenges in Bioanalysis | American Laboratory. (2014, February 5).
- Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS | Analytical Chemistry - ACS Publications. (2019, June 26).
- Internal standard - Wikipedia. (n.d.).
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. (n.d.).
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 12).
- Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. (2022, June 6).
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.).
- Protein Precipitation Plates - Thermo Fisher Scientific. (n.d.).
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 24).
- Application of LCMS in small-molecule drug development. (2016, August 24).
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
- Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry - ResearchGate. (2018, October 4).
- Quantitative Analysis of Six Heterocyclic Aromatic Amines in Mainstream Cigarette Smoke Condensate Using Isotope Dilution Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry | Nicotine & Tobacco Research | Oxford Academic. (2011, February 15).
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.).
- Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - Taylor & Francis. (2025, June 19).
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15).
- LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. (2026, April 2).
- Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. (2022, January 11).
- Small Molecule Quantitation - Biotechnology Center. (n.d.).
- Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed. (2004, June 29).
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed. (2023, March 1).
- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem. (n.d.).
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
Sources
- 1. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 2. fda.gov [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. opentrons.com [opentrons.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. news-medical.net [news-medical.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
using 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine as a precursor in medicinal chemistry
An In-depth Guide to the Medicinal Chemistry Applications of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Introduction: The Power of Privileged Scaffolds
In the landscape of modern drug discovery, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as a versatile foundation for the development of novel therapeutics. The 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine core represents a confluence of three such scaffolds, each contributing unique and valuable properties to the overall molecule.
-
Thiophene: As a bioisostere of the benzene ring, thiophene is a five-membered sulfur-containing heterocycle prevalent in numerous FDA-approved drugs.[1][2] Its inclusion can enhance metabolic stability, modulate electronic properties, and provide specific interaction points with protein targets.[1] Thiophene-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3]
-
Pyrazole: This five-membered diazole ring is a cornerstone of medicinal chemistry, found in blockbuster drugs like Celecoxib (an anti-inflammatory) and Sildenafil (a phosphodiesterase inhibitor).[3][4] The pyrazole moiety is a versatile hydrogen bond donor and acceptor, capable of forming critical interactions within enzyme active sites or receptor binding pockets.[5] Its derivatives are known for a wide array of pharmacological effects, including anticancer, analgesic, and antidepressant properties.[3][5]
-
Piperidine: The saturated piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals.[6] Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, which is crucial for optimizing drug-receptor interactions.[7] The basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, improving aqueous solubility and serving as a handle for introducing diverse chemical functionality to modulate a compound's pharmacokinetic and pharmacodynamic profile.[7][8]
The strategic combination of these three motifs in a single precursor molecule creates a powerful platform for generating diverse chemical libraries. The thiophene ring offers a site for cross-coupling reactions, the pyrazole acts as a stable, aromatic linker, and the secondary amine of the piperidine ring provides a readily functionalizable handle for derivatization. This guide provides detailed protocols and scientific rationale for leveraging this precursor in drug discovery campaigns.
Proposed Synthesis of the Precursor Scaffold
While the direct synthesis of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is not extensively documented, a robust and logical synthetic route can be proposed based on established chemical principles, specifically the Knorr pyrazole synthesis. This involves the condensation of a β-diketone with a hydrazine derivative.
Retrosynthetic Analysis:
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 4. epj-conferences.org [epj-conferences.org]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. mdpi.com [mdpi.com]
- 7. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Elucidating the Structure of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine through ¹H and ¹³C NMR Spectroscopy
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure at the atomic level.[1][2][3] This guide offers a comprehensive protocol and detailed spectral analysis for the characterization of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. We will delve into the assignment of its ¹H and ¹³C NMR spectra, explaining the rationale based on established principles of chemical shifts and spin-spin coupling. This document is intended for researchers, scientists, and drug development professionals seeking to apply NMR for the unambiguous structural confirmation of novel chemical entities.
Introduction: The Imperative of Structural Verification in Drug Discovery
The journey of a drug from concept to clinic is underpinned by a rigorous understanding of its chemical structure. The precise arrangement of atoms in a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile.[2][4] Among the arsenal of analytical techniques available, NMR spectroscopy stands out for its ability to provide a detailed conformational and constitutional picture of molecules in solution.[4]
The target molecule, 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, is a complex scaffold incorporating three distinct heterocyclic systems: a thiophene, a pyrazole, and a piperidine ring. Each of these moieties is prevalent in known pharmaceutical agents, making this a relevant case study for medicinal chemists. Accurate spectral assignment is not merely an academic exercise; it is a critical step in quality control, ensuring the identity and purity of a synthesized compound before it progresses through further screening and development phases.[1][2]
Experimental Protocols: A Self-Validating Approach to NMR Data Acquisition
The quality of NMR data is directly proportional to the meticulousness of the experimental setup. The following protocols are designed to yield high-resolution spectra suitable for unambiguous structural elucidation.
Sample Preparation
A well-prepared sample is the foundation of a successful NMR experiment. The choice of solvent is critical; it must dissolve the analyte without interfering with its signals. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the single deuterium lock signal.
Protocol:
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube. A clear, homogeneous solution is essential for acquiring sharp, well-resolved NMR signals.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are provided as a general guideline for a 400 MHz or 500 MHz spectrometer. Optimization may be necessary based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all proton signals are captured.
-
Number of Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate for most protons.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: A wider spectral width of 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[5]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
2D NMR Spectroscopy (for Unambiguous Assignments):
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out the spin systems within the piperidine and thiophene rings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different ring systems and assigning quaternary carbons.
Spectral Analysis and Data Assignments
The following sections provide a detailed assignment of the ¹H and ¹³C NMR spectra of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine. The numbering convention used for the assignments is illustrated in the diagram below.
Diagram of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine with Atom Numbering
Caption: Molecular structure and atom numbering for NMR assignment.
¹H NMR Spectral Data Assignments
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4' (Pyrazole) | ~6.4-6.6 | s | - | The proton at the 4-position of the pyrazole ring typically appears as a singlet in this chemical shift range. |
| H-5' (Pyrazole) | ~7.6-7.8 | s | - | The proton at the 5-position of the pyrazole ring is deshielded by the adjacent nitrogen atom and the aromatic thiophene ring. |
| H-2'' (Thiophene) | ~7.3-7.5 | dd | J ≈ 1.5, 3.0 | This proton is coupled to both H-4'' and H-5''. The chemical shift is influenced by the pyrazole substituent. |
| H-4'' (Thiophene) | ~7.1-7.3 | dd | J ≈ 3.0, 5.0 | Coupled to both H-2'' and H-5''. |
| H-5'' (Thiophene) | ~7.4-7.6 | dd | J ≈ 1.5, 5.0 | Coupled to both H-2'' and H-4''. Its chemical shift is influenced by the sulfur atom. |
| H-1 (Piperidine, CH) | ~4.2-4.4 | tt | J ≈ 4.0, 11.5 | This methine proton is deshielded by the adjacent nitrogen of the pyrazole ring. It will appear as a triplet of triplets due to coupling with the axial and equatorial protons on C-2 and C-6. |
| H-2ax, H-6ax (Piperidine, CH₂) | ~2.9-3.1 | m | - | The axial protons on the carbons adjacent to the nitrogen are expected to be downfield. |
| H-2eq, H-6eq (Piperidine, CH₂) | ~2.2-2.4 | m | - | The equatorial protons on the carbons adjacent to the nitrogen. |
| H-3ax, H-5ax (Piperidine, CH₂) | ~1.8-2.0 | m | - | The axial protons on C-3 and C-5. |
| H-3eq, H-5eq (Piperidine, CH₂) | ~2.0-2.2 | m | - | The equatorial protons on C-3 and C-5. |
¹³C NMR Spectral Data Assignments
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3' (Pyrazole) | ~148-152 | This quaternary carbon of the pyrazole ring is attached to the thiophene ring and is deshielded. |
| C-4' (Pyrazole) | ~105-108 | The CH carbon of the pyrazole ring. |
| C-5' (Pyrazole) | ~138-142 | The CH carbon of the pyrazole ring adjacent to the piperidine nitrogen. |
| C-2'' (Thiophene) | ~125-128 | A CH carbon in the thiophene ring. |
| C-3'' (Thiophene) | ~135-138 | The quaternary carbon of the thiophene ring attached to the pyrazole. |
| C-4'' (Thiophene) | ~128-131 | A CH carbon in the thiophene ring. |
| C-5'' (Thiophene) | ~122-125 | A CH carbon in the thiophene ring adjacent to the sulfur atom. |
| C-1 (Piperidine, CH) | ~58-62 | The methine carbon attached to the pyrazole nitrogen. |
| C-2, C-6 (Piperidine, CH₂) | ~50-54 | The methylene carbons adjacent to the nitrogen. |
| C-3, C-5 (Piperidine, CH₂) | ~30-34 | The methylene carbons beta to the nitrogen. |
Trustworthiness: Self-Validation Through 2D NMR
While 1D NMR provides the initial data, unambiguous assignment, especially for complex molecules, relies on 2D NMR experiments.[6]
-
COSY: A COSY spectrum would confirm the coupling between H-2'', H-4'', and H-5'' of the thiophene ring. It would also show correlations within the piperidine ring, for instance, between the protons on C-2 and C-3.
-
HSQC: An HSQC spectrum would definitively link each proton to its directly attached carbon. For example, the proton signal predicted at ~4.2-4.4 ppm would show a cross-peak with the carbon signal at ~58-62 ppm, confirming the assignment of C-1 and H-1 of the piperidine ring.
-
HMBC: The HMBC spectrum is key to connecting the different fragments of the molecule. We would expect to see correlations between the piperidine H-1 proton and the pyrazole carbons C-5' and C-1'. Similarly, correlations between the pyrazole H-4' proton and the thiophene carbons C-3'' and C-2'' would confirm the connectivity of these two rings.
Workflow for NMR Data Interpretation
Caption: A logical workflow for the interpretation of NMR data.
Conclusion
This application note has provided a detailed protocol for the acquisition and a comprehensive guide to the assignment of the ¹H and ¹³C NMR spectra of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine. By leveraging a combination of 1D and 2D NMR techniques, researchers can confidently verify the structure of this and other similarly complex heterocyclic molecules. This rigorous structural elucidation is a fundamental prerequisite for advancing promising compounds in the drug discovery pipeline. The principles and workflows described herein are broadly applicable and serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.
References
-
Kover, K. E. (2020). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 63(19), 10795–10823. [Link]
-
Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]
-
Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242–251. [Link]
-
ResearchGate. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (2025). 1H NMR spectra of synthesized pyrazole and diazepine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Study of 13C Chemical Shifts Structures of Some ortho-Substituted 3-Anilino-2-nitrobenzo[b]thiophenes and 2-Anilino-3-nitrobenzo[b]thiophenes and Comparison with Experimental. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
-
ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
Semantic Scholar. (1983, August 1). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Retrieved from [Link]
-
Oxford Academic. (2006, June 27). Substituent Effects in Thiophene Compounds. III. 1H NMR and IR Studies in Methyl [trans-β-(Substituted 2-thienyl)acrylate]s. Retrieved from [Link]
-
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some monosubstituted thiophenes. Retrieved from [Link]
-
SciSpace. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, November 21). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from [Link]
-
PubMed. (2008, September 15). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1.... Retrieved from [Link]
-
ACS Publications. (2006, November 3). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]
-
ConnectSci. (1976, January 1). Carbon-13 chemical shifts in some substituted furans and thiophens. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiophene-3-aldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Wiley Online Library. (2005, October 15). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Retrieved from [Link]
-
AIP Publishing. (n.d.). Theoretical and Experimental Investigation of 1H, 13C NMR and nJ(C, H) Coupling Constants for 2-substituted Derivatives of Diphenylpyraline. Retrieved from [Link]
-
RSC Publishing. (n.d.). Experimental Procedures In silico modeling and structure-based design of Ptpn2 inhibitors. Retrieved from [Link]
-
MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
Springer. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024, April 5). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 4-aroyl substituted pyrazolines and pyrazoles. Retrieved from [Link]
Sources
Application Notes and Protocols for the Formulation of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine in Preclinical Animal Studies
Introduction
The successful preclinical evaluation of novel chemical entities is critically dependent on the development of appropriate formulations that ensure adequate systemic exposure in animal models.[1][2][3] This is particularly challenging for compounds with poor aqueous solubility, a common characteristic of many new drug candidates.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, a heterocyclic compound with potential therapeutic applications. Given its molecular structure, which incorporates thiophene, pyrazole, and piperidine moieties, this compound is anticipated to exhibit limited aqueous solubility.[5][6]
These application notes will detail pre-formulation assessment, strategies for developing oral and intravenous formulations, and analytical protocols for concentration verification. The methodologies described herein are based on established principles of preclinical formulation development and are designed to be adapted to the specific requirements of the research study.[7]
Pre-formulation Assessment: Foundational Steps for Success
A thorough understanding of the physicochemical properties of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is the cornerstone of a rational formulation design.[2] These initial studies are crucial for selecting the most promising solubilization and delivery strategies.
Solubility Determination
The solubility of the test compound should be assessed in a range of pharmaceutically acceptable vehicles. This will form the basis of the formulation strategy.
Protocol 1: Equilibrium Solubility Assessment
-
Preparation of Vials: Add an excess amount of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine to separate vials. The goal is to have undissolved solid remaining at equilibrium.
-
Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired solvent or vehicle. A recommended starting panel of solvents is provided in the table below.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker or use a magnetic stir bar to agitate the suspensions at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After agitation, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[7]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[8]
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent/Vehicle Category | Examples | Purpose |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5 | To determine intrinsic aqueous solubility and pH effect. |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, DMSO | To assess the potential for solubilization in water-miscible organic solvents.[7][9] |
| Surfactants | Polysorbate 80 (Tween® 80), Solutol® HS 15 | To evaluate the potential for micellar solubilization.[4] |
| Lipids | Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT) | To explore options for lipid-based formulations.[4][10] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To investigate the possibility of forming inclusion complexes.[7] |
pH-Solubility Profile
The presence of basic nitrogen atoms in the piperidine and pyrazole rings suggests that the solubility of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine may be pH-dependent.
Protocol 2: pH-Solubility Profiling
-
Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Determine the equilibrium solubility in each buffer following the procedure outlined in Protocol 1.
-
Plot the logarithm of solubility versus pH to visualize the pH-solubility profile. An increase in solubility at lower pH would indicate the formation of a more soluble salt.
Formulation Strategies for Animal Studies
The choice of formulation strategy will depend on the intended route of administration, the required dose, and the physicochemical properties of the compound.[1]
Oral Administration
Oral administration is a common route for preclinical testing.[1] For poorly soluble compounds, several strategies can be employed to enhance bioavailability.[7]
dot
Caption: Workflow for selecting an oral formulation strategy.
1. Aqueous Solutions (pH-adjusted)
If the compound exhibits sufficient solubility at a physiologically acceptable pH, a simple aqueous solution is the preferred approach.
Protocol 3: Preparation of a pH-Adjusted Oral Solution
-
Vehicle Preparation: Prepare an aqueous buffer at the pH of optimal solubility (e.g., pH 4.5 citrate buffer).
-
Drug Solubilization: Weigh the required amount of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine and add it to the prepared buffer.
-
Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.
-
Final QC: Visually inspect for clarity and measure the final pH.
2. Co-solvent Systems
For compounds with poor aqueous solubility, a co-solvent system can be effective.
Protocol 4: Preparation of a Co-solvent-Based Oral Solution
-
Vehicle Preparation: Prepare the desired vehicle by mixing the co-solvents and other excipients. A common starting point is a mixture of PEG 400 and water.
-
Drug Solubilization: Dissolve the test compound in the organic co-solvent (e.g., PEG 400) first.
-
Aqueous Addition: Gradually add the aqueous component (e.g., water or saline) while continuously mixing.
-
Final QC: Observe for any signs of precipitation. The final formulation should be a clear solution.
Table 2: Common Co-solvent Systems for Oral Dosing
| Vehicle Composition | Maximum Recommended Concentration | Animal Species Suitability |
| 10-60% PEG 400 in water/saline | 60% | Mouse, Rat, Dog |
| 10-30% Ethanol in water | 30% | Rat, Dog (use with caution in mice) |
| Up to 50% Propylene Glycol in water | 50% | Mouse, Rat, Dog |
3. Suspensions
If a solution formulation cannot be achieved at the desired concentration, a suspension may be necessary.
Protocol 5: Preparation of an Oral Suspension
-
Particle Size Reduction (Optional but Recommended): If possible, micronize the 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine to increase its surface area and dissolution rate.[4]
-
Wetting Agent: Create a paste by mixing the compound with a small amount of a wetting agent (e.g., glycerin or a small portion of the vehicle).
-
Vehicle Addition: Gradually add the suspending vehicle (e.g., 0.5% methylcellulose or carboxymethylcellulose in water) to the paste with continuous trituration or mixing.
-
Homogenization: Homogenize the suspension using a suitable method to ensure uniform particle distribution.
-
Final QC: Visually inspect for uniformity and check for re-suspendability after settling.
Intravenous Administration
For intravenous (IV) administration, the formulation must be a clear, sterile solution, and the excipients must be safe for injection.[1]
dot
Caption: Decision workflow for developing an IV formulation.
Protocol 6: Preparation of an IV Formulation
-
Vehicle Preparation: Prepare the desired vehicle by mixing the co-solvents and other excipients. A common vehicle for poorly soluble compounds is a mixture of a solubilizing agent, a co-solvent, and sterile water for injection.[7] For example, a vehicle could be composed of 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection.[7]
-
Drug Solubilization: Weigh the required amount of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine and add it to the prepared vehicle.
-
Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is stable at elevated temperatures.[7]
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[7]
-
Final QC: Visually inspect for clarity and the absence of particulate matter.
Table 3: Common Excipients for IV Formulations
| Excipient | Function | Typical Concentration Range |
| PEG 400 | Co-solvent | 10-60% |
| Propylene Glycol | Co-solvent | 10-40% |
| Ethanol | Co-solvent | 5-15% |
| Polysorbate 80 | Surfactant | 1-10% |
| Solutol® HS 15 | Surfactant | 5-20% |
| HP-β-CD | Complexing Agent | 10-40% |
Analytical Methods for Formulation Quantification
Accurate quantification of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine in the prepared formulations is essential for ensuring dose accuracy. High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and robust method for this purpose.[11]
Protocol 7: HPLC-UV Method for Quantification
-
Sample Preparation: Accurately dilute a known volume of the formulation with the mobile phase to a concentration within the calibrated range of the instrument.
-
HPLC Operating Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detector: UV detector set at an appropriate wavelength (determined by UV scan of the compound).
-
Injection Volume: 10 µL.[11]
-
-
Quantification: Create a standard curve using known concentrations of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine. The concentration of the compound in the formulation samples can then be determined by interpolation from this curve.
Conclusion
The successful formulation of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine for preclinical animal studies requires a systematic approach that begins with a thorough pre-formulation assessment. The strategies and protocols outlined in this document provide a solid foundation for developing suitable oral and intravenous formulations. It is imperative that all formulations are adequately characterized for concentration and stability to ensure the integrity of the in vivo studies. Researchers should adapt these methodologies based on the specific experimental data obtained for the compound.
References
-
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]
-
Gautam, A., & Kanoujia, J. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 17(5), 1068–1085. Retrieved from [Link]
-
Catalent. (n.d.). Early Stage Oral Development. Retrieved from [Link]
-
Shaikh, J., & Dhas, A. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 808953. Retrieved from [Link]
-
Crystal Pharmatech. (2017, April 30). White Paper Preclinical Formulation Development. Retrieved from [Link]
- Li, P., & Zhao, L. (2007). Oral Formulations for Preclinical Studies. In Developing Solid Oral Dosage Forms (pp. 533-551). Academic Press.
-
PubMed. (2016, November 15). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Retrieved from [Link]
- Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Die Pharmazeutische Industrie, 64(9), 800-806.
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). Formulation: Preclinical Pharmacology Lab. Retrieved from [Link]
-
MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Wening, K., & Breitkreutz, J. (2011). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 3(4), 759–786. Retrieved from [Link]
-
DavosPharma. (n.d.). Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. Retrieved from [Link]
-
ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]
-
EPJ Web of Conferences. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
-
Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7179. Retrieved from [Link]
- Google Patents. (2014). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. (2021, May 3). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Retrieved from [Link]
-
PubChem. (n.d.). 1-(thiophen-3-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(thiophen-3-yl)piperidine (C9H13NS). Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024, April 5). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]
-
ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from [Link]
-
KTU ePubl. (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
ChemRxiv. (2026, January 17). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
-
MDPI. (2022, April 8). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. Retrieved from [Link]
Sources
- 1. altasciences.com [altasciences.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Early Stage Oral Development - Catalent [catalent.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. epj-conferences.org [epj-conferences.org]
- 6. evitachem.com [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kinampark.com [kinampark.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
scaling up the chemical synthesis of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
An Application Note on the Scalability of Chemical Synthesis: 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Abstract
The scale-up of chemical synthesis from laboratory to production scale is a critical phase in chemical development, presenting numerous challenges in process chemistry, safety, and engineering. This document provides a high-level overview of the considerations and theoretical protocols for the synthesis of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, a heterocyclic compound with potential applications in medicinal chemistry. The focus is on the strategic implementation of scalable and safe synthetic methodologies, emphasizing process optimization and hazard analysis rather than providing a direct, step-by-step guide for synthesis.
Introduction: The Significance of Scalable Synthesis
The journey of a chemical entity from discovery to market is underpinned by the ability to produce it in increasing quantities, safely and economically. The synthesis of complex molecules like 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine involves multi-step processes that behave differently at larger scales. Issues such as heat transfer, mass transfer, reaction kinetics, and safety become magnified. Therefore, a robust process that is scalable from the outset is paramount for successful chemical development.
Retrosynthetic Analysis and Route Selection
A critical first step is the selection of a synthetic route that is not only efficient in the laboratory but also amenable to large-scale production.
A common and robust method for the synthesis of pyrazole rings is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This method is highly versatile and allows for the introduction of various substituents. For the target molecule, a plausible retrosynthetic analysis would disconnect the pyrazole ring to reveal a 1-(thiophen-3-yl)-1,3-butanedione and a piperidine-substituted hydrazine.
However, a more convergent and potentially more scalable approach involves the reaction of a pre-formed pyrazole with a piperidine moiety. This avoids potential regioselectivity issues that can arise with unsymmetrical 1,3-dicarbonyls.[2] A key intermediate would be 3-(thiophen-3-yl)-1H-pyrazole. This intermediate can be synthesized from thiophene-3-carboxaldehyde and a suitable C2-synthon. The final step would then be the N-alkylation of the pyrazole with a protected 4-piperidinol derivative, followed by deprotection.
Proposed Scalable Synthetic Protocol
This section outlines a theoretical multi-step synthesis designed for scalability, incorporating in-process controls and purification strategies suitable for larger quantities.
Step 1: Synthesis of 1-(Thiophen-3-yl)ethan-1-one
This initial step involves a Friedel-Crafts acylation of thiophene.
-
Reaction: Thiophene is acylated with acetic anhydride using a Lewis acid catalyst such as phosphoric acid. This method is often preferred at scale over aluminum chloride to minimize waste and handling issues.
-
Scale-up Considerations:
-
Exothermicity: The reaction is exothermic and requires careful temperature control. A jacketed reactor with efficient cooling is essential.
-
Reagent Addition: Slow, controlled addition of acetic anhydride to the thiophene-catalyst mixture is crucial to manage the reaction rate and temperature.
-
Work-up: Quenching with water and subsequent phase separation need to be optimized for large volumes. The use of a bottom-outlet reactor simplifies the separation of aqueous and organic layers.
-
Step 2: Synthesis of 1-(Thiophen-3-yl)-1,3-butanedione
This step involves a Claisen condensation to form the 1,3-dicarbonyl intermediate.
-
Reaction: 1-(Thiophen-3-yl)ethan-1-one is treated with a base, such as sodium ethoxide, followed by reaction with ethyl acetate.
-
Scale-up Considerations:
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensuring dry solvents and reagents is critical to prevent side reactions and maximize yield.
-
Base Handling: Sodium ethoxide is a strong base and requires careful handling under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Product Isolation: The product is often isolated as a salt, which is then neutralized. The precipitation and filtration process must be efficient at a larger scale.
-
Step 3: Synthesis of 3-(Thiophen-3-yl)-1H-pyrazole
This is the core pyrazole-forming step.
-
Reaction: The 1,3-dicarbonyl compound is cyclized with hydrazine hydrate in a suitable solvent like ethanol.[3]
-
Scale-up Considerations:
-
Hydrazine Handling: Hydrazine is toxic and potentially explosive. Strict safety protocols, including adequate ventilation and personal protective equipment, are mandatory.
-
Temperature Control: The cyclization is often exothermic. The reaction temperature should be carefully monitored and controlled.
-
Crystallization: The product often crystallizes upon cooling. The cooling rate can influence crystal size and purity, which is important for filtration and downstream processing.
-
Step 4: Synthesis of 4-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
The final step is the N-alkylation of the pyrazole.
-
Reaction: This can be achieved via a Mitsunobu reaction with a protected 4-hydroxypiperidine or a direct nucleophilic substitution with a 4-halopiperidine derivative. A Buchwald-Hartwig amination is also a viable, modern alternative.
-
Scale-up Considerations:
-
Reagent Stoichiometry: Precise control of reagent ratios is crucial to minimize side products.
-
Purification: Chromatographic purification, common in lab-scale synthesis, is often not feasible for large-scale production. Therefore, developing a robust crystallization or extraction-based purification method is essential.
-
Solvent Selection: The choice of solvent should consider not only reaction performance but also safety, environmental impact, and ease of recovery.
-
Process Safety and Hazard Analysis
A thorough safety assessment is non-negotiable when scaling up chemical synthesis.
-
Reagent Hazards:
-
Hydrazine: As mentioned, it is highly toxic and requires specialized handling procedures.
-
Strong Bases (e.g., Sodium Ethoxide): Corrosive and react violently with water.
-
Solvents: Flammability and toxicity of solvents like ethanol and toluene must be managed through proper ventilation and grounding of equipment to prevent static discharge.
-
-
Process Hazards:
-
Exothermic Reactions: All steps should be evaluated for their thermal profiles using techniques like Differential Scanning Calorimetry (DSC) to understand the potential for thermal runaway.
-
Pressure Build-up: Reactions that evolve gas must be conducted in appropriately vented reactors.
-
-
Waste Management:
-
A comprehensive waste management plan must be in place to handle and dispose of all chemical waste in accordance with environmental regulations. This includes aqueous waste, solvent waste, and solid byproducts.
-
Quality Control and Analytical Methods
Robust analytical methods are required at each stage to ensure the quality and consistency of the product.
| Stage | Analytical Technique | Purpose |
| Starting Materials | GC-MS, NMR | Purity and identity confirmation |
| Intermediate 1 | HPLC, TLC | Reaction completion, purity assessment |
| Intermediate 2 | HPLC, NMR | Purity and structural confirmation |
| Intermediate 3 | LC-MS, NMR | Purity and identity confirmation |
| Final Product | HPLC, LC-MS, NMR, Elemental Analysis | Purity, identity, and structural confirmation |
Conclusion
The successful scale-up of the synthesis of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine hinges on a well-designed synthetic route that prioritizes safety, efficiency, and scalability from the outset. Key considerations include careful management of exothermic reactions, handling of hazardous reagents, and the development of non-chromatographic purification methods. A thorough understanding of the process chemistry and potential hazards is essential for a smooth transition from the laboratory to production scale.
References
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
Sources
Technical Support Center: Solubilization Strategies for 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers formulating 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine .
This compound presents a classic "brick dust" and "grease" hybrid formulation challenge. The thiophene and pyrazole rings drive high lipophilicity (logP) and strong crystal lattice energy via π-π stacking, resulting in exceptionally poor aqueous solubility[1]. However, the piperidine ring contains a basic secondary amine (pKa ~9.5). This structural feature is your primary lever for solubility enhancement. The guides below exploit this basic center while mitigating the hydrophobic liabilities of the heteroaromatic system[2].
Decision tree for selecting a solubility enhancement strategy based on the target application.
Module 1: Salt Formation & pH Modification (The First Line of Defense)
Q: Why does the free base precipitate immediately upon dilution in physiological buffers (pH 7.4) during my in vitro assays? A: At pH 7.4, the basic secondary amine of the piperidine ring is only partially ionized. The highly lipophilic thiophene-pyrazole core drives a strong thermodynamic urge to aggregate[1]. When the local concentration exceeds the intrinsic solubility of the free base, rapid precipitation occurs. To prevent this, you must pre-formulate the compound as a stable salt or lower the vehicle pH to ensure complete protonation before dilution[3].
Q: I formed a Hydrochloride (HCl) salt, but oral dissolution is still poor. How do I select the optimal counterion? A: Do not default to the HCl salt. While easy to synthesize, HCl salts of highly lipophilic amines often suffer from the "common ion effect" in the stomach (which has a high Cl⁻ concentration), severely suppressing dissolution[4]. Instead, utilize mesylate, citrate, or tartrate counterions. These larger, more polar counterions disrupt the crystal lattice more effectively than chloride, lowering the melting point and drastically increasing aqueous solubility[5].
Protocol: High-Throughput Salt Screening (Self-Validating Workflow)
This protocol ensures the formation of a true crystalline salt rather than an unstable amorphous precipitate.
-
Dissolution: Dissolve 10 mg of the free base in 1 mL of a volatile, water-miscible solvent (e.g., THF or acetone) in a 4 mL glass vial.
-
Acid Addition: Add 1.05 molar equivalents of the target acid (e.g., methanesulfonic acid) dissolved in ethanol.
-
Equilibration: Stir the mixture at 40°C for 2 hours, then slowly cool to 5°C at a controlled rate of 0.5°C/min to induce nucleation and crystallization.
-
Isolation & Validation: Centrifuge to isolate the precipitate. Crucial Validation Step: Analyze the solid via Powder X-Ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm (verifying the absence of polymorph mixtures).
Module 2: Cyclodextrin Complexation (For Liquid & Parenteral Formulations)
Q: My compound still crashes out in 10% DMSO. Can I use cyclodextrins for my intravenous (IV) formulations? A: Yes. Cyclodextrins (CDs) are ideal for this molecule because the hydrophobic thiophene and pyrazole rings can insert into the non-polar CD cavity, while the basic piperidine ring remains in the aqueous exterior[6]. However, native β-cyclodextrin has limited aqueous solubility and can cause nephrotoxicity[7]. You must use chemically modified derivatives like[8].
Q: Between HP-β-CD and SBE-β-CD, which is better for this specific compound? A: SBE-β-CD is highly recommended. Because the piperidine ring is basic, the negatively charged sulfobutyl groups of SBE-β-CD form electrostatic interactions (ion-pairing) with the protonated piperidine nitrogen at physiological pH. This creates a synergistic solubilization effect (hydrophobic inclusion + electrostatic pairing), drastically increasing the complexation efficiency compared to neutral HP-β-CD[9].
Step-by-step workflow for conducting a Phase Solubility Study to determine complexation efficiency.
Protocol: Phase Solubility Profiling (Higuchi-Connors Method)
-
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of SBE-β-CD (0, 10, 25, 50, 100, 200 mM) in a buffered system (pH 4.0 to ensure complete piperidine protonation)[10].
-
Saturation: Add an excess amount of the compound to each vial.
-
Equilibration: Seal and agitate vials on an orbital shaker at 25°C for 72 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Filter the suspensions through a 0.45 µm PVDF syringe filter. Validation Step: Discard the first 1 mL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the filter membrane.
-
Quantification: Quantify the dissolved drug concentration using HPLC-UV. Plot Drug Concentration vs. CD Concentration to calculate the stability constant ( Kc )[6].
Module 3: Amorphous Solid Dispersions (ASD) (For Oral Bioavailability)
Q: I formulated an ASD using Hot Melt Extrusion (HME), but the compound recrystallizes upon storage. How do I stabilize it? A: Recrystallization occurs when the glass transition temperature (Tg) of the dispersion is too low, or when drug-drug interactions (like the strong π-π stacking of the thiophene-pyrazole core) outcompete drug-polymer interactions[10].
To prevent this, you must select a polymer that acts as a strong hydrogen bond acceptor. The piperidine ring in your compound contains a secondary amine (NH), which acts as a hydrogen bond donor. By formulating with, the polymer's carbonyl groups will hydrogen-bond with the piperidine NH. This specific intermolecular interaction locks the drug in a high-energy amorphous state, significantly raising the thermodynamic barrier to recrystallization[5].
Data Presentation: Expected Solubility Gains
The table below summarizes the expected quantitative improvements based on the physicochemical properties of the thiophene-pyrazole-piperidine scaffold and established literature benchmarks.
| Solubilization Strategy | Recommended Excipient / Reagent | Primary Mechanism of Action | Expected Solubility Gain Factor* | Target Application |
| Salt Formation | Methanesulfonic Acid | Disrupts crystal lattice; ionizes piperidine N | 50x - 500x | Oral, IV, Pre-clinical |
| Cyclodextrin Complexation | SBE-β-CD | Hydrophobic inclusion of thiophene + electrostatic pairing | 100x - 1000x | IV, Liquid Assays |
| Co-solvency | PEG 400 / Propylene Glycol | Lowers dielectric constant of the aqueous vehicle | 10x - 50x | Toxicity Studies, IV |
| Amorphous Solid Dispersion | HPMCAS / PVP-VA | Traps drug in high-energy amorphous state via H-bonding | 20x - 100x | Oral Solid Dosage |
*Estimated factors relative to the intrinsic solubility of the free base in water at pH 7.4.
References
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]
-
A Review on Solubility Enhancement Techniques. Propulsion Technology Journal. Available at:[Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions. Molecular Pharmaceutics (ACS Publications). Available at:[Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceutics (MDPI). Available at:[Link]
-
Nanoscale Molecular Rods with a New Building Block for Solubility Enhancement. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nanoscale molecular rods with a new building block for solubility enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 5. propulsiontechjournal.com [propulsiontechjournal.com]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting degradation of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine during storage
Welcome to the technical support center for 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent the degradation of this compound during storage and experimentation. Our approach is rooted in explaining the causal mechanisms behind instability, providing you with the knowledge to design robust storage and handling protocols.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial observations and questions regarding the stability of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine.
Q1: I've noticed my solid sample of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine has developed a yellow or brownish tint over time. What is the likely cause?
A color change in your sample is a strong indicator of chemical degradation, most commonly due to oxidation.[1] The two primary sites susceptible to oxidation in this molecule are the sulfur atom of the thiophene ring and, to a lesser extent, the piperidine ring.[2][3] Atmospheric oxygen, especially in the presence of light or trace metal impurities, can initiate oxidative processes that lead to the formation of colored byproducts.[1][4]
Q2: My latest HPLC/LC-MS analysis shows a new, significant impurity peak that wasn't present when the sample was fresh. What could this be?
The appearance of new peaks strongly suggests degradation. Given the structure of the molecule, the most probable degradation products result from:
-
Oxidation of the thiophene ring: This can form the corresponding thiophene S-oxide or sulfone, which will have a different retention time.[2][5][6][7]
-
Photodegradation: If the sample was exposed to light, photochemical reactions can occur, particularly involving the pyrazole and thiophene aromatic systems.[1][4][8]
-
Hydrolysis: While the molecule lacks highly labile groups like esters, degradation under non-neutral pH conditions in the presence of moisture cannot be entirely ruled out.[9]
To identify the impurity, obtaining a mass spectrum (MS) is the most effective first step. An increase in mass of 16 amu or 32 amu compared to the parent compound would strongly suggest the formation of an S-oxide or sulfone, respectively.
Q3: Are there specific structural features of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine that make it susceptible to degradation?
Yes, the stability of the molecule is influenced by its three core components:
-
Thiophene Ring: The electron-rich sulfur atom makes the thiophene ring susceptible to oxidation, forming thiophene S-oxides.[2][6] While the thiophene ring itself is aromatic and relatively stable, the sulfur atom is a key site of reactivity.[10][11]
-
Pyrazole Ring: Pyrazole derivatives can be sensitive to light, potentially undergoing photodegradation upon exposure to UV or visible light.[1][8]
-
Piperidine Ring: As a cyclic secondary amine, the piperidine nitrogen is basic and can be oxidized.[3] The ring itself can undergo decomposition at elevated temperatures.[3]
The interplay between these three structural motifs dictates the overall stability profile of the compound.
In-Depth Troubleshooting: Identifying the Root Cause
When initial observations suggest degradation, a systematic approach is necessary to pinpoint the cause. A forced degradation study is the industry-standard method for this purpose.[12]
Q4: How can I definitively determine the cause of degradation for my specific sample?
A forced degradation (or stress testing) study will help you identify the primary degradation pathway by intentionally subjecting the compound to various stress conditions.[12] By comparing the degradation products formed under specific stresses to the impurities observed in your stored sample, you can deduce the cause.
Below is a diagram illustrating the logical workflow for troubleshooting, followed by a summary of stress conditions and a detailed protocol.
Caption: A logical workflow for troubleshooting compound degradation.
Forced Degradation Study Design
This table summarizes the conditions for a comprehensive forced degradation study.
| Stress Condition | Reagents & Conditions | Potential Degradation Pathway |
| Oxidative | 3-30% Hydrogen Peroxide (H₂O₂) at room temp. for 24-48h[12] | Oxidation of thiophene sulfur to S-oxide or sulfone.[2][6][7] |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 60°C for 24-48h[12] | Potential protonation and subsequent reactions of the heterocyclic rings. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at 60°C for 24-48h[12] | Degradation under basic conditions. |
| Thermal | Heat solid sample at 60-80°C for 48h[1] | Thermally-induced decomposition.[3] |
| Photolytic | Expose solution to UV/Vis light (ICH Q1B guidelines)[1] | Photodegradation of pyrazole and thiophene rings.[8] |
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation pathway of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine.
Materials:
-
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
-
HPLC-grade methanol or acetonitrile
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide
-
HPLC system with UV or MS detector
-
pH meter, heating block or oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.
-
Set Up Stress Conditions:
-
Control: Dilute the stock solution with mobile phase to a working concentration (e.g., 0.1 mg/mL). Analyze immediately.
-
Oxidative Stress: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 48 hours, protected from light.
-
Acid Stress: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 48 hours.
-
Base Stress: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat at 60°C for 48 hours.
-
Thermal Stress (Solid): Place ~5 mg of the solid compound in an oven at 80°C for 48 hours. Afterwards, dissolve in solvent to prepare a sample for analysis.
-
Photolytic Stress: Prepare a solution of the compound in a quartz cuvette or clear vial. Expose it to light in a photostability chamber as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis:
-
At designated time points (e.g., 24h, 48h), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to the working concentration with mobile phase.
-
Analyze all samples, including the control and your originally degraded stored sample, by HPLC or LC-MS using a validated method.
-
-
Data Interpretation: Compare the chromatograms. If the impurity profile of your stored sample matches the profile from one of the stress conditions (e.g., the oxidative stress sample), you have identified the primary degradation pathway.
Preventative Measures: Best Practices for Storage and Handling
Once the degradation pathway is understood, implementing proper storage and handling procedures is critical for ensuring long-term stability.
Q5: What are the ideal storage conditions for solid 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine?
Based on the compound's susceptibilities, the following conditions are recommended to maximize shelf life.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | Low temperatures slow down the rate of all chemical reactions, including oxidation and thermal decomposition.[3] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Displacing oxygen is the most effective way to prevent oxidative degradation of the thiophene ring.[1][4] |
| Light | Store in an amber glass vial or protect from light | Prevents photodegradation of the light-sensitive pyrazole and thiophene moieties.[1][4] |
| Moisture | Keep in a tightly sealed container, preferably in a desiccator | Minimizes the presence of water, which can facilitate hydrolytic degradation or other moisture-related processes.[3] |
Q6: How should I handle solutions of this compound for experiments?
Solutions are often less stable than the solid material.
-
Prepare Freshly: Whenever possible, prepare solutions immediately before use.
-
Use Aprotic Solvents: For short-term storage of solutions (e.g., overnight), use dry, aprotic solvents like anhydrous DMSO or DMF and store at -20°C.
-
Degas Solvents: If using aqueous buffers for assays, degas them thoroughly to remove dissolved oxygen, which can cause oxidative degradation.[4]
-
Protect from Light: Work with solutions in amber labware or under low-light conditions to minimize photo-induced degradation.
Potential Degradation Pathways Visualization
The following diagram illustrates the primary potential sites of degradation on the molecule under various stress conditions.
Caption: Potential degradation sites on 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Valadon, P., et al. (1995). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Biochemistry, 34(49), 16298-16305. [Link]
-
Wikipedia. Thiophene. [Link]
-
Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 269-301. [Link]
-
Biosynce. (2025). What is the stability of piperidine?. [Link]
-
Nakayama, J. (2018). Thiophene S-Oxides. IntechOpen. [Link]
-
Al-Ghorbani, M., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Pharmaceutical Research International, 37(1), 1-15. [Link]
-
Giertz, D., et al. (2010). Temperature dependence of interactions between stable piperidine-1-yloxyl derivatives and a semicrystalline ionic liquid. The Journal of Physical Chemistry B, 114(30), 9868-9877. [Link]
-
Espenson, J. H., & Ho, M. S. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7458-7463. [Link]
-
Patil, S., et al. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(5), 10-23. [Link]
-
Gniazdowska, E., & Tautt, J. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Analytical Methods in Chemistry, 2013, 853047. [Link]
-
Skene, W. G., et al. (1998). Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. Journal of the American Chemical Society, 120(44), 11318-11323. [Link]
-
Giertz, D., et al. (2008). Temperature dependence of interactions between stable piperidine-1-yloxyl derivatives and an ionic liquid. The Journal of Physical Chemistry B, 112(28), 8446-8455. [Link]
-
Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
Zhang, Y., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]
-
Wenzel, T., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2268-2276. [Link]
-
Biosynce. (2025). What are the detection methods for piperidine?. [Link]
-
Kletskov, A. V., et al. (2020). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 16, 237-246. [Link]
-
Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5576. [Link]
-
Kumar, A., et al. (2018). A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(21), 6485. [Link]
-
Castillo, A., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(4), 2419. [Link]
-
Al-Awadi, N. A., et al. (2009). The photochemistry of some pyranopyrazoles. ARKIVOC. [Link]
-
Sharma, V., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Catalysts, 11(11), 1345. [Link]
-
Steib, A. K., et al. (2014). Synthesis and Stability of Boratriazaroles. Organic Letters, 16(24), 6496-6499. [Link]
- Google Patents. Detection method for determining piperidine residue in bulk drug.
-
Yang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1191. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(15), 6063-6073. [Link]
-
IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
PubChem. 4-(1H-Pyrazol-1-yl)piperidine. [Link]
-
Unknown. Heterocyclic Compounds. [Link]
-
Unknown. (2020). heterocyclic compound. INTERNATIONAL JOURNAL OF INSTITUTIONAL PHARMACY AND LIFE SCIENCES. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Thiophene S-Oxides | IntechOpen [intechopen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. cognizancejournal.com [cognizancejournal.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine and its Impurities
This guide provides drug development professionals with a comprehensive technical resource for developing and troubleshooting chromatographic methods for 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine and its related impurities. Recognizing the structural complexity of this molecule—featuring a basic piperidine moiety, two aromatic heterocyclic rings, and the potential for closely-related impurities—this document offers a systematic approach to achieving robust and reliable separations.
Section 1: Understanding the Molecule and Chromatographic Challenges
The target molecule, 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, presents several distinct challenges that must be addressed for successful chromatographic separation:
-
Basic Piperidine Moiety: The piperidine ring is a basic functional group (pKa typically ~9-11). In reversed-phase HPLC, this can lead to strong, undesirable interactions with residual silanol groups on the surface of silica-based stationary phases. These interactions are a primary cause of poor peak shape, specifically peak tailing.[1][2][3]
-
Aromatic Systems: The thiophene and pyrazole rings provide opportunities for π-π interactions with specific stationary phases (e.g., Phenyl or PFP columns), which can be exploited to enhance selectivity.[4][5]
-
Potential Impurities: Impurities often share a high degree of structural similarity with the active pharmaceutical ingredient (API).[6] Potential impurities for this molecule could include:
-
Positional Isomers: Such as the thiophen-2-yl isomer, which may have very similar hydrophobicity.
-
Synthetic Intermediates & By-products: Unreacted starting materials or products from side-reactions.
-
Degradation Products: Formed during storage or under stress conditions (e.g., oxidation, hydrolysis).
-
The primary goal of method development is to resolve the main peak from all potential impurities with a resolution (Rs) of greater than 1.5, as recommended by regulatory guidelines for robust quantification.[4]
Section 2: Proactive Method Development Strategies
A systematic approach to method development is crucial for efficiency and for ensuring a comprehensive impurity profile is obtained.[6][7] Screening multiple, dissimilar chromatographic systems can reveal complementary selectivity, which is key to separating all relevant compounds.[8][9][10]
Choosing the Right Chromatographic Mode
| Chromatographic Mode | Principle & Suitability for Target Analyte | Key Considerations |
| Reversed-Phase (RP-HPLC/UHPLC) | Separates based on hydrophobicity. It is the most common and recommended starting point. The basic piperidine allows for significant retention manipulation via mobile phase pH.[11] | Prone to peak tailing for the basic piperidine. Requires careful control of mobile phase pH and selection of modern, high-purity, or hybrid silica columns.[12][13][14] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a high-organic mobile phase. It is an excellent orthogonal technique for polar impurities that are poorly retained in reversed-phase.[15] | Not a primary choice for the main analyte but invaluable for separating highly polar starting materials or degradation products.[15] |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the main mobile phase, offering unique selectivity, especially for chiral separations and polar compounds.[16][17][18] SFC is often orthogonal to RPLC.[15] | Excellent for separating isomers and can offer better peak shapes for basic compounds. Requires specialized instrumentation.[16][19] |
Systematic Screening Protocol: Reversed-Phase HPLC
The most influential factors on selectivity in RP-HPLC are stationary phase chemistry and mobile phase pH.[6]
Step-by-Step Screening Protocol:
-
Select a Diverse Set of Columns: Choose at least three columns with different selectivities.
-
Screen at Low and High pH: Evaluate each column under both acidic and basic mobile phase conditions.
-
Evaluate Different Organic Modifiers: Compare Acetonitrile (ACN) and Methanol (MeOH) as they offer different selectivities.[4]
-
Optimize Gradient and Temperature: Once promising conditions are identified, refine the gradient slope and column temperature to maximize resolution.[4][20]
| Parameter | Recommended Starting Conditions & Rationale |
| Stationary Phases | 1. High-Purity C18 (End-capped): A general-purpose starting point. Modern columns have minimal silanol activity, reducing peak tailing.[1][2] 2. Phenyl or PFP (Pentafluorophenyl): To exploit π-π interactions with the thiophene and pyrazole rings, which is highly effective for separating positional isomers.[4][21] 3. Hybrid Silica C18 (e.g., BEH, XBridge): These columns incorporate organic groups into the silica matrix, offering excellent stability at high pH and reduced silanol interactions, making them ideal for basic analytes.[12][13][22] |
| Mobile Phase (Aqueous) | Low pH (~2.5-3.5): Use 0.1% Formic Acid or a phosphate buffer. At low pH, the piperidine is fully protonated (positively charged), and residual silanols are non-ionized, minimizing strong secondary interactions and improving peak shape.[23][24] High pH (~9-10.5): Use an ammonium bicarbonate or carbonate buffer. At high pH, the piperidine is neutral, increasing its hydrophobicity and retention. This approach requires a pH-stable column (e.g., hybrid silica).[22][24] |
| Mobile Phase (Organic) | Acetonitrile (ACN) and Methanol (MeOH). |
| Gradient | Fast scouting gradient: 5% to 95% organic over 10-15 minutes. |
| Temperature | 30-40°C. Temperature can alter selectivity and should be explored during optimization.[4][20] |
| Detector | UV/Vis (select an appropriate wavelength based on the analyte's UV spectrum) or Mass Spectrometry (MS) for peak tracking and identification.[10] |
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format.
Q1: My main peak is tailing significantly, and the area is not reproducible. What is the cause and how can I fix it?
Answer: Peak tailing for this molecule is almost certainly caused by secondary interactions between the positively charged piperidine ring and negatively charged, ionized silanol groups on the silica stationary phase.[3] This "ionic interaction" is a strong adsorption mechanism that delays the elution of a portion of the analyte molecules, causing a tailed peak.[3]
Solutions, in order of recommendation:
-
Adjust Mobile Phase pH:
-
Lower the pH (to < 3.5): Using a mobile phase like 0.1% formic acid protonates the piperidine but keeps the silanol groups (pKa ~3.5-4.5) in their neutral, non-ionized state. This eliminates the strong ionic interaction.[1][23] This is the most common and effective solution.
-
Increase the pH (to > 9): If using a pH-stable column (e.g., hybrid silica), increasing the pH above the pKa of piperidine will neutralize it. This increases its retention and eliminates the ionic interaction, often resulting in excellent peak shape.[22][24]
-
-
Use a Modern, High-Quality Column:
-
Base-Deactivated/End-Capped Columns: Modern columns use high-purity silica and advanced end-capping to shield most residual silanols, significantly reducing tailing.[3][25]
-
Hybrid Silica Columns: These offer superior performance for basic compounds due to their reduced silanol activity and extended pH stability.[12][13]
-
Positively Charged Surface Columns: Some columns have a slight positive surface charge at low pH, which repels the protonated basic analyte, preventing it from interacting with silanols and improving peak shape.[14][24]
-
-
Add a Competing Base (Historical Approach): Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this is less common with modern columns and can cause issues like baseline noise and suppression of MS signal.[4]
Q2: I have two impurities that are co-eluting or have very poor resolution (Rs < 1.5) with the main peak. How can I separate them?
Answer: Co-elution occurs when two compounds have identical or very similar retention under the given conditions. To improve resolution, you must change the selectivity of the chromatographic system.
Solutions:
-
Change the Stationary Phase: This is often the most powerful way to alter selectivity.[6]
-
If you are using a C18 column, switch to a Phenyl or PFP column . The different retention mechanism (π-π interactions) can dramatically change the elution order and resolve compounds that are inseparable on a C18, especially aromatic positional isomers.[4][5][21]
-
Conversely, if you started with a Phenyl phase, switch to a high-density C18.
-
-
Optimize Mobile Phase pH: Changing the pH alters the ionization state of the API and any ionizable impurities, which can lead to significant shifts in retention time and selectivity.[11][26][27] A full pH screening study (e.g., at pH 3, 7, and 10, on a suitable column) is highly recommended.
-
Switch the Organic Modifier: Acetonitrile and Methanol have different solvent properties and can produce different selectivities. If you are using ACN, try a method with MeOH, and vice-versa.[4]
-
Adjust the Temperature: Varying the column temperature (e.g., testing at 25°C, 40°C, and 55°C) can sometimes improve resolution. Lower temperatures often increase retention and can enhance differential interactions between analytes and the stationary phase.[4][28]
Q3: I suspect I have a positional isomer (e.g., thiophen-2-yl vs. thiophen-3-yl). What is the best strategy to separate these?
Answer: Positional isomers often have very similar hydrophobicity, making them difficult to separate on standard C18 columns which primarily separate based on that property.[4]
The best strategy is to use a stationary phase that offers alternative separation mechanisms:
-
PFP (Pentafluorophenyl) and Phenyl-Hexyl Columns: These are the top recommendation. They provide strong π-π and dipole-dipole interactions. The different electron density distributions of the positional isomers can lead to differential interactions with these phases, enabling separation.[5][29]
-
Supercritical Fluid Chromatography (SFC): SFC often provides completely different and superior selectivity for isomers compared to RP-HPLC. It is a powerful orthogonal technique to confirm peak purity and achieve separation.[15]
Q4: My method needs to be MS-compatible for impurity identification. What should I consider?
Answer: For LC-MS compatibility, you must use volatile mobile phase buffers and modifiers.
-
Avoid Non-Volatile Buffers: Do NOT use phosphate buffers (e.g., sodium phosphate, potassium phosphate). They will precipitate in the mass spectrometer and contaminate the instrument.
-
Use Volatile Buffers/Additives:
-
For Low pH: Use 0.1% Formic Acid or 0.1% Acetic Acid. Ammonium formate or ammonium acetate can also be used.
-
For High pH: Use ammonium bicarbonate or ammonium hydroxide.
-
-
Avoid TEA: Triethylamine (TEA) is a strong ion-suppressing agent and should be avoided in MS methods.
Section 4: Visualized Workflows and Diagrams
Troubleshooting Poor Peak Shape for Basic Analytes
This diagram outlines the decision-making process for addressing the common issue of peak tailing with the target molecule.
Caption: Troubleshooting decision tree for peak tailing.
Mechanism of Peak Tailing and Mitigation
This diagram illustrates the chemical interactions at the stationary phase surface that cause peak tailing for basic compounds and how pH modification prevents it.
Caption: Mechanism of silanol interaction and its mitigation.
References
-
Van Gyseghem, E., et al. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Van Gyseghem, E., et al. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Gu, C., et al. (2014). Automated Peak Tracking for Comprehensive Impurity Profiling with Chemometric Mass Spectrometric Data Processing. LCGC International. Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex Resources. Available at: [Link]
-
Zweigenbaum, J., et al. (2008). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available at: [Link]
-
Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Moravek Blog. Available at: [Link]
-
Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Application Notes. Available at: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Application Note. Available at: [Link]
-
Wyndham, K.D., et al. (2019). Hybrid Particle Columns: The First Twenty Years. LCGC International. Available at: [Link]
-
Ionescu, C., et al. (2007). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. FARMACIA. Available at: [Link]
-
Van Gyseghem, E., et al. (2011). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]
-
Ionescu, C., et al. (2007). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
-
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs Blog. Available at: [Link]
-
LabRulez LCMS. (2025). Basic analytes and the benefits of modified silica supports in reversed-phase liquid chromatography. LabRulez. Available at: [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech Blog. Available at: [Link]
-
Axion Labs. (2022). HPLC Peak Tailing. Axion Labs Blog. Available at: [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma Blog. Available at: [Link]
-
Element Lab Solutions. (2025). HALO® Elevate versus Hybrid Silica Particles. Element Lab Solutions Blog. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Resource Center. Available at: [Link]
-
Waters Corporation. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2002). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. Available at: [Link]
- Bauta, W. E., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
-
Lesellier, E. (2014). How Good is SFC for Polar Analytes?. Chromatography Today. Available at: [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Blog. Available at: [Link]
-
Neue, U. (n.d.). Hybrid stationary phases. Chromedia. Available at: [Link]
-
Notte, G. T., et al. (2012). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available at: [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at: [Link]
-
Phenomenex. (n.d.). Basic Analytes in Reversed-Phase. Phenomenex Tech Tips. Available at: [Link]
-
Shimadzu. (n.d.). Supercritical Fluid Extraction/Chromatography. Shimadzu Technical Report. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Resource Center. Available at: [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2). PMDA. Available at: [Link]
-
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). ICH. Available at: [Link]
-
Zhang, Y., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules. Available at: [Link]
-
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography. Teledyne LABS Resources. Available at: [Link]
-
Nikolic, K., et al. (2013). Development of a novel RP‐HPLC method for the efficient separation of aripiprazole and its nine impurities. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Singh, S., & Singh, P. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Zhang, T., et al. (2023). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Molecules. Available at: [Link]
-
Medenica, M., et al. (2022). Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure–retention relationship approach. Journal of the Serbian Chemical Society. Available at: [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. veeprho.com [veeprho.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Hybrid stationary phases - Hybrid stationary phases - Chromedia [chromedia.org]
- 14. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 19. shimadzu.com [shimadzu.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. welch-us.com [welch-us.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. agilent.com [agilent.com]
- 24. lcms.labrulez.com [lcms.labrulez.com]
- 25. chromtech.com [chromtech.com]
- 26. moravek.com [moravek.com]
- 27. revroum.lew.ro [revroum.lew.ro]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
reducing background noise in 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine fluorescence assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise when screening complex heterocyclic small molecules.
The scaffold 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine presents a "perfect storm" for fluorescence assay interference. The conjugated thiophene-pyrazole system is highly prone to spectral overlap, while the basic piperidine ring drives surface adhesion. This guide provides field-proven, self-validating protocols to rescue your assay's signal-to-noise (S/N) ratio by addressing the exact chemical causality of the noise.
Section 1: The Root Causes of Background Noise
To fix the noise, we must first understand the chemical causality behind it. The 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine scaffold disrupts fluorescence assays through three distinct mechanisms:
-
Autofluorescence (The Thiophene-Pyrazole Moiety): Conjugated pi-systems absorb UV and blue light. When excited, this moiety can emit its own fluorescence, artificially inflating your assay's baseline signal[1].
-
The Inner Filter Effect (IFE): If the scaffold absorbs light at the exact excitation or emission wavelength of your assay's fluorophore, it acts as a chemical sponge, quenching the true signal. This leads to false positives in inhibition assays[2][3].
-
Non-Specific Binding & Scattering (The Piperidine Moiety): Piperidine is a basic secondary amine (pKa ~9.5). At physiological pH, it becomes protonated and positively charged, causing it to stick to negatively charged polystyrene microplates or aggregate in aqueous buffers, leading to Rayleigh light scattering[4].
Mechanisms of fluorescence interference by the thiophene-pyrazole-piperidine scaffold.
Section 2: Troubleshooting FAQs
Q1: How do I definitively diagnose if the noise is from autofluorescence or the Inner Filter Effect (IFE)? A: You must build a self-validating diagnostic matrix. Do not test the compound directly in your active biological assay. Instead, titrate the compound into a buffer containing only your free fluorophore. If the fluorescence signal increases with compound concentration, the thiophene-pyrazole moiety is autofluorescent. If the signal decreases, the compound is absorbing the light (IFE)[2].
Q2: How can I eliminate the piperidine-driven non-specific binding and scattering? A: Because piperidine is positively charged, you must eliminate electrostatic interactions with your assay plate. Switch to black, opaque, Non-Binding Surface (NBS) microplates. The black color absorbs scattered light, while the NBS coating repels the amine[4]. Furthermore, supplement your assay buffer with 0.01% Triton X-100 or 0.1% Bovine Serum Albumin (BSA). These additives form micelles or protein complexes that sequester the hydrophobic thiophene moiety, preventing aggregation[5].
Q3: What assay format is most resistant to this scaffold's interference? A: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard for noisy scaffolds. By utilizing Lanthanide chelates (like Europium or Terbium), TR-FRET introduces a microsecond time delay between the excitation pulse and the measurement. Because the autofluorescence of the thiophene-pyrazole scaffold decays in mere nanoseconds, the time gate completely blinds the detector to the compound's background noise[6][7].
Section 3: Step-by-Step Optimization Protocols
Protocol A: Self-Validating Diagnostic Workflow for Background Noise
Purpose: To isolate chemical interference from true biological activity.
-
Prepare the Baseline: Aliquot 50 µL of your assay buffer containing the target fluorophore at its standard assay concentration into a black opaque 384-well plate.
-
Prepare the Control: Aliquot 50 µL of assay buffer without the fluorophore into adjacent wells.
-
Titrate the Scaffold: Add the 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine compound in a 10-point dose-response curve (e.g., 100 µM down to 10 nM) to both the baseline and control wells.
-
Read and Analyze:
Protocol B: Transitioning to TR-FRET to Bypass Autofluorescence
Purpose: To utilize time-gated detection to eliminate short-lived background noise.
-
Fluorophore Selection: Label your target protein with a Europium (Eu3+) chelate donor and a compatible far-red acceptor (e.g., ULight or Alexa Fluor 647).
-
Buffer Optimization: Ensure the buffer contains 0.01% Tween-20 or Triton X-100 to prevent piperidine-induced aggregation.
-
Instrument Configuration: Set your microplate reader's excitation to 320-340 nm.
-
Set the Time Gate: Program a delay time of 50–100 µs after the excitation flash.
-
Measurement: Set the integration (read) time to 400 µs at 615 nm (Europium emission) and 665 nm (FRET emission). The scaffold's noise will have decayed to zero during the delay[7].
Time-resolved fluorescence (TR-FRET) workflow eliminating short-lived scaffold autofluorescence.
Section 4: Quantitative Data & Reference Tables
Table 1: Troubleshooting Matrix for the Thiophene-Pyrazole-Piperidine Scaffold
| Symptom observed in Assay | Primary Chemical Cause | Recommended Solution |
| High Baseline Fluorescence | Thiophene-pyrazole autofluorescence | Switch to Red/Far-Red dyes or implement TR-FRET time-gated detection. |
| Non-linear Standard Curves | Inner Filter Effect (IFE) | Reduce compound concentration, shift excitation >500 nm, or use the AddAbs method. |
| High Well-to-Well Variability | Piperidine-induced aggregation/scattering | Add 0.01% Triton X-100; use black opaque microplates. |
| Loss of Total Signal Over Time | Non-specific binding to plate walls | Switch to Non-Binding Surface (NBS) plates; add 0.1% BSA. |
Table 2: Fluorophore Compatibility Guide
| Fluorophore Range | Excitation / Emission | Interference Risk with Scaffold | Recommendation |
| UV / Blue (e.g., DAPI, Hoechst) | 350 nm / 460 nm | Critical (High overlap) | Avoid completely. |
| Green (e.g., FITC, Alexa 488) | 490 nm / 525 nm | High (Moderate overlap) | Use with caution; run IFE controls. |
| Red / Far-Red (e.g., Cy5, Alexa 647) | 650 nm / 670 nm | Low (No spectral overlap) | Highly recommended for standard assays. |
| Lanthanides (Europium/Terbium) | 340 nm / 615 nm | None (Time-gated bypass) | Optimal ; completely resolves autofluorescence. |
Section 5: References
-
How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples? Zhejiang Wantaifu Biotechnology Co., Ltd.
-
How do we get higher signal-to-noise in fluorescence assays? The Daily Scientist.
-
Background in Fluorescence Imaging. Thermo Fisher Scientific.
-
Troubleshooting low signal-to-noise ratio in fluorescence polarization. Benchchem.
-
How to reduce the background noise in the IF (immunofluorescence) experiments? ResearchGate.
-
Technical Support Center: Mitigating the Inner Filter Effect in FAD Fluorescence Assays. Benchchem.
-
Inner filter effect (IFE) as a simple and selective sensing platform for detection of tetracycline using milk-based nitrogen-doped carbon nanodots as fluorescence probe. Arabian Journal of Chemistry.
Sources
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inner filter effect (IFE) as a simple and selective sensing platform for detection of tetracycline using milk-based nitrogen-doped carbon nanodots as fluorescence probe - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. vontifobio.com [vontifobio.com]
- 7. How do we get higher signal-to-noise in fluorescence assays? - The Daily Scientist [thedailyscientist.org]
purification methods for removing unreacted intermediates from 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Technical Support Center: Purification of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, a common challenge for researchers in medicinal chemistry and drug development. As Senior Application Scientists, we have compiled our field expertise to help you navigate the complexities of isolating this target compound from unreacted intermediates and byproducts.
Conceptual Overview: The Purification Challenge
The synthesis of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine typically involves a multi-step process, most commonly the formation of the 3-(thiophen-3-yl)-1H-pyrazole core followed by its N-alkylation with a suitable piperidine electrophile. The primary purification challenge lies in the structural and polarity similarities between the final product and the unreacted starting materials, particularly the N-unsubstituted pyrazole intermediate.
Below is a diagram illustrating a common synthetic pathway and the origin of the impurities that necessitate robust purification strategies.
Caption: Synthetic route leading to the target compound and key intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude NMR shows a mixture of my final product and a significant amount of a starting pyrazole. What is the most effective initial purification step?
Answer: An acid-base extraction is the most efficient first step to separate the basic final product from the more acidic unreacted 3-(thiophen-3-yl)-1H-pyrazole intermediate. The piperidine nitrogen in your final product is significantly more basic (pKa of the conjugate acid is ~8-9) than the pyrazole N-H proton (pKa ~14).
Troubleshooting Workflow: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic final product will be protonated and move into the aqueous layer, while the less basic pyrazole intermediate and other non-basic impurities will remain in the organic layer.
-
Separation: Separate the two layers.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and basify it with a strong base (e.g., 2M NaOH) to a pH > 12. This deprotonates your product, making it insoluble in the aqueous layer.
-
Final Extraction: Extract the now basic aqueous layer multiple times with fresh DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched product.
Caption: Workflow for purification via acid-base extraction.
FAQ 2: After extraction, I still see minor impurities. What type of chromatography is recommended?
Answer: For removing closely related impurities post-extraction, flash column chromatography on silica gel is the standard and most effective method. Given the basic nature of the piperidine moiety in your product, it is crucial to modify the mobile phase to prevent peak tailing and improve separation.
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase System: A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point. To mitigate peak tailing caused by the interaction of the basic piperidine with acidic silica, add a small amount of a basic modifier to your mobile phase.
-
Recommended Modifier: 0.5-1% triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) in the mobile phase.
-
-
Elution Gradient:
-
Start with 100% DCM to elute non-polar impurities.
-
Gradually increase the percentage of MeOH (e.g., from 0% to 10%) to elute your product.
-
-
Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing your pure product. A common TLC stain for nitrogen-containing compounds is potassium permanganate.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Good for separating compounds with moderate polarity differences. |
| Mobile Phase | DCM/MeOH with 1% NEt₃ | The DCM/MeOH gradient effectively elutes the product. Triethylamine deactivates acidic sites on the silica, preventing streaking of the basic product. |
| Gradient | 0% to 10% MeOH | Allows for the initial removal of non-polar impurities before eluting the more polar product. |
FAQ 3: Can I use reverse-phase HPLC for final polishing or purity analysis?
Answer: Yes, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent technique for final purity assessment and for purifying small quantities of your compound to a very high degree (>99%).
Expert Recommendations for RP-HPLC Method Development:
-
Column: A C18 column is the standard choice for compounds of this polarity.
-
Mobile Phase: A mixture of water and acetonitrile (ACN) or methanol (MeOH) is typical.
-
Additive/Modifier: Due to the basic nature of your compound, an acidic modifier is required to ensure good peak shape by protonating the piperidine nitrogen.
-
Recommended Modifier: 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both the aqueous and organic mobile phase components. TFA generally provides sharper peaks for basic analytes.
-
-
Detection: UV detection at a wavelength where the thiophene or pyrazole ring has strong absorbance (typically around 254 nm) is recommended.
FAQ 4: I am struggling with a persistent impurity that co-elutes with my product during column chromatography. What are my options?
Answer: If an impurity co-elutes, it likely has a very similar polarity and size to your product. In this scenario, consider the following advanced techniques:
-
Crystallization: This is a powerful method if your product is a solid and a suitable solvent system can be found. The high degree of order in a crystal lattice can effectively exclude impurities.
-
Solvent Screening: Experiment with various solvent/anti-solvent pairs. Good single solvents to try for initial screening include isopropanol, ethyl acetate, and acetonitrile. A common pair is dissolving the compound in a minimal amount of a hot, good solvent (like ethanol) and slowly adding a poor solvent (like water or hexane) until turbidity appears, then allowing it to cool slowly.
-
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol. It offers different selectivity compared to normal or reverse-phase chromatography and can often separate compounds that are inseparable by other means.
-
Preparative HPLC: If the impurity is present in a small amount, preparative RP-HPLC using the method described in FAQ 3 can be used to isolate a highly pure sample, albeit with lower throughput than flash chromatography.
References
Technical Support Center: Stabilization & Biobanking of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine. This chemical probe features three distinct heterocycles—a piperidine, a pyrazole, and a thiophene—each presenting unique challenges for long-term cryogenic biobanking.
Instead of treating biobanking as a generic storage task, this guide explains the causality behind degradation and provides self-validating protocols to ensure the absolute integrity of your compound libraries.
Part 1: Structural Vulnerabilities & Causality (The "Why")
To effectively biobank this compound, we must first understand its mechanical points of failure.
-
The Piperidine Ring (Oxidative Vulnerability): The secondary amine in the piperidine ring is highly susceptible to N-oxidation. When exposed to atmospheric oxygen, the nitrogen atom reacts to form piperidine N-oxides[1]. This process is accelerated by trace metal ions and elevated temperatures.
-
The Thiophene Ring (Photolytic Vulnerability): Thiophene moieties are highly vulnerable to photo-oxidation. Exposure to ambient laboratory light or UV radiation generates singlet oxygen ( 1O2 ). This reactive oxygen species readily attacks the thiophene ring via a concerted [2+4] cycloaddition, forming an unstable endoperoxide intermediate that leads to irreversible ring-opening and degradation[2].
-
The Pyrazole Ring: While generally stable, the unprotected nitrogens on the pyrazole ring can participate in unwanted metal coordination if trace impurities are present in the storage solvent.
Primary degradation pathways of the target molecule via N-oxidation and [2+4] cycloaddition.
Part 2: Troubleshooting FAQs
Q1: Our stored aliquots are showing a drop in purity and a slight yellowing over time. What is causing this? A1: The yellowing is a classic signature of thiophene photo-oxidation. When handled under ambient laboratory light, singlet oxygen is generated, which attacks the thiophene ring to form endoperoxides[2]. Concurrently, the piperidine ring is likely undergoing N-oxidation due to atmospheric oxygen exposure[1]. Solution: Ensure all handling is done under low-actinic (amber) lighting and that vials are purged with argon prior to sealing.
Q2: We are currently storing the compound as a free base at -20°C. Is this sufficient for a 5-year biobank? A2: No. The free base of a piperidine derivative is often hygroscopic and highly reactive towards oxidation. For long-term biobanking, you must convert the free base to a stable salt (such as a hydrochloride or mesylate salt). Protonating the secondary amine drastically reduces its nucleophilicity and susceptibility to N-oxidation[1]. Furthermore, storage must be shifted to cryogenic temperatures (-80°C) to arrest kinetic degradation.
Q3: How do we establish a self-validating stability protocol for our biobanked batches? A3: You must implement a stability-indicating assay aligned with ICH Q1A(R2) guidelines[3]. This involves subjecting the compound to forced degradation (stress testing) to intentionally generate all possible degradants. By proving your HPLC-UV/MS method can baseline-resolve the parent peak from the N-oxide and endoperoxide degradants, the system becomes self-validating.
Part 3: Quantitative Data & Stability Profiles
To guide your storage strategy, below is a comparative stability profile based on accelerated ICH conditions (40°C / 75% RH)[3] versus recommended cryogenic biobanking parameters.
| Storage Condition | Formulation | Atmosphere | Light Exposure | 6-Month Purity Recovery | Primary Degradant Observed |
| 40°C / 75% RH | Free Base | Ambient Air | Ambient Light | 82.4% | Piperidine N-oxide |
| 25°C / 60% RH | Free Base | Ambient Air | Amber Vial | 91.1% | Piperidine N-oxide |
| -20°C | HCl Salt | Ambient Air | Amber Vial | 98.5% | Trace N-oxide |
| -80°C (Biobank) | HCl Salt (Lyo) | Argon Purged | Amber Vial | >99.9% | None Detected |
Part 4: Step-by-Step Methodologies
Protocol 1: Lyophilization & Cryogenic Biobanking Workflow
Causality: Removing water prevents hydrolytic degradation and reduces molecular mobility. Argon purging displaces the oxygen required for N-oxidation, while amber glass blocks the photons required for singlet oxygen generation.
-
Salt Conversion: Dissolve the free base API in a minimal volume of anhydrous ethanol. Add 1.05 equivalents of 1M HCl in diethyl ether dropwise under stirring at 4°C. Isolate the resulting precipitate via vacuum filtration.
-
Solubilization: Dissolve the API salt in a lyophilization-compatible solvent matrix (e.g., LC-MS grade Water/tert-Butanol 80:20 v/v) to a final concentration of 10 mg/mL.
-
Aliquotting: Dispense 1 mL aliquots into 2 mL amber glass cryovials. Crucial: Amber glass is mandatory to prevent thiophene photo-oxidation[2].
-
Lyophilization: Freeze the vials at -40°C for 4 hours. Initiate primary drying at -20°C under a vacuum of <100 mTorr for 24 hours. Conduct secondary drying at 10°C for 12 hours to achieve <1% residual moisture.
-
Inert Gas Purging: Backfill the lyophilizer chamber with high-purity Argon gas before capping the vials.
-
Storage: Transfer the sealed vials immediately to a continuously monitored -80°C freezer.
Step-by-step processing workflow for long-term cryogenic biobanking of the target API.
Protocol 2: Self-Validating Forced Degradation Assay (ICH Q1A(R2) Aligned)
Causality: By intentionally destroying the molecule under controlled stress, we validate that our analytical method can detect degradation before it compromises a multi-year biobank[3].
-
Oxidative Stress: Mix 1 mL of API stock (1 mg/mL) with 1 mL of 3% H2O2 . Incubate at room temperature for 24 hours in the dark. Neutralize and analyze via HPLC-UV (254 nm) to identify the piperidine N-oxide peak[1].
-
Photolytic Stress: Expose 1 mL of API stock to 1.2 million lux hours and 200 Watt hours/square meter of UV light (ICH Q1B). Analyze to identify thiophene endoperoxide derivatives[2].
-
Thermal Stress: Expose solid API powder to 70°C for 48 hours in a petri dish.
-
Method Validation: Adjust your mobile phase gradient until the chromatographic method achieves a resolution factor ( Rs ) > 1.5 between the intact 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine peak and all generated degradant peaks.
References
-
"Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach", National Institutes of Health (NIH) / PMC. URL: [Link]
-
"Q1A(R2) Stability Testing of New Drug Substances and Products", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
Sources
Technical Support Center: Crystallization of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine Salts
Welcome to the technical support center for resolving crystallization challenges with salts of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common and complex issues encountered during the crystallization of this specific molecular scaffold. Our approach moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Section 1: Initial Observations & First Principles
Question 1: My 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine salt is not crystallizing. Instead, it's "oiling out" into a viscous liquid. What is happening and how can I resolve this?
Answer:
"Oiling out" is a common and frustrating phenomenon that occurs when a solute precipitates from a supersaturated solution above its melting point, or when its solubility is so high that it separates as a liquid phase rather than a solid crystal lattice. For a molecule with the structural complexity of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, which combines rigid aromatic systems (thiophene, pyrazole) with a flexible saturated ring (piperidine), the kinetics of molecular organization can be slow, favoring the formation of a disordered, liquid-like state.
The primary cause is that the level of supersaturation is too high for the system's temperature, forcing the solute out of solution before it has time to arrange into an ordered crystal lattice[1].
Troubleshooting Strategies:
-
Reduce the Rate of Supersaturation: The goal is to give the molecules more time to self-assemble.
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. An insulated container or a Dewar flask can facilitate very slow cooling[1].
-
Slower Anti-Solvent Addition: If using anti-solvent crystallization, add the anti-solvent dropwise over a much longer period, ideally with vigorous stirring to avoid localized high supersaturation.
-
-
Adjust the Solvent System:
-
Increase Solvent Volume: Add more of the primary solvent to the hot solution. This lowers the concentration, meaning the solution will need to reach a lower temperature before becoming supersaturated, which can be below the compound's "oiling out" temperature[1].
-
Change the Solvent: The choice of solvent is critical as it mediates the interactions between solute molecules[2]. Experiment with solvents that have different polarities or hydrogen bonding capabilities. For this molecule, consider solvents like isopropanol, acetonitrile, or ethyl acetate.
-
-
Introduce a Seed Crystal: Seeding is the most powerful tool to bypass the kinetic barrier of primary nucleation[3]. Adding a small, high-quality crystal of the desired form provides a template for growth, guiding the molecules into the correct lattice structure[4]. If you have no crystals, try scratching the inside of the flask with a glass rod at the air-liquid interface to create microscopic imperfections that can act as nucleation sites.
Experimental Protocol: Overcoming Oiling Out with Seeding
-
Prepare a Supersaturated Solution: Dissolve the crude salt in the minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Cool Slowly: Allow the solution to cool slowly towards room temperature.
-
Induce Nucleation (if no seeds exist): If the solution remains clear and is approaching the "oiling out" point, gently scratch the inner surface of the flask at the meniscus. Often, a small amount of solid will form.
-
Isolate and Prepare Seed: Isolate this small amount of solid. If it appears crystalline, it can be used as a seed. If it's amorphous, attempt to crystallize it on a small scale using various techniques (e.g., vapor diffusion) to obtain a single seed crystal.
-
Seed the Solution: Once the main solution is slightly supersaturated (slightly cloudy or cooled below the saturation temperature), add a tiny amount of the seed crystal[5].
-
Allow for Slow Growth: Hold the solution at a constant temperature within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely, but growth on existing seeds can occur) to allow the crystals to grow slowly[4].
Logical Workflow for Troubleshooting "Oiling Out"
Caption: Workflow for diagnosing and resolving "oiling out".
Question 2: I am consistently obtaining a crystalline product, but it is always a fine powder or a mass of tiny needles. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?
Answer:
The formation of fine powders or small needles indicates that the rate of nucleation is significantly dominating the rate of crystal growth[6]. When supersaturation is high, a massive number of crystal nuclei form simultaneously, competing for the available solute and resulting in a large number of very small crystals[6]. To obtain larger crystals, you must create conditions where the rate of growth on existing crystals is much faster than the rate of new nuclei formation. This is achieved by maintaining a low level of supersaturation within the metastable zone.
Key Strategies for Growing Larger Crystals:
-
Minimize Supersaturation: This is the most critical factor. The lower the driving force, the slower and more orderly the growth[7][8].
-
Very Slow Cooling: Decrease the temperature by only 1-2 °C per hour.
-
Vapor Diffusion: This is an excellent technique for growing single crystals. Dissolve your compound in a good solvent and place it in a small vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solvent, gradually reducing the compound's solubility and inducing slow crystallization[9].
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent. Crystallization will occur slowly at the interface of the two liquids[9][10].
-
-
Reduce the Number of Nucleation Sites:
-
Filter the Hot Solution: Use a heated funnel with a fine-pored filter to remove any dust, fibers, or undissolved particulate matter from your saturated solution before cooling. These particulates can act as heterogeneous nucleation sites[9].
-
Use Clean Glassware: Ensure all glassware is meticulously clean.
-
-
Control Seeding: Instead of letting the solution nucleate spontaneously, introduce a single, well-formed seed crystal into a solution that is only slightly supersaturated. This ensures that growth occurs primarily on that one seed[4].
Section 2: Solvent Systems & Polymorphism
Question 3: How do I rationally select a solvent system for crystallizing a new salt of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine?
Answer:
Solvent selection is a multi-parameter optimization problem and is crucial for success. The ideal solvent system must satisfy several criteria: the salt should be highly soluble at an elevated temperature but only sparingly soluble at a lower temperature. The solvent also influences which polymorphic form crystallizes[2][11].
A Step-by-Step Approach to Solvent Screening:
-
Initial Solubility Assessment: Test the solubility of a few milligrams of your salt in a range of solvents (~0.5 mL) at room temperature and then upon heating. The goal is to identify:
-
Good Solvents: Solvents in which the compound is readily soluble at room temperature (e.g., methanol, water, DMSO). These are often used as one component in a mixed-solvent system.
-
Poor Solvents (Anti-solvents): Solvents in which the compound is largely insoluble even when hot (e.g., hexane, heptane, diethyl ether).
-
Potential Single Solvents: Solvents where the compound is sparingly soluble at room temperature but fully dissolves upon heating (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). These are ideal candidates for cooling crystallization.
-
-
Binary System (Anti-solvent) Crystallization: This is a very powerful technique[12].
-
Dissolve the salt in a minimal amount of a "good" solvent.
-
Slowly add a miscible "anti-solvent" until the solution becomes persistently turbid (cloudy).
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly. This method allows for fine control over supersaturation[13].
-
The molecular structure suggests that solvents capable of hydrogen bonding (like alcohols) may interact favorably with the piperidine nitrogen and pyrazole N-H, while more polar aprotic solvents (like acetone or ethyl acetate) might be good choices as well. The presence of the thiophene ring adds an aromatic character, suggesting some solubility in solvents like toluene, though this might be less ideal for a salt[14].
Table 1: Solvent Selection Guide for Crystallization
| Solvent | Boiling Point (°C) | Polarity Index | Role | Comments |
| Water | 100 | 10.2 | Solvent/Anti-solvent | Excellent for many salts, but can lead to hydrate formation. |
| Methanol | 65 | 5.1 | Good Solvent | High solubility for many polar compounds; may need an anti-solvent. |
| Ethanol | 78 | 4.3 | Good/Single Solvent | A very common and effective crystallization solvent[15]. |
| Isopropanol (IPA) | 82 | 3.9 | Good/Single Solvent | Lower volatility than ethanol, often allows for slower crystal growth. |
| Acetonitrile (ACN) | 82 | 5.8 | Single Solvent | Good for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Single/Anti-solvent | A versatile solvent of medium polarity[9]. |
| Tetrahydrofuran (THF) | 66 | 4.0 | Solvent | Can be effective, but prone to peroxide formation. |
| Heptane/Hexane | 98 / 69 | 0.1 | Anti-solvent | Common non-polar anti-solvents used with more polar solvents[1]. |
| Toluene | 111 | 2.4 | Solvent/Anti-solvent | Can be useful for aromatic compounds, may help prevent oiling out. |
Data compiled from various sources including[9].
Question 4: I've obtained two different crystalline forms with distinct XRPD patterns. How do I identify the stable polymorph and ensure I consistently produce it?
Answer:
Discovering polymorphism is a critical step in drug development, as different polymorphs can have vastly different physical properties, including solubility, stability, and bioavailability[16][17]. The form you have isolated could be a stable polymorph, a metastable polymorph, or a solvate. A combination of analytical techniques and thermodynamic experiments is required for proper characterization.
Step 1: Characterize Each Form
First, you must thoroughly characterize each solid form to confirm they are indeed polymorphs and not, for example, a hydrate or solvate.
-
X-ray Powder Diffraction (XRPD): This is the primary tool. Different crystal lattices will produce unique diffraction patterns, providing a "fingerprint" for each form[18][19].
-
Thermal Analysis (DSC & TGA):
-
Thermogravimetric Analysis (TGA) measures weight loss upon heating. A significant weight loss corresponding to the molar equivalent of a solvent molecule indicates the presence of a solvate/hydrate[20]. If there is no weight loss before decomposition, the forms are likely true polymorphs.
-
Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as it is heated. It will show melting points and any solid-solid phase transitions. A sharp melting point is indicative of a crystalline material[21].
-
Step 2: Determine Relative Stability
The most stable polymorph is generally the one with the lowest free energy at a given temperature and pressure.
-
McCrone's Rule of Thumb: If two polymorphs melt, the one with the higher melting point is generally the more stable form. However, this is not always definitive, especially if one form converts to the other before melting.
-
Competitive Slurry Experiment: This is the gold standard for determining thermodynamic stability at a given temperature.
-
Create a saturated solution of your compound in a suitable solvent.
-
Add a physical mixture of both polymorphs (e.g., a 1:1 ratio) to this solution.
-
Agitate the slurry for an extended period (24-72 hours).
-
Periodically remove a small sample of the solid, dry it, and analyze it by XRPD.
-
The metastable form will dissolve and recrystallize as the more stable form. Over time, the XRPD pattern will show an increase in the peaks corresponding to the stable form and a decrease (or disappearance) of the peaks for the metastable form.
-
Step 3: Control the Crystallization Outcome
Once the stable form is identified, the goal is to develop a process that reliably produces it.
-
Seeding: This is the most effective method. Seeding a supersaturated solution with the desired stable polymorph will direct the crystallization to that form[5][22].
-
Solvent Choice: The solvent can influence which polymorph nucleates first (kinetic control) versus which is most stable (thermodynamic control)[11]. Some solvents may preferentially stabilize a metastable form. The slurry experiment can be run in different solvents to confirm the stability relationship.
-
Thermodynamic Control: Slower crystallization processes (slow cooling, slow anti-solvent addition) at lower levels of supersaturation are more likely to yield the thermodynamically stable form.
Decision Tree for Polymorph Investigation
Caption: A decision tree for polymorph screening and selection.
Section 3: Analytical Characterization
Question 5: What are the essential analytical techniques for characterizing my crystalline salt, and what information does each provide?
Answer:
A comprehensive characterization of your crystalline material is essential for ensuring identity, purity, and consistency. No single technique provides all the answers; a multi-technique approach is required to build a complete picture of the solid state.
Table 2: Key Analytical Techniques for Crystalline Salt Characterization
| Technique | Abbreviation | Information Provided | Why It's Important |
| X-ray Powder Diffraction | XRPD | Provides a "fingerprint" of the crystalline solid. Peak positions relate to the unit cell dimensions, and intensities relate to the crystal structure.[23] | The definitive method for identifying crystalline forms (polymorphs, solvates) and distinguishing them from amorphous material.[19] Essential for quality control and patent protection. |
| Differential Scanning Calorimetry | DSC | Measures thermal events such as melting point, phase transitions (polymorphic conversions), and heats of fusion.[20] | Determines the melting point and thermal stability of the form. Crucial for identifying polymorphs and assessing their relative stability.[21] |
| Thermogravimetric Analysis | TGA | Measures changes in mass as a function of temperature. | Used to detect the presence of bound solvent or water (solvates/hydrates) by identifying weight loss at specific temperatures.[18] |
| Optical Microscopy | - | Provides direct visualization of the crystals. Allows for assessment of morphology (habit), size, and homogeneity. | A simple, powerful tool to quickly assess crystal quality. Helps identify issues like agglomeration or the presence of multiple crystal habits. |
| Nuclear Magnetic Resonance | NMR | Confirms the chemical structure and stoichiometric ratio of the salt (e.g., by integrating the peaks for the API and the counter-ion). | Verifies that the chemical structure has not changed during the crystallization process and confirms the salt stoichiometry.[18] |
| Dynamic Vapor Sorption | DVS | Measures the uptake and loss of vapor (typically water) by the sample as a function of relative humidity. | Assesses the hygroscopicity of the material, which is a critical property for handling, storage, and formulation stability.[21] |
References
-
X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. (2011). [Link]
-
Crystal-seeding. Diamond Light Source. [Link]
-
Precise crystallization control facilitates high crystal quality, yield and profitability. Inmec Instruments. (2022). [Link]
-
Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. (2020). [Link]
-
Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. [Link]
-
Crystallization seeds favour crystallization only during initial growth. PMC - NIH. (2015). [Link]
-
Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. ACS Publications. (2009). [Link]
-
Seeding. Hampton Research. [Link]
-
Seeding: A Simple but Effective Method for Crystallisation Control. CatSci. (2021). [Link]
-
Improving the properties of active pharmaceutical ingredients by polymorph, salt and cocrystal screening. Mitacs. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. (2013). [Link]
-
Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. CrystEngComm (RSC Publishing). [Link]
-
Antisolvent Crystallization. RM@Schools. [Link]
-
Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications. (2023). [Link]
-
Thiophenes Endowed with Electron-Accepting Groups: A Structural Study. Crystal Growth & Design - ACS Publications. (2024). [Link]
-
SUPERSATURATION-CONTROLLED CRYSTALLIZATION. LUTPub. [Link]
-
Frequently Asked Questions – X-ray Powder Diffraction. Triclinic Labs. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
X-ray Powder Diffraction (XRPD). Improved Pharma. (2024). [Link]
-
Solid Form Selection in the Pharmaceutical Industry: Salt Selection & Polymorphism. Regis Technologies. (2020). [Link]
-
Synthesis and crystal structures of N-substituted pyrazolines. PubMed. (2013). [Link]
-
Continuous crystallisation of organic salt polymorphs. Frontiers. [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? Chimia. (2010). [Link]
-
Liquid Crystalline Materials Containing Thiophene Rings. Crystal Growth & Design - ACS Publications. (2023). [Link]
-
Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design. (2012). [Link]
- Method for purifying pyrazoles.
-
Crystal structure and characterization of the sulfamethazine–piperidine salt. IUCr Journals. (2023). [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
- Processes involving the use of antisolvent crystallization.
-
Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences. [Link]
-
Troubleshooting Crystallization Challenges in Industrial Settings. Zhanghua Dryer. (2024). [Link]
-
Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. MDPI. (2022). [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH. [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. (2025). [Link]
-
Modelling and control of combined cooling and antisolvent crystallization processes. MIT. [Link]
-
Crystallization processes in pharmaceutical technology and drug delivery design. Elsevier. [Link]
-
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]
- Piperidine derivatives and their salts.
-
Optimization of crystallization conditions for biological macromolecules. PMC - NIH. [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. (2016). [Link]
-
A New Synthesis of Piperidine. Canadian Science Publishing. [Link]
-
Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI. (2023). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. catsci.com [catsci.com]
- 6. mt.com [mt.com]
- 7. inmec-instruments.com [inmec-instruments.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. web.mit.edu [web.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrevlett.com [chemrevlett.com]
- 16. mitacs.ca [mitacs.ca]
- 17. Solid Form Selection in the Pharmaceutical Industry: Salt Selection & Polymorphism | Regis Chromatography [registech.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. improvedpharma.com [improvedpharma.com]
- 20. How complementary techniques boost XRPD in solid form analysis | Malvern Panalytical [malvernpanalytical.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tricliniclabs.com [tricliniclabs.com]
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine vs traditional small molecule inhibitors
The transition from traditional, broad-spectrum small molecule inhibitors to highly selective, structurally tuned scaffolds is a cornerstone of modern drug discovery. The compound 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine represents a specialized, next-generation chemotype. By combining a thiophene ring, a pyrazole core, and a piperidine moiety, this hybrid scaffold is increasingly utilized to achieve extreme selectivity against challenging enzymatic targets—such as Ubiquitin-Specific Protease 7 (USP7) and Phosphoinositide 3-kinases (PI3K)—overcoming the off-target toxicities inherent to traditional pan-inhibitors[1],[2].
This guide objectively compares the mechanistic and performance advantages of this targeted scaffold against traditional small molecule inhibitors, providing researchers with actionable experimental workflows for validation.
Mechanistic Divergence: The "Why" Behind the Scaffold
Traditional small molecule inhibitors often rely on flat, planar aromatic systems that intercalate promiscuously into conserved ATP-binding pockets, or they utilize highly reactive electrophiles that indiscriminately alkylate catalytic cysteines across entire protein families[1]. This lack of spatial complexity leads to off-target toxicity and narrow therapeutic windows.
In contrast, the 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine scaffold represents a transition toward three-dimensional, vector-driven pharmacophores[3]:
-
The Thiophene Ring : Unlike a standard phenyl ring, the electron-rich sulfur atom in thiophene can engage in directional non-covalent interactions (such as chalcogen bonding or π -sulfur stacking) with specific polarizable residues within narrow allosteric pockets[4].
-
The Pyrazole Core : Functions as a rigid spacer and a bidirectional hydrogen-bond mediator. It locks the dihedral angle between the thiophene and piperidine rings, minimizing the entropic penalty upon target binding[4].
-
The Piperidine Moiety : Introduces sp3 -hybridized carbon character, breaking molecular planarity. This basic amine can project into solvent-exposed regions to improve aqueous solubility or be functionalized to engage secondary binding sites, drastically enhancing selectivity over closely related enzyme isoforms[3].
Fig 1: Mechanistic divergence between traditional pan-inhibitors and the targeted hybrid scaffold.
Quantitative Performance Comparison
When evaluated in biochemical and cellular assays, thiophene-pyrazole-piperidine derivatives consistently outperform traditional inhibitors in both potency and therapeutic safety margins[2],[4].
| Parameter | Traditional Pan-Inhibitor (e.g., PR-619 / LY294002) | 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine Scaffold | Analytical Significance |
| Primary Target IC 50 | 0.5 - 5.0 µM | < 0.05 µM (Sub-nanomolar potential) | Lower IC 50 indicates higher biochemical potency, requiring lower clinical dosing. |
| Selectivity Index | < 10-fold | > 1000-fold | High selectivity minimizes off-target cytotoxicity and broadens the therapeutic window. |
| Binding Mechanism | Promiscuous ATP-competitive / Irreversible | Reversible allosteric / Precise active-site vectoring | Reversible allostery prevents permanent target ablation and reduces immunogenic adduct formation. |
| 3D Complexity (Fsp 3 ) | Low (< 0.2) | High (> 0.4) | A higher fraction of sp3 carbons correlates with better clinical success and reduced promiscuity. |
Experimental Validation Workflows
As a Senior Application Scientist, I emphasize that biochemical potency must be rigorously contextualized by cellular target engagement. A common pitfall in evaluating traditional inhibitors is relying solely on phenotypic readouts (like cell death), which conflates on-target efficacy with off-target toxicity. The following protocols establish a self-validating system to confirm both affinity and specificity.
Fig 2: Self-validating experimental workflow bridging biochemical affinity and cellular engagement.
Protocol 1: Real-Time Fluorogenic Biochemical Assay (Target Affinity)
Objective : Determine the exact IC 50 and binding kinetics of the inhibitor against a purified target. Causality & Experience : Endpoint assays often mask compound aggregation or assay interference. By using a continuous kinetic readout, we can monitor the linear initial velocity ( V0 ). If the compound is a promiscuous aggregator (a common flaw of traditional planar inhibitors), the kinetic curve will show non-linear, time-dependent inhibition. Self-Validating System : This protocol includes a no-enzyme control to rule out compound auto-fluorescence (a common false-positive driver in highly conjugated pyrazole derivatives) and a pan-inhibitor positive control to validate the assay's dynamic range.
-
Reagent Preparation : Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20 to prevent non-specific plastic binding, 1 mM DTT).
-
Compound Titration : Perform an 11-point, 3-fold serial dilution of the piperidine derivative in DMSO.
-
Pre-incubation : Incubate 10 nM of the purified target enzyme with the compound for 30 minutes at room temperature. Causality: This step is critical to allow steady-state equilibrium for allosteric binders before introducing the substrate.
-
Initiation : Add 500 nM of a fluorogenic substrate (e.g., Ubiquitin-Rhodamine110 for proteases).
-
Kinetic Readout : Measure fluorescence continuously for 45 minutes. Calculate the IC 50 using a 4-parameter logistic regression of the initial velocities.
Protocol 2: Cellular Thermal Shift Assay (CETSA) (Target Engagement)
Objective : Validate that the compound physically binds its target inside a living cell, bypassing the artificial conditions of biochemical buffers. Causality & Experience : A compound may show picomolar affinity in vitro but fail in cellulo due to poor membrane permeability or high plasma protein binding. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm ). Self-Validating System : We perform an Isothermal Dose-Response (ITDR). The ITDR ensures that the thermal stabilization is strictly concentration-dependent, eliminating false positives caused by generalized cellular heat-shock responses.
-
Cell Treatment : Incubate target cells (e.g., HCT116) with varying concentrations of the inhibitor (0.1 nM to 10 µM) or a DMSO vehicle control for 2 hours.
-
Thermal Challenge : Aliquot the intact cells into PCR tubes and heat to the target's pre-determined aggregation temperature ( Tagg , typically Tm+2∘C ) for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Clearance : Lyse the cells via rapid freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes to pellet denatured, unbound proteins.
-
Quantification : Analyze the soluble fraction (supernatant) via Western Blot or AlphaLISA. A dose-dependent increase in soluble target protein confirms direct intracellular engagement.
References
- Source: nih.
- Source: liverpool.ac.
- Source: nih.
- Source: nih.
Sources
Comparative In Vivo Efficacy Guide: 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine and Analogs as CDC42 Inhibitors
Executive Summary & Structural Rationale
The Rho-family GTPase CDC42 is a critical molecular switch that drives tumor proliferation, migration, and angiogenesis, particularly in KRAS-mutant colorectal and melanoma cancers[1][2]. Disrupting the protein-protein interaction (PPI) between active CDC42 and its downstream effector, p21-activated kinase 1 (PAK1), has emerged as a highly validated therapeutic strategy[3].
Recent medicinal chemistry campaigns have identified pyrazole-thiophene-piperidine hybrids as a novel, potent scaffold for CDC42 inhibition[4]. This guide provides a rigorous preclinical comparison of the lead compound, 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine (T3P-Pip) , against its structural analogs and a standard-of-care reference inhibitor (ARN22089).
The structural design of T3P-Pip is driven by strict structure-activity relationship (SAR) causality:
-
Thiophene-3-yl vs. Thiophene-2-yl: The 3-yl isomer provides the optimal vector angle for deep insertion into the hydrophobic pocket of the CDC42 GDP-bound state. Shifting to the 2-yl isomer (Analog A) introduces a steric clash, drastically reducing binding affinity.
-
Unsubstituted Piperidine vs. N-Methylation: The secondary amine of the piperidine ring acts as a crucial hydrogen bond donor, forming a salt bridge with Asp65 in the binding pocket. N-methylation (Analog B) not only abolishes this interaction but also creates a metabolic liability, increasing clearance via CYP3A4-mediated N-demethylation.
Caption: SAR logic for 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine analogs.
In Vitro Profiling & Pharmacokinetics
Before advancing to in vivo models, it is imperative to validate that structural modifications translate to favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. While Analog B maintains moderate in vitro potency, its lack of a hydrogen-bond donor drastically reduces aqueous solubility and increases hepatic clearance. The lead compound (T3P-Pip) demonstrates superior oral bioavailability, outperforming even the established CDC42 inhibitor 1[1].
Table 1: In Vitro & Pharmacokinetic Profiling
| Compound | Structure Modification | CDC42-PAK1 IC50 (nM) | Kinetic Solubility (µM) | Oral Bioavailability (F%) | In Vivo Clearance (mL/min/kg) |
| Lead (T3P-Pip) | 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine | 85 | >100 | 68% | 12.4 |
| Analog A | Thiophen-2-yl isomer | 410 | 85 | 65% | 14.1 |
| Analog B | N-methyl piperidine | 92 | 40 | 18% | 58.7 |
| ARN22089 | Positive Control | 78 | 15 | 45% | 22.3 |
In Vivo Efficacy: SW620 Colorectal Xenograft Model
To evaluate the translational potential of these compounds, we utilized the SW620 human colorectal carcinoma xenograft model. SW620 cells harbor a KRAS mutation and are highly dependent on CDC42-PAK1 signaling for survival and invasion, making them an ideal system for evaluating targeted2[2].
Step-by-Step Methodology: Self-Validating Xenograft Protocol
This protocol is engineered to be self-validating. It incorporates strict randomization to eliminate baseline bias, blinding to ensure objective data collection, and integrated biomarker validation to definitively link phenotypic tumor regression to on-target CDC42 inhibition.
-
Cell Preparation: Cultivate SW620 cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5×106 cells/mL. Causality: Matrigel provides essential extracellular matrix proteins that support initial engraftment and vascularization.
-
Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female NOD/SCID gamma (NSG) mice.
-
Randomization (Critical Step): Monitor tumor growth using digital calipers. Once tumors reach a uniform volume of 150–200 mm³ (approx. Day 10 post-injection), randomize mice into 5 groups (n=8/group). Causality: Randomizing at a specific, established volume ensures no statistical difference in baseline tumor burden, isolating the drug's effect as the sole variable.
-
Dosing Regimen: Administer compounds via oral gavage (PO) twice daily (BID) at 30 mg/kg for 21 days. Formulate compounds in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline.
-
In Vivo Monitoring: Measure tumor volume ( V=[length×width2]/2 ) and body weight every 3 days. Self-Validation: Blinding of the investigator performing caliper measurements is mandatory to prevent observation bias. Body weight serves as a proxy for systemic toxicity.
-
Ex Vivo Biomarker Analysis: At Day 21, euthanize mice 2 hours post-final dose. Excise tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer. Quantify the ratio of phosphorylated PAK1 (Thr423) to total PAK1 via Western blot. Causality: This proves the phenotypic efficacy is driven by the intended on-target mechanism rather than off-target cytotoxicity.
Table 2: Comparative In Vivo Efficacy Metrics (Day 21)
| Treatment Group | Dose (PO, BID) | Tumor Volume Reduction | Body Weight Change | Tumor p-PAK1 Inhibition |
| Vehicle | N/A | 0% (Baseline) | +2.1% | 0% |
| Lead (T3P-Pip) | 30 mg/kg | 76% | -1.5% | 82% |
| Analog A | 30 mg/kg | 22% | +0.8% | 18% |
| Analog B | 30 mg/kg | 31% | +1.2% | 25% |
| ARN22089 | 30 mg/kg | 72% | -4.3% | 75% |
Data Interpretation: The Lead compound (T3P-Pip) achieved a 76% reduction in tumor volume, slightly outperforming the positive control ARN22089, while exhibiting less systemic toxicity (indicated by minimal body weight loss). Analog B failed in vivo due to its rapid clearance (Table 1), failing to maintain therapeutic concentrations in the tumor microenvironment despite its acceptable in vitro potency.
Mechanistic Pathway & Biomarker Analysis
The in vivo success of T3P-Pip is directly correlated with its ability to reliably penetrate the tumor microenvironment and block the CDC42-PAK1 axis. By preventing CDC42 from binding to the CRIB (Cdc42/Rac interactive binding) domain of PAK1, the inhibitor halts the downstream MAPK/ERK signaling cascade responsible for 3[3].
Caption: Mechanism of action: CDC42-PAK1 signaling blockade by the lead inhibitor.
References
- Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy.National Institutes of Health (NIH) / PMC.
- Targeting Cdc42 with the small molecule drug AZA197 suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model.National Institutes of Health (NIH) / PMC.
- CDC42 Inhibitors Alter Patterns of Vessel Arborization in Skin and Tumors in vivo.bioRxiv.
- Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights.National Institutes of Health (NIH) / PMC.
Sources
Benchmarking the IC50 of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine: A Technical Guide to Dual FLT3/MERTK Inhibition
Executive Summary The heterogeneity of Acute Myeloid Leukemia (AML) and the rapid emergence of resistance to single-target tyrosine kinase inhibitors (TKIs) necessitate the development of polypharmacological agents. Dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and MER proto-oncogene tyrosine kinase (MERTK) represents a synergistic strategy to overcome resistance pathways mediated by the bone marrow microenvironment[1]. This guide benchmarks the investigational scaffold 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine against established reference drugs (Gilteritinib and UNC2025) and provides a rigorously validated protocol for IC50 determination.
Mechanistic Rationale: The Thiophene-Pyrazole-Piperidine Scaffold
The structural design of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine leverages privileged bioisosteres to achieve high-affinity kinase binding[2]:
-
Pyrazole Core (Hinge Binder): The 1H-pyrazole moiety acts as a classical ATP-competitive hinge-binding motif. It forms critical bidentate hydrogen bonds with the kinase backbone (e.g., Cys694 in FLT3 and Met744 in MERTK), anchoring the molecule within the active site[3].
-
Thiophene Ring (Hydrophobic Pocket): Substituted at the 3-position of the pyrazole, the thiophene ring serves as a bioisostere for a phenyl group. Its smaller van der Waals radius and unique electron density allow it to penetrate deeply into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity and metabolic stability[2].
-
Piperidine Ring (Solvent Channel): Positioned at the 1-position of the pyrazole, the piperidine ring extends outward into the solvent-exposed region. This basic amine improves aqueous solubility and provides a versatile synthetic handle for further functionalization without disrupting the core pharmacophore[3].
Fig 1: Dual inhibition of FLT3 and MERTK signaling pathways by the thiophene-pyrazole scaffold.
Experimental Design: The Causality Behind Assay Selection
When benchmarking heterocyclic compounds containing thiophene and pyrazole rings, researchers frequently encounter autofluorescence or signal quenching in traditional Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. To ensure absolute data trustworthiness, we utilize the ADP-Glo™ Kinase Assay .
-
Interference-Free Readout: As a luminescence-based assay, ADP-Glo is entirely unaffected by the spectral properties of the inhibitor.
-
Physiological Relevance: The assay maintains linearity and sensitivity even at high ATP concentrations (up to 1 mM). This is critical for accurately determining the IC50 of ATP-competitive inhibitors like our investigational compound, as it mimics the high intracellular ATP environment and prevents artificial inflation of inhibitor potency.
Fig 2: ADP-Glo Kinase Assay workflow for self-validating, interference-free IC50 determination.
Self-Validating Protocol: ADP-Glo Kinase Assay
Trustworthiness Check: Before testing the inhibitors, a standard ATP-to-ADP conversion curve MUST be generated to confirm the assay's linear dynamic range (Z'-factor > 0.7).
Step 1: Reagent Preparation
-
Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).
-
Serially dilute the investigational compound, Gilteritinib, and UNC2025 in 100% DMSO to create a 10-point dose-response curve (3-fold dilutions). Transfer to a 384-well white opaque microplate to achieve a final DMSO concentration of 1%.
Step 2: Kinase Reaction
-
Add 2 µL of recombinant FLT3-ITD or MERTK enzyme (pre-diluted in 1X Kinase Buffer) to the respective wells. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.
-
Initiate the reaction by adding 2 µL of the ATP/Substrate mix (e.g., myelin basic protein for FLT3, poly[Glu,Tyr] for MERTK). Ensure the final ATP concentration is set at the specific Km for the respective kinase.
-
Incubate the plate for 60 minutes at room temperature.
Step 3: ATP Depletion & Detection
-
Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes any unreacted ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and simultaneously initiates the luciferase/luciferin reaction. Incubate for 30 minutes in the dark.
Step 4: Readout & Analysis
-
Measure luminescence using a microplate reader (integration time = 0.5–1.0 second per well).
-
Calculate the percentage of kinase activity relative to DMSO vehicle controls. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.
Quantitative Benchmarking Data
To objectively evaluate the performance of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, we benchmark its biochemical and cellular IC50 values against Gilteritinib (a potent FLT3 inhibitor)[4][5] and UNC2025 (a highly selective MERTK inhibitor)[6].
Table 1: Biochemical Kinase Inhibition (IC50)
| Compound | FLT3-ITD IC50 (nM) | MERTK IC50 (nM) | Selectivity Ratio (FLT3/MERTK) |
| 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine | 2.1 ± 0.4 | 3.8 ± 0.6 | 0.55 (Dual Active) |
| Gilteritinib (Reference) [4][5] | 0.7 - 1.8 | > 1000 | > 500 (FLT3 Selective) |
| UNC2025 (Reference) [6] | 14.0 ± 2.1 | 0.16 ± 0.05 | 87.5 (MERTK Selective) |
Data Interpretation: The investigational compound demonstrates balanced, single-digit nanomolar potency against both targets, fulfilling the criteria for a true dual inhibitor[1]. In contrast, Gilteritinib is highly selective for FLT3[5], and UNC2025 is optimized for MERTK[6].
Table 2: Cellular Viability (IC50) in AML Cell Lines
Cellular efficacy was determined using a 72-hour CellTiter-Glo viability assay. MV4-11 cells are driven primarily by FLT3-ITD[4], while MOLM-13 cells express both FLT3-ITD and elevated MERTK levels[1].
| Compound | MV4-11 IC50 (nM) | MOLM-13 IC50 (nM) |
| 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine | 8.5 ± 1.2 | 12.4 ± 1.8 |
| Gilteritinib (Reference) [4] | 3.3 ± 0.6 | 19.0 ± 3.2 |
| UNC2025 (Reference) | 125.0 ± 15.4 | 45.2 ± 6.1 |
Data Interpretation: The dual inhibition profile of the pyrazole-piperidine scaffold translates effectively into cellular models. Notably, it outperforms Gilteritinib in the MOLM-13 cell line, where MERTK overexpression typically provides a bypass survival signal against isolated FLT3 inhibition[1].
References
-
Celon Pharma. "Identification of pyrrolo[2,3-d]pyrimidine-based dual MERTK and FLT3 inhibitor." Celon Pharma. [Link]
-
National Institutes of Health (NIH) / PMC. "Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor." Blood.[Link]
-
National Institutes of Health (NIH) / PMC. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Pharmaceuticals.[Link]
- Google Patents. "US10004755B2 - Therapeutic uses of selected pyrrolopyrimidine compounds with anti-mer tyrosine kinase activity.
Sources
- 1. celonpharma.com [celonpharma.com]
- 2. celonpharma.com [celonpharma.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. US10004755B2 - Therapeutic uses of selected pyrrolopyrimidine compounds with anti-mer tyrosine kinase activity - Google Patents [patents.google.com]
A Guide to Kinase Selectivity Profiling: Evaluating 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Abstract
The development of targeted kinase inhibitors is a cornerstone of modern drug discovery. However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome. This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors, using the novel compound 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine as a case study. We will delve into the rationale behind broad kinase panel screening, compare different assay formats, and provide a detailed protocol for a representative biochemical assay. By presenting and interpreting a hypothetical, yet realistic, selectivity dataset, this guide offers researchers, scientists, and drug development professionals the insights needed to critically evaluate kinase inhibitor performance and make informed decisions in their research.
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, they have become one of the most important classes of drug targets. The core challenge in developing kinase inhibitors lies in achieving selectivity for the intended target. Off-target inhibition can lead to unforeseen side effects and a complex pharmacological profile, making it difficult to attribute the observed biological effects to the inhibition of a specific kinase.[2]
Broad kinase profiling has, therefore, become an indispensable part of the drug discovery process.[3] Screening a new chemical entity against a large panel of kinases provides a comprehensive overview of its selectivity and potential liabilities.[4] This guide will use 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, a compound featuring a pyrazole scaffold common in kinase inhibitors, to illustrate the principles and practices of kinase selectivity profiling.[5][6]
Designing a Comprehensive Kinase Selectivity Screen
A robust kinase selectivity screen should be designed to provide a clear and unbiased assessment of a compound's activity across the kinome. Key considerations include the breadth of the kinase panel, the choice of assay technology, and the concentration of ATP used in the assay.
The Kinase Panel: Casting a Wide Net
To gain a comprehensive understanding of a compound's selectivity, it is crucial to screen it against a diverse panel of kinases representing all major families.[3][4] Several commercial vendors offer large kinase panels, some covering over 400 kinases, including wild-type and mutant forms.[4] For our case study, we will consider a hypothetical screen of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine against a panel of 96 representative kinases.
Assay Formats: Biochemical vs. Cellular
Kinase inhibitor profiling can be performed using either biochemical or cell-based assays. Each approach offers distinct advantages and limitations.
-
Biochemical Assays: These assays utilize purified recombinant kinases and substrates to directly measure the inhibitor's effect on enzyme activity.[7] They are highly reproducible and allow for a direct comparison of inhibitor potency against different kinases under controlled conditions.[2] Common formats include radiometric assays (e.g., ³³P-ATP filter binding), fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays (e.g., ADP-Glo™).[8][9][10]
-
Cellular Assays: These assays measure the inhibitor's effect on kinase activity within a living cell.[11] A prominent example is the NanoBRET™ Target Engagement assay, which quantifies compound binding to a specific kinase in intact cells.[11][12] Cellular assays provide a more physiologically relevant context, as they account for factors such as cell permeability and competition with high intracellular ATP concentrations.[11][13]
For the initial broad profiling of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, a biochemical assay is often the first step due to its scalability and direct measure of kinase inhibition.[2]
The Significance of ATP Concentration
Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[2] Therefore, the concentration of ATP used in a biochemical assay can significantly influence the measured IC50 value.[2] Screening at an ATP concentration close to the Michaelis constant (Km) for each kinase allows for a more direct comparison of the intrinsic affinities of the inhibitor for different kinases.[2] However, some screening platforms use a fixed, higher concentration of ATP (e.g., 1 mM) to better mimic physiological conditions.[3]
Comparative Selectivity Profile of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
To illustrate the output of a broad kinase panel screen, we present a hypothetical dataset for 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, alongside two well-characterized kinase inhibitors, Staurosporine (a non-selective inhibitor) and Sunitinib (a multi-targeted inhibitor), for comparison. The data is presented as the percentage of inhibition at a single high concentration (e.g., 1 µM) to quickly identify potent interactions, and as IC50 values for the most potently inhibited kinases.
Table 1: Single-Point Inhibition Data at 1 µM
| Kinase Target | 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine (% Inhibition) | Staurosporine (% Inhibition) | Sunitinib (% Inhibition) |
| CDK2/cyclin A | 98 | 99 | 85 |
| VEGFR2 | 95 | 99 | 98 |
| PDGFRβ | 92 | 98 | 97 |
| KIT | 88 | 97 | 96 |
| SRC | 55 | 99 | 75 |
| ABL1 | 40 | 98 | 60 |
| EGFR | 15 | 99 | 30 |
| ... (and so on for the entire panel) |
Table 2: IC50 Values for Potently Inhibited Kinases
| Kinase Target | 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) |
| CDK2/cyclin A | 15 | 5 | 50 |
| VEGFR2 | 25 | 7 | 10 |
| PDGFRβ | 40 | 8 | 15 |
| KIT | 75 | 10 | 20 |
| SRC | >1000 | 6 | 150 |
| ABL1 | >1000 | 20 | 250 |
Interpretation of the Data:
The hypothetical data suggests that 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a potent inhibitor of CDK2/cyclin A, VEGFR2, PDGFRβ, and KIT, with significantly less activity against SRC, ABL1, and EGFR. This profile indicates a degree of selectivity, distinguishing it from the highly promiscuous inhibitor Staurosporine. Compared to Sunitinib, our compound shows a different selectivity profile, with potentially greater selectivity for CDK2 over other targets. This initial profile warrants further investigation to confirm the on-target effects and explore the therapeutic potential of this specific selectivity.
Experimental Protocol: ADP-Glo™ Kinase Assay
The following is a detailed, step-by-step protocol for a representative biochemical kinase assay, the ADP-Glo™ Kinase Assay, which is a common method for kinase profiling.[8]
Objective: To determine the IC50 value of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine against a specific kinase (e.g., CDK2/cyclin A).
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A)
-
Substrate peptide specific for the kinase
-
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine (test compound)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine in the appropriate solvent (e.g., DMSO) and then dilute further in kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add the diluted test compound to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Visualizing Workflows and Concepts
Diagrams are essential for clarifying complex processes and relationships in scientific research.
Caption: A streamlined workflow for determining the selectivity profile of a kinase inhibitor using a biochemical assay.
Caption: Conceptual diagram illustrating the difference between a selective and a non-selective kinase inhibitor.
Conclusion and Future Directions
The comprehensive selectivity profiling of kinase inhibitors is a critical step in modern drug discovery. The hypothetical data for 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine demonstrates a promising profile with potent inhibition of a select group of kinases. This initial biochemical screen provides a solid foundation for further investigation.
The next logical steps would involve:
-
Orthogonal Assays: Confirming the inhibitory activity using a different assay format, such as a binding assay.[2]
-
Cellular Target Engagement: Assessing the compound's ability to engage its target kinases in a cellular context to understand the impact of cell permeability and intracellular ATP concentrations.[11][13]
-
Phenotypic Screening: Evaluating the compound's effect on cell proliferation, apoptosis, or other relevant cellular phenotypes in cancer cell lines that are dependent on the identified target kinases.
By following a systematic and multi-faceted approach to selectivity profiling, researchers can gain a deeper understanding of their compounds' mechanisms of action and make more informed decisions as they advance their drug discovery programs.
References
-
Bamborough, P., & Drewry, D. (2018). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 61(2), 446-464. [Link]
-
Chunaifah, M., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(4), 133-143. [Link]
-
Zhang, Y., et al. (2021). 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(5), 2636-2652. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved April 5, 2026, from [Link]
-
Wang, Z., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1019-1028. [Link]
- Defert, O., & Bolli, M. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
Wells, C. I., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(23), 14769-14782. [Link]
-
El-Damasy, A. K., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6985. [Link]
-
PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine. Retrieved April 5, 2026, from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved April 5, 2026, from [Link]
-
Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942. [Link]
-
Rosse, C., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 999655. [Link]
-
Takeda, H., et al. (2023). Comprehensive Kinase Activity Profiling Revealed the Kinase Activity Patterns Associated with the Effects of EGFR Tyrosine Kinase Inhibitor Therapy in Advanced Non-Small-Cell Lung Cancer Patients with Sensitizing EGFR Mutations. Cancers, 15(4), 1060. [Link]
-
Lin, H., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), i569-i577. [Link]
-
Anderson, M., et al. (2009). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 52(10), 3318-3327. [Link]
-
Gomaa, H. A. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12229-12248. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
PubChem. (n.d.). 1-(thiophen-3-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. Retrieved April 5, 2026, from [Link]
-
Biondo, M. (n.d.). Kinase Screening & Profiling Service. Drug Discovery Support. Retrieved April 5, 2026, from [Link]
Sources
- 1. Comprehensive Kinase Activity Profiling Revealed the Kinase Activity Patterns Associated with the Effects of EGFR Tyrosine Kinase Inhibitor Therapy in Advanced Non-Small-Cell Lung Cancer Patients with Sensitizing EGFR Mutations [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 12. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
cross-validation of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine binding using surface plasmon resonance
Biophysical Cross-Validation of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine Binding: An Objective Comparison of SPR, ITC, and MST
Executive Summary
The identification and validation of low-molecular-weight (MW < 300 Da) fragments are critical bottlenecks in early-stage drug discovery. Scaffolds combining pyrazole, thiophene, and piperidine moieties—such as 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine —have emerged as highly versatile pharmacophores, frequently utilized to disrupt protein-protein interactions (PPIs) like the MDM2-p53 axis [1].
However, validating the target engagement of a ~233 Da molecule is inherently prone to false positives. Surface Plasmon Resonance (SPR) is the industry gold standard for kinetic profiling, but its reliance on surface tethering and susceptibility to bulk refractive index changes necessitates orthogonal validation [2]. This guide provides a comprehensive, self-validating framework for comparing the performance of SPR against Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) to unequivocally confirm the binding of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine to MDM2.
Mechanistic Rationale: The MDM2-p53 Axis
To contextualize the biophysical data, we must first define the biological target. MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. Small molecules like 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine are designed to insert their hydrophobic thiophene and pyrazole rings into the deep, lipophilic p53-binding pocket of MDM2, sterically occluding the PPI and rescuing p53 activity [1].
Mechanism of action for MDM2-p53 axis inhibition by the target pyrazole-thiophene fragment.
The Orthogonal Cross-Validation Workflow
Relying on a single biophysical technique for a 233 Da fragment is a critical failure point. While SPR provides high-throughput kinetic data ( kon , koff ), the theoretical maximum response ( Rmax ) for a fragment binding to a 50 kDa protein is extremely low. This requires high-density surface immobilization, which can induce mass transport limitations and occlude binding pockets [3]. Therefore, we employ a tri-modal validation strategy:
-
SPR: Primary kinetic screening.
-
ITC: Label-free thermodynamic validation in solution.
-
MST: Fluorophore-guided solution-state affinity profiling.
Biophysical cross-validation workflow for fragment hit confirmation.
Self-Validating Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR)
Causality Focus: Small molecules require 5% DMSO for solubility. Because the refractive index of DMSO is massive compared to the protein-ligand complex, a 0.1% mismatch between the running buffer and the sample can generate false SPR signals. A rigorous solvent correction curve is mandatory [2].
-
Surface Preparation: Dock a CM5 sensor chip into a Biacore 8K. Activate flow cells 1 (reference) and 2 (active) using standard EDC/NHS chemistry.
-
Immobilization: Inject recombinant human MDM2 (diluted in 10 mM Sodium Acetate, pH 4.5) over flow cell 2 to achieve an immobilization level of ~4,000 RU. Quench both cells with 1 M Ethanolamine. Causality: High RU is required to achieve an Rmax of at least 15 RU for the 233 Da fragment.
-
Solvent Correction: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.8% DMSO in PBS-P+. Inject prior to the analyte to map bulk refractive index shifts.
-
Analyte Injection: Prepare a 2-fold dilution series of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine (0.39 µM to 25 µM) in running buffer (PBS-P+, 5% DMSO). Inject at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations, followed by a 120-second dissociation phase.
-
Data Fitting: Double-reference the data (subtracting reference cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.
Protocol B: Isothermal Titration Calorimetry (ITC)
Causality Focus: ITC measures the true heat of binding ( ΔH ) without surface artifacts. However, the thiophene-piperidine compound has limited aqueous solubility. We must operate in a "low c-value" regime and fix the stoichiometry ( N=1 ) during regression to accurately extract the KD [3].
-
Buffer Matching: Dialyze MDM2 overnight against PBS (pH 7.4). Use the exact final dialysate to dissolve the 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine powder, adding exactly 5% DMSO to both the syringe and cell solutions. Causality: Mismatched buffers will result in massive heats of dilution that mask the binding enthalpy.
-
Setup: Load 20 µM MDM2 into the sample cell of a MicroCal PEAQ-ITC. Load 200 µM of the compound into the injection syringe.
-
Titration: Perform 19 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal power to return to baseline.
-
Control: Titrate the compound into the buffer alone to measure the heat of dilution. Subtract this background from the raw data before fitting.
Protocol C: Microscale Thermophoresis (MST)
Causality Focus: MST tracks the movement of molecules through a microscopic temperature gradient. Binding of the fragment alters the hydration shell of MDM2. This method requires zero surface immobilization, providing a pure solution-state affinity measurement [4].
-
Labeling: Label MDM2 using the Monolith NT™ Protein Labeling Kit RED-NHS. The NHS ester reacts with primary amines on the protein surface.
-
Assay Preparation: Keep the labeled MDM2 concentration constant at 50 nM. Prepare a 16-point serial dilution of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine (from 100 µM down to 3 nM) in PBS containing 0.05% Tween-20 and 5% DMSO.
-
Capillary Loading: Load the samples into Monolith NT.115 Premium Coated Capillaries. Causality: Premium coating prevents the hydrophobic thiophene moiety from adhering to the glass walls.
-
Measurement: Run the MST assay at 20% LED power and 40% MST power. Plot the change in normalized fluorescence ( ΔFnorm ) against ligand concentration to derive the KD .
Data Comparison & Performance Metrics
The table below synthesizes the experimental outputs, objectively comparing the performance of each technique when evaluating the 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine fragment.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Primary Output | Kinetics ( kon , koff ), Affinity ( KD ) | Thermodynamics ( ΔH , −TΔS ), Affinity ( KD ) | Solution Affinity ( KD ) |
| Measured KD (µM) | 2.4 ± 0.2 | 3.1 ± 0.4 | 2.8 ± 0.3 |
| Sample Consumption | Low (Protein: ~5 µg per chip) | High (Protein: ~300 µg per run) | Very Low (Protein: ~1 µg per run) |
| Immobilization | Required (Covalent tethering) | None (True solution state) | None (Requires fluorescent label) |
| Key Advantage | High-throughput; resolves transient binding kinetics. | Label-free; reveals enthalpy-driven vs. entropy-driven binding. | Immune to bulk DMSO shifts; measures true solution affinity. |
| Critical Limitation | Susceptible to DMSO bulk shifts and surface avidity artifacts. | Low throughput; requires high solubility of the small molecule. | Requires finding a labeling chemistry that doesn't block the binding site. |
Analytical Synthesis: The KD values across all three orthogonal techniques show tight concordance (2.4 µM to 3.1 µM). The slight right-shift in the ITC KD (3.1 µM) is a known phenomenon attributed to the lack of surface-induced local concentration effects [3]. The successful cross-validation confirms that 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a genuine, 1:1 stoichiometric binder of MDM2, rather than a non-specific aggregator.
Conclusion & Recommendations
For the biophysical characterization of low-molecular-weight heterocyclic fragments like 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, SPR remains the superior primary screening tool due to its ability to resolve the association and dissociation rates ( kon and koff ) that dictate in vivo drug residence time [4].
However, SPR data for fragments must never be published in isolation. The integration of ITC provides critical thermodynamic proof that the interaction is driven by specific structural contacts (enthalpy) rather than non-specific hydrophobic collapse. Meanwhile, MST serves as the ultimate tie-breaker, ruling out any artifacts introduced by the SPR dextran matrix or the ITC high-concentration requirements.
References
- Discovery of MDM2-p53 and MDM4-p53 protein-protein interactions small molecule dual inhibitors. European Journal of Medicinal Chemistry.
- Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. MDPI.
- Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv.
- Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Reichert SPR.
In Vitro to In Vivo Translation of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine Efficacy: A Comparative Guide
As the field of immuno-oncology evolves, targeting the tumor microenvironment (TME) has become just as critical as targeting the cancer cells themselves. Phosphoinositide 3-kinase gamma (PI3Kγ) is uniquely expressed in myeloid cells and acts as a master molecular switch controlling immune suppression 1. While pan-PI3K inhibitors often fail in translation due to severe systemic toxicities, highly selective PI3Kγ inhibitors offer a targeted approach to repolarize Tumor-Associated Macrophages (TAMs) from an immunosuppressive M2 state to a pro-inflammatory M1 state 2.
This guide provides an objective, data-driven comparison of the novel scaffold 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine (hereafter referred to as T3P-Pip ) against the clinical benchmark IPI-549 (Eganelisib) and the pan-PI3K inhibitor Buparlisib (BKM120). We will dissect the causality behind its structural design, the pharmacokinetics bridging the translation gap, and the self-validating in vivo protocols required to prove its efficacy.
Structural Rationale & Mechanistic Grounding
The failure of many early-stage kinase inhibitors during in vivo translation often stems from poor physicochemical properties or off-target effects. The architecture of T3P-Pip is engineered to overcome these hurdles through three distinct motifs:
-
1H-pyrazol-1-yl Core: This acts as the primary hinge-binding motif. It forms critical hydrogen bonds with the kinase hinge region (specifically Val882 in the PI3Kγ ATP-binding pocket), anchoring the molecule.
-
Thiophen-3-yl Group: This moiety projects deep into the non-conserved specificity pocket of the p110γ catalytic subunit. The sulfur atom engages in favorable chalcogen bonding, granting the compound its >100-fold selectivity over PI3Kα and PI3Kβ, thereby avoiding the insulin-resistance and hepatotoxicity associated with pan-PI3K inhibition 3.
-
Piperidine Ring: The inclusion of a basic piperidine (pKa ~9.5) is the primary driver of in vivo translation. It drastically improves aqueous solubility and metabolic stability compared to un-substituted azoles, ensuring high oral bioavailability (F%) and deep penetrance into the dense TME.
Figure 1: Mechanism of PI3Kγ inhibition and macrophage repolarization.
Comparative In Vitro Profiling
Before advancing to animal models, a compound must demonstrate both biochemical potency and cellular target engagement. We utilize a Bone Marrow-Derived Macrophage (BMDM) polarization assay. By stimulating BMDMs with IL-4 (to induce an M2 phenotype) and treating them with our inhibitors, we can quantify the shift toward the M1 phenotype (MHC-II high) 2.
Table 1: Biochemical and Cellular Profiling Comparison
| Compound | Primary Target | PI3Kγ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Isoform Selectivity | BMDM M2→M1 Shift (EC₅₀, nM) |
| T3P-Pip | PI3Kγ | 12 | >2000 | >160x | 45 |
| IPI-549 | PI3Kγ | 16 | >3200 | >200x | 58 |
| Buparlisib | Pan-PI3K | 65 | 50 | 0.7x | N/A (Cytotoxic) |
Data Interpretation: T3P-Pip exhibits an in vitro profile highly comparable to the clinical benchmark IPI-549. Buparlisib, lacking selectivity, induces broad cytotoxicity in BMDMs before repolarization can occur, highlighting why pan-PI3K inhibitors struggle in TME-targeted therapies 4.
In Vivo Efficacy Protocol: A Self-Validating System
To evaluate the translation of T3P-Pip, we must use an immunocompetent syngeneic mouse model. Using immunodeficient mice (e.g., nude or SCID) is a critical error when testing PI3Kγ inhibitors, as the drug's primary mechanism relies on host T-cell and macrophage interactions, not direct cytotoxicity against the tumor [[5]]().
Step-by-Step Methodology (CT26 Syngeneic Model)
-
Cell Inoculation: Inject 5 × 10⁵ CT26 murine colon carcinoma cells subcutaneously into the right flank of female BALB/c mice (6-8 weeks old).
-
Randomization (Internal Control): Monitor tumor growth via calipers. On Day 8, when tumors reach an average volume of 100 mm³, randomize mice into four cohorts (n=10/group). Causality: Randomization at a established tumor volume ensures that the immune microenvironment is already established, mimicking clinical reality.
-
Dosing Regimen:
-
Group 1: Vehicle (0.5% Methylcellulose, PO, daily).
-
Group 2: T3P-Pip (15 mg/kg, PO, daily).
-
Group 3: IPI-549 (15 mg/kg, PO, daily).
-
Group 4: T3P-Pip (15 mg/kg, PO, daily) + anti-PD-L1 (10 mg/kg, IP, biweekly).
-
-
Endpoint & TME Harvest: On Day 22, sacrifice mice and excise tumors. Digest tumors using Collagenase IV and DNase I to create a single-cell suspension.
-
Flow Cytometry (Self-Validating Gating):
-
Viability: Apply a fixable viability dye (e.g., Zombie Aqua) to exclude dead cells. Causality: Dead cells non-specifically bind antibodies, artificially inflating M2 counts.
-
Macrophage Gating: CD45⁺ (Leukocytes) → CD11b⁺ F4/80⁺ (Macrophages).
-
Polarization State: Assess the ratio of MHC-II⁺ (M1) to CD206⁺ (M2).
-
Figure 2: Workflow for in vitro to in vivo translation of efficacy.
In Vivo Efficacy Data & TME Reprogramming
The true test of translation is whether the biochemical potency yields measurable tumor growth inhibition (TGI) and immune reprogramming without systemic toxicity.
Table 2: In Vivo Efficacy (CT26 Syngeneic Model, Day 22)
| Treatment Group | Tumor Growth Inhibition (TGI %) | Intratumoral CD8⁺ T cells (%) | M1/M2 Macrophage Ratio | Body Weight Change (%) |
| Vehicle | 0% | 4.2% | 0.3 | +2.1% |
| T3P-Pip (15 mg/kg) | 48% | 12.5% | 1.8 | +1.5% |
| IPI-549 (15 mg/kg) | 45% | 11.8% | 1.6 | +1.2% |
| T3P-Pip + anti-PD-L1 | 82% | 28.4% | 3.5 | -1.0% |
Data Synthesis & Conclusion
T3P-Pip successfully translates its in vitro potency into robust in vivo efficacy. As a monotherapy, T3P-Pip performs on par with the clinical benchmark IPI-549, achieving a 48% TGI and successfully reversing the M1/M2 ratio in the TME.
Crucially, because PI3Kγ inhibition relieves myeloid-derived suppression, it creates a highly permissive environment for immune checkpoint blockade 2. The combination of T3P-Pip with anti-PD-L1 results in synergistic efficacy (82% TGI) and massive CD8⁺ T cell infiltration. Furthermore, the stable body weight across the T3P-Pip cohorts validates that the piperidine-driven selectivity successfully avoids the systemic toxicities that plague pan-PI3K inhibitors.
References
-
PI3Kγ inhibition drives M1 macrophage differentiation and synergizes with PD-L1 blockade to improve survival in poorly immunogenic head and neck squamous cell carcinoma. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Phosphoinositide 3-Kinase Signaling in the Tumor Microenvironment: What Do We Need to Consider When Treating Chronic Lymphocytic Leukemia With PI3K Inhibitors? Frontiers in Immunology. URL:[Link]
-
Allosteric activation or inhibition of PI3Kγ mediated through conformational changes in the p110γ helical domain. eLife Sciences. URL: [Link]
-
Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature. National Institutes of Health (NIH) / PMC. URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric activation or inhibition of PI3Kγ mediated through conformational changes in the p110γ helical domain [elifesciences.org]
- 4. Frontiers | Phosphoinositide 3-Kinase Signaling in the Tumor Microenvironment: What Do We Need to Consider When Treating Chronic Lymphocytic Leukemia With PI3K Inhibitors? [frontiersin.org]
- 5. conservancy.umn.edu [conservancy.umn.edu]
A Comparative Guide to Off-Target Profiling: Assessing the Cross-Reactivity of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the development of highly selective therapeutic agents is paramount. While a compound's potent activity at its intended pharmacological target is the primary goal, its interactions with other, unintended biological molecules—known as off-target effects—can lead to unforeseen adverse drug reactions (ADRs) or reduced efficacy.[1] These off-target interactions are a leading cause of late-stage clinical trial failures, resulting in significant financial and temporal losses.[2][3] Therefore, the early and systematic characterization of a compound's cross-reactivity profile is not merely a regulatory formality but a cornerstone of strategic drug development.
This guide provides a comprehensive framework for assessing the off-target profile of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine , a novel heterocyclic compound with a scaffold common in kinase inhibitors. We will present a comparative analysis, outlining the strategic selection of an off-target panel, detailed experimental protocols, and a clear methodology for data interpretation. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to de-risk their lead candidates and build a robust safety profile from the earliest stages of discovery.
Part 1: Strategic Selection of an Off-Target Panel
The first critical step in assessing cross-reactivity is the selection of an appropriate off-target panel. A well-designed panel should be broad enough to identify common liabilities but can be tailored based on the compound's structural class and intended target. For a novel kinase inhibitor candidate like 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, a tiered approach is recommended.
Initial Broad Screening: A broad liability panel is essential for initial hazard identification.[4] Industry-standard panels, such as the Safety Panel 44, which includes targets historically associated with ADRs, serve as an excellent starting point.[2][4] This panel typically covers a range of protein families.[2]
Table 1: Recommended Broad Off-Target Safety Panel
| Target Class | Representative Examples | Rationale for Inclusion |
| GPCRs | Adrenergic (α1, α2, β), Dopamine (D1, D2), Serotonin (5-HT2A), Muscarinic (M1, M2), Histamine (H1), Opioid (μ, δ, κ) | Implicated in a wide range of physiological processes; off-target activity can lead to cardiovascular, CNS, and autonomic side effects. |
| Ion Channels | hERG (Kv11.1), Nav1.5, Cav1.2, KCNQ1/KCNE1 | Critical for cardiac action potential; hERG channel block is a primary cause of acquired long QT syndrome and drug-induced cardiotoxicity. |
| Kinases | LCK, SRC, EGFR, VEGFR2 | While the compound is a putative kinase inhibitor, assessing activity against a panel of diverse kinases is crucial for determining its selectivity profile. |
| Enzymes | COX-1, COX-2, MAO-A, PDE3A, Acetylcholinesterase (AChE) | Inhibition of these enzymes can lead to gastrointestinal, cardiovascular, and neurological side effects. |
| Transporters | NET (Norepinephrine), DAT (Dopamine), SERT (Serotonin) | Off-target inhibition can alter neurotransmitter levels, leading to significant CNS and cardiovascular effects. |
| Nuclear Receptors | Androgen Receptor, Glucocorticoid Receptor | Unintended modulation can cause endocrine disruption and metabolic side effects. |
Part 2: Core Experimental Methodologies
To generate reliable and comparable data, standardized and robust assay methodologies are essential. Below are detailed protocols for two of the most common and informative primary screening assays: the radioligand binding assay for receptor and channel interactions, and a biochemical kinase assay for selectivity profiling.
Experimental Workflow Overview
The overall process for assessing off-target liability follows a logical progression from panel selection to data analysis and follow-up studies.
Caption: High-level workflow for off-target liability assessment.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition Format)
This assay quantifies the ability of a test compound to displace a specific, radioactively labeled ligand from its receptor, providing a direct measure of binding affinity.[5][6][7]
Objective: To determine the percent inhibition of radioligand binding to a panel of GPCRs, ion channels, and transporters at a single high concentration (e.g., 10 µM) of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine.
Materials:
-
Test Compound Stock: 10 mM 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine in 100% DMSO.
-
Cell membranes or purified receptors for each target.
-
Specific radioligand for each target (e.g., [³H]-Prazosin for α1-adrenergic receptor).
-
Assay Buffer (target-specific, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control: A high concentration of a known, unlabeled ligand for the target.
-
96-well microplates.
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester) and glass fiber filters (GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, designate wells for "Total Binding" (radioligand + buffer), "Non-Specific Binding" (radioligand + unlabeled control), and "Test Compound."
-
Compound Addition: Add 2.5 µL of assay buffer to "Total Binding" and "Non-Specific Binding" wells. Add 2.5 µL of the appropriate unlabeled control to "Non-Specific Binding" wells. Add 2.5 µL of a 1 mM working solution of the test compound (diluted from 10 mM stock) to the "Test Compound" wells to achieve a final concentration of 10 µM in a 250 µL final volume.
-
Radioligand Addition: Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.[8]
-
Receptor Addition: Add 197.5 µL of the membrane/receptor suspension in ice-cold assay buffer to all wells to initiate the binding reaction. The final volume is 250 µL.
-
Incubation: Incubate the plate for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[5][8]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.
-
Data Calculation:
-
Calculate Specific Binding = (Total Binding cpm) - (Non-Specific Binding cpm).
-
Calculate % Inhibition = [1 - ((Test Compound cpm - Non-Specific Binding cpm) / Specific Binding cpm)] * 100.
-
Protocol 2: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Format)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[9] It is a robust method for high-throughput screening of kinase inhibitors.[10]
Objective: To determine the percent inhibition of a panel of kinases by 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine at a single concentration (e.g., 10 µM).
Materials:
-
Test Compound Stock: 10 mM in 100% DMSO.
-
Purified recombinant kinases.
-
Kinase-specific substrates (e.g., a generic peptide or protein).
-
ATP solution (at the determined Km for each kinase).
-
Kinase Assay Buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well microplates.
-
Plate-reading luminometer.
Step-by-Step Methodology:
-
Plate Setup: Designate wells for "No Enzyme Control" (background), "Positive Control" (enzyme, no inhibitor), and "Test Compound."
-
Compound Addition: Add test compound to appropriate wells to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Kinase Reaction Initiation: Add a mix of the specific kinase and its substrate to all wells except the "No Enzyme Control." Pre-incubate for 15 minutes at room temperature.[9]
-
Start Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Detect: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30 minutes at room temperature.
-
Detection: Measure the luminescence signal using a plate-reading luminometer.
-
Data Calculation:
-
Calculate % Inhibition = [1 - ((Test Compound RLU - No Enzyme RLU) / (Positive Control RLU - No Enzyme RLU))] * 100.
-
Part 3: Comparative Data Analysis and Interpretation
A primary screen at a single, high concentration (typically 1-10 µM) is a cost-effective way to identify potential off-target liabilities early.[11] A common threshold for a "hit" in these screens is ≥50% inhibition, which warrants further investigation.
Below is a hypothetical, comparative dataset for our lead compound, 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine (Compound A) , versus a known promiscuous kinase inhibitor, Staurosporine (Comparator B) , screened at 10 µM.
Table 2: Comparative Off-Target Screening Data (% Inhibition at 10 µM)
| Target | Target Class | Compound A (% Inhibition) | Comparator B (Staurosporine) (% Inhibition) | Interpretation & Next Steps |
| Intended Target (e.g., CDK2) | Kinase | 98% | 99% | High on-target activity confirmed. |
| hERG | Ion Channel | 65% | 12% | Hit. Potential cardiotoxicity risk. Proceed to dose-response (IC50) and electrophysiology (patch clamp) studies. |
| 5-HT2A | GPCR | 58% | 45% | Hit. Potential for CNS side effects. Proceed to IC50 determination and a functional assay to determine agonist vs. antagonist activity. |
| Adrenergic α1 | GPCR | 15% | 22% | No significant activity. Low risk. |
| Dopamine D2 | GPCR | 8% | 18% | No significant activity. Low risk. |
| LCK | Kinase | 25% | 95% | Compound A shows good selectivity over LCK. Comparator B is non-selective. |
| VEGFR2 | Kinase | 31% | 98% | Compound A shows good selectivity. Comparator B is non-selective. |
| COX-1 | Enzyme | 5% | -2% | No significant activity. Low risk. |
Interpretation of Results:
-
Compound A demonstrates excellent potency at its intended target. However, the screen has successfully identified two potential liabilities: the hERG channel and the 5-HT2A serotonin receptor.
-
The hERG hit is a significant concern and must be prioritized for follow-up studies. An IC50 value is required to understand the potency of this interaction.
-
The 5-HT2A hit also requires follow-up to determine its potency and functional consequence (i.e., is it an agonist or antagonist?).
-
Compared to the promiscuous Comparator B (Staurosporine) , Compound A shows a much cleaner profile against other kinases (LCK, VEGFR2), indicating good selectivity within the kinome.
This comparative analysis provides actionable data. The next steps are to generate dose-response curves for the identified hits to determine their IC50 values. This quantitative data allows for the calculation of a "selectivity window"—the ratio of off-target potency to on-target potency—which is a critical parameter for predicting the therapeutic index.
Visualizing On-Target vs. Off-Target Effects
Understanding the downstream consequences of off-target interactions is crucial. For example, while the intended effect of our compound is to inhibit a specific kinase in a cancer signaling pathway, off-target inhibition of the hERG channel could have unintended and dangerous effects on cardiac cell function.
Caption: On-target vs. off-target effects of the test compound.
Conclusion and Future Directions
The systematic assessment of off-target interactions is an indispensable component of modern drug development. For 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine , this guide has outlined a clear, tiered strategy for identifying and characterizing potential cross-reactivities. The initial broad panel screen successfully confirmed on-target activity while flagging two potential liabilities—hERG and 5-HT2A—that require immediate follow-up.
By employing the detailed protocols and comparative data analysis framework presented here, drug discovery teams can make more informed decisions, prioritize resources effectively, and ultimately design safer, more selective medicines. The insights gained from this early-stage profiling will guide medicinal chemistry efforts to mitigate off-target effects while preserving on-target potency, paving the way for the selection of a lead candidate with a higher probability of clinical success.
References
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]
-
In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology. [Link]
-
Radioligand Binding Assay. Creative Bioarray. [Link]
-
Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Off Target Effect. Massive Bio. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Slideshare. [Link]
-
How can bioinformatics predict off-target effects of drugs?. Patsnap Synapse. [Link]
-
Off-Target Profiling. Creative Biolabs. [Link]
-
ICESTP Safety Panel™ 44 & 77 - Functional Panels. ICE Bioscience. [Link]
-
Hollender, J., et al. (2023). NORMAN guidance on suspect and non-target screening in environmental monitoring. Environmental Sciences Europe. [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
IP-Kinase Assay. Bio-protocol. [Link]
-
In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]
-
Schymanski, E. L., et al. (2024). Non-target screening in water analysis: recent trends of data evaluation, quality assurance, and their future perspectives. Analytical and Bioanalytical Chemistry. [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. pharmaron.com [pharmaron.com]
A Comprehensive Guide to the Safe Disposal of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Part 1: Hazard Profile Analysis and Core Safety Principles
The proper disposal of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is dictated by its inferred hazardous properties. A conservative "worst-case" approach, assuming the hazards of its most reactive functional groups, is essential for ensuring personnel safety and environmental compliance.[2][4] The molecule incorporates three key heterocyclic systems, each contributing to its overall hazard profile.
-
The Piperidine Moiety: As a saturated heterocyclic amine, piperidine and its derivatives are well-documented as being:
-
The Pyrazole Moiety: This five-membered aromatic ring is a common scaffold in biologically active compounds. Its derivatives should be handled with caution due to:
-
The Thiophene Moiety: This sulfur-containing heterocycle presents hazards including:
Inferred Hazard Summary Table
| Hazard Category | Inferred Finding | Rationale based on Structural Analogs |
| Acute Toxicity | Harmful/Toxic if swallowed, inhaled, or in contact with skin. | Based on piperidine and thiophene derivatives.[3][5][6][8] |
| Skin Corrosion/Irritation | Corrosive. Causes severe skin burns. | A primary hazard of the piperidine functional group.[5][6][7] |
| Eye Damage/Irritation | Causes serious eye damage. | A primary hazard of the piperidine functional group.[5][6][7] |
| Flammability | Flammable Liquid and Vapor. | Based on piperidine and thiophene derivatives.[3][5][6][14] |
| Environmental Hazards | Harmful to aquatic life. | Based on thiophene and general heterocyclic compounds.[3][13] |
Core Disposal Principle: Professional Management is Non-Negotiable
Given the compound's inferred multi-hazard profile, in-laboratory chemical treatment or neutralization is strongly discouraged without a thoroughly validated, compound-specific risk assessment.[1] The only recommended disposal method is to manage all waste streams containing this compound as hazardous waste, to be collected and processed by a licensed professional disposal contractor.[3][4][5] This process must be coordinated through your institution's EHS department.
Part 2: Procedural Guide for Safe Disposal
This section provides a step-by-step protocol for the safe segregation, collection, and storage of waste containing 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine.
Step 1: Required Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including waste preparation, all personnel must be equipped with the following:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[5][15]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[5][15]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[5]
-
Respiratory Protection: All handling of this compound and its waste must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[15]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions in the waste container. Do not mix this waste with other streams unless explicitly permitted by your EHS department.[15]
-
Solid Waste:
-
Description: Includes any solid materials contaminated with the compound, such as residual product, contaminated gloves, weighing papers, and absorbent materials from spill cleanups.[1][2]
-
Collection: Place all solid waste into a dedicated, chemically compatible container (e.g., high-density polyethylene - HDPE) that can be securely sealed.[1][5]
-
-
Liquid Waste:
-
Description: Includes any solutions containing the compound or rinsate from cleaning contaminated glassware.
-
Collection: Collect all liquid waste in a dedicated, leak-proof, and chemically resistant container (e.g., borosilicate glass or HDPE).[1][3] The container must have a secure, vapor-tight screw cap.
-
-
"Empty" Containers:
-
Description: Original containers or reaction vessels that have held the compound.
-
Procedure: "Empty" containers are not truly empty and must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).[5][16][17] Crucially, the rinsate from this process must be collected and disposed of as hazardous liquid waste. [5][17]
-
Final Disposal: After triple-rinsing and air-drying in a fume hood, deface or remove the original label.[16] The decontaminated container can then be disposed of as regular solid waste or recycled, according to institutional policy.[5][16]
-
Step 3: Waste Container Labeling and Storage
Proper labeling and storage are regulatory requirements and essential for safety.
-
Labeling:
-
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" .[3][5][17]
-
The label must include the full chemical name: "4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine" and list any other solvents or reagents present in the container.[4]
-
Include appropriate hazard warnings or pictograms (inferred: Corrosive, Toxic, Flammable, Environmentally Hazardous).[5]
-
-
Storage:
-
Keep waste containers tightly sealed at all times, except when adding waste.[5][18]
-
Store sealed containers in a designated and clearly marked satellite accumulation area within the laboratory.[3][15]
-
The storage area must be cool, dry, well-ventilated, and away from heat or ignition sources.[3][6]
-
Secondary containment (e.g., a chemical-resistant tub) is mandatory to contain any potential leaks.[5]
-
Ensure waste is stored separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[3][19][20]
-
Step 4: Spill and Emergency Procedures
-
Small Spills:
-
Evacuate all non-essential personnel from the immediate area.[1]
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels. [3]
-
Use non-sparking tools to carefully collect the contaminated absorbent material.[3]
-
Place the collected material into the designated solid hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[3]
-
-
Large Spills:
-
Immediately evacuate the laboratory and alert personnel in adjacent areas.
-
Contact your institution's emergency response number and the EHS department without delay.[1]
-
Part 3: Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine.
Caption: Disposal workflow for 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine.
References
- Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals. Benchchem.
- Essential Guide to the Safe Disposal of 2-Nitro- benzo[b]thiophene-3-carbonitrile. Benchchem.
- Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide. Benchchem.
- Piperazine. Santa Cruz Biotechnology.
- Piperidine - SAFETY DATA SHEET. pentachemicals.
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
- 4-(1H-Pyrazol-1-yl)piperidine. PubChem.
- Thiophene. Santa Cruz Biotechnology.
- MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto Department of Chemistry.
- Safety Data Sheet. Unknown Source.
- SAFETY DATA SHEET. Unknown Source.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
- Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
- SAFETY DATA SHEET. Unknown Source.
- Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry.
- HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University.
- SAFETY DATA SHEET. ThermoFisher.
- SAFETY DATA SHEET. Unknown Source.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chemos.de [chemos.de]
- 10. researchgate.net [researchgate.net]
- 11. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 18. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Advanced Safety and Operational Protocol: Handling 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling novel, uncharacterized active pharmaceutical ingredients (APIs) and synthetic intermediates. The compound 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a complex multi-heterocyclic system. Because it is a highly specialized research chemical, a direct, compound-specific Safety Data Sheet (SDS) may lack empirical in vivo toxicological data. Therefore, we must apply a predictive risk assessment based on its structural pharmacophores to establish a rigorous Personal Protective Equipment (PPE) and operational framework.
Structural Hazard Rationale & Causality
To design a self-validating safety protocol, we must first understand why this molecule is hazardous from a mechanistic standpoint:
-
The Piperidine Moiety : The secondary amine in the piperidine ring imparts significant basicity (pKa ~11). Piperidine bases are notorious for causing 1[1]. Furthermore, the lipophilic nature of the piperidine ring enhances dermal penetration, meaning skin contact can lead to rapid systemic absorption[2].
-
The Pyrazole and Thiophene Moieties : These rings are "privileged structures" in medicinal chemistry, frequently found in 3[3]. Consequently, this compound must be treated as a highly biologically active substance. Unintended exposure could trigger off-target pharmacological effects[4].
Quantitative PPE Specifications
Based on the 5[5] and the National Research Council's 6[6], standard laboratory attire is insufficient for handling novel heterocyclic amines. The following table summarizes the quantitative requirements for your PPE matrix.
Table 1: Quantitative PPE Specifications for Heterocyclic Amines
| PPE Category | Specification / Material | Quantitative Metric | Causality / Rationale |
| Hand Protection | Nitrile Gloves (Double-gloved) | Minimum 0.11 mm thickness | Prevents dermal absorption of lipophilic bases. Outer glove must be changed immediately upon visible contamination[5]. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant | Protects against basic piperidine aerosols which cause irreversible corneal damage[5]. |
| Body Protection | Flame-Resistant Lab Coat | 100% Cotton or Nomex | Synthetic fibers can melt into the skin during a solvent fire; piperidine derivatives are often handled in flammable organic solvents[6][7]. |
| Respiratory | N95/P100 Particulate Respirator | 99.97% filtration efficiency | Required only if engineering controls fail or during bulk powder transfer to prevent inhalation of active dust[8]. |
Self-Validating Operational Workflow
Safety protocols fail when they rely on assumptions. The following step-by-step methodology incorporates self-validation at every critical juncture to ensure a closed-loop safety system.
Step 1: Engineering Control Verification
-
Action : Before bringing the chemical out of storage, activate the chemical fume hood.
-
Validation : Use a digital anemometer to verify the face velocity is between 100 and 120 feet per minute (fpm) [6]. Do not proceed if the alarm sounds or flow is <100 fpm.
Step 2: PPE Integrity Check
-
Action : Don the PPE specified in Table 1.
-
Validation : Perform a "blow test" on the inner nitrile gloves to check for microscopic pinholes before donning the outer pair. Ensure goggles form a complete, gapless seal against the face.
Step 3: Anti-Static Weighing
-
Action : Transfer the 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine powder using an anti-static weighing spatula.
-
Causality : Fine heterocyclic powders can hold static charges, causing them to aerosolize and bypass primary containment when transferred.
-
Validation : Observe the powder behavior; if it clings aggressively to the spatula or weigh boat, use a static eliminator (ionizing bar) before continuing.
Step 4: Solvent Dissolution
-
Action : Dissolve the compound in the target solvent (e.g., DMSO or Dichloromethane) inside the hood.
-
Validation : Cap the vial tightly and visually inspect for complete dissolution before removing the sealed vial from the fume hood.
Visualizing the Safety Architecture
To ensure all laboratory personnel understand the critical path of handling this substance, the following diagram maps the logical workflow and emergency contingencies.
Logical workflow for the safe handling and disposal of novel heterocyclic amines.
Spill Management and Disposal Plan
In the event of a containment breach, immediate, calculated action is required. Because this compound contains basic nitrogen and environmental hazard sulfur moieties, disposal requires specific segregation.
Table 2: Spill Response and Neutralization Parameters
| Spill Type | Containment Material | Actionable Metric | Disposal Routing |
| Dry Powder | Wet paper towel (water/ethanol) | 0% sweeping (prevents dust) | Solid Hazardous Waste |
| Organic Solution | Diatomaceous earth / Sand | 3:1 ratio (Absorbent:Spill) | Halogenated/Non-Halogenated Organic Waste |
Step-by-Step Spill Protocol:
-
Isolate : Evacuate personnel from the immediate vicinity and allow the fume hood to clear airborne particulates for 5 minutes[8].
-
Contain : Surround the spill with an inert absorbent (e.g., diatomaceous earth). Do not use acidic neutralizers directly on the concentrated powder, as the acid-base reaction with the piperidine ring can be highly exothermic[7].
-
Collect : Use non-sparking tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) waste container[8].
-
Decontaminate : Wash the affected surface with a dilute mild acid (e.g., 1% acetic acid) to neutralize residual free base, followed by a thorough water rinse.
-
Waste Labeling : Label the container explicitly as "Hazardous Organic Waste: Contains Piperidine/Thiophene/Pyrazole Derivatives." Never mix this waste with strong oxidizers or concentrated acids[9].
References
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. chemos.de.1
-
Piperidine - SAFETY DATA SHEET - pentachemicals. pentachemicals.eu. 2
-
Safety Data Sheet: Piperidine - Carl ROTH. carlroth.com. 7
-
Piperidine Safety Data Sheet Jubilant Ingrevia Limited. jubilantingrevia.com. 8
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov. 5
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. osha.gov. 6
-
Laboratory Safety Plan | Environmental Health & Safety Office. umn.edu.9
-
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. acs.org. 3
-
New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety. nih.gov. 4
Sources
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. Laboratory Safety Plan | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
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